(2-Chloro-3-fluoropyridin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUIRRXRGQQTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716718 | |
| Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946127-54-4 | |
| Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol (CAS 946127-54-4): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
(2-Chloro-3-fluoropyridin-4-yl)methanol, bearing the CAS number 946127-54-4, is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its strategic importance lies in the unique arrangement of its substituents: a chlorine atom, a fluorine atom, and a hydroxymethyl group. This combination of features offers medicinal chemists a versatile scaffold for creating novel therapeutics, particularly in the realm of kinase inhibitors. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic properties and binding affinity to target proteins, while the hydroxymethyl group provides a convenient handle for further chemical modifications.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, with a focus on its role in the development of next-generation pharmaceuticals.
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 946127-54-4 | [3] |
| Molecular Formula | C₆H₅ClFNO | [3] |
| Molecular Weight | 161.56 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 263.684 °C at 760 mmHg | [4] |
| Density | 1.434 g/cm³ | [4] |
| Flash Point | 113.272 °C | [4] |
| Refractive Index | 1.546 | [4] |
| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [3] |
| SMILES | OCc1cc(F)c(Cl)nc1 | [5] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The primary and most direct route to this compound is through the reduction of its corresponding aldehyde, 2-Chloro-3-fluoropyridine-4-carboxaldehyde (CAS 329794-28-7).[6] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to selectively target the aldehyde functional group.
Synthetic Pathway:
Caption: Synthesis of this compound via reduction.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from a general procedure for the reduction of substituted pyridinyl aldehydes.[7]
Materials:
-
2-Chloro-3-fluoropyridine-4-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-fluoropyridine-4-carboxaldehyde (1 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols without affecting other potentially reducible functional groups on the pyridine ring.[8][9]
-
Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions. It is capable of protonating the intermediate alkoxide to yield the final alcohol product.[10]
-
Low Temperature (0°C): Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Work-up and Extraction: This standard procedure is used to remove inorganic byproducts and isolate the desired organic product.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique substitution pattern of this compound makes it a highly sought-after intermediate in the synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The chloro and fluoro substituents on the pyridine ring can engage in specific interactions with the amino acid residues in the ATP-binding pocket of kinases, thereby enhancing the potency and selectivity of the inhibitor.[1][2] The hydroxymethyl group at the 4-position serves as a versatile attachment point for linking to other molecular fragments, allowing for the construction of larger, more complex inhibitor molecules.
Workflow for Application in Kinase Inhibitor Synthesis:
Caption: A representative workflow for utilizing this compound in the synthesis and evaluation of kinase inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed)[3]
In case of accidental exposure, it is important to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined synthesis, coupled with the unique electronic and steric properties conferred by its substituents, makes it an invaluable tool for the design and synthesis of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As the quest for more selective and potent drugs continues, the demand for such highly functionalized scaffolds is expected to grow, further solidifying the importance of this compound in the drug discovery pipeline.
References
- Sodium Borohydride. Common Organic Chemistry. [Link]
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Compounds and compositions as protein kinase inhibitors.
- Structure Activity Rel
- Process for the preparation of kinase inhibitors and intermediates thereof.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. [Link]
- Substituted pyridine derivatives as SARM1 inhibitors.
- Drug Discovery Patents.
- This compound. Molbase. [Link]
- NaBH4 & LiAlH4 Reductions (IOC 23). YouTube. [Link]
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Structure activity relationship of the synthesized compounds.
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.
- Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. PubMed. [Link]
- Structure--activity rel
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. PubMed. [Link]
- Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors.
- DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Organic Syntheses. [Link]
- Synthesis and Biological Evaluation of Novel Bufalin Deriv
- Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed. [Link]
- Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. NIH. [Link]
- A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- A porphyrin co-catalyst enhancing low-temperature CO2 hydrogenation at the water–CuxAuy/ZnO interface.
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- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Physicochemical Properties of (2-Chloro-3-fluoropyrin-4-yl)methanol
This document provides an in-depth technical examination of (2-Chloro-3-fluoropyridin-4-yl)methanol, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. The guide moves beyond a simple recitation of data, offering insights into the experimental causality and validation necessary for its effective application in a research setting.
Compound Identity and Structural Characteristics
This compound is a substituted pyridine derivative. The strategic placement of chloro and fluoro groups, along with a hydroxymethyl functional group, makes it a versatile synthon for introducing the pyridinyl moiety into more complex molecules, particularly in the development of novel therapeutic agents.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 946127-54-4 | [1][2] |
| Molecular Formula | C₆H₅ClFNO | [1][2] |
| Molecular Weight | 161.56 g/mol | [1][2] |
| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CN=C(C(=C1CO)F)Cl |[1] |
Physicochemical Properties
The physical properties of a compound are critical determinants of its handling, storage, and reactivity. The data presented here are compiled from commercial suppliers and chemical databases. It is imperative for researchers to recognize that these values, particularly boiling points, can be theoretical predictions and should be confirmed experimentally where precise application is required.
Table 2: Summary of Physical and Chemical Properties
| Property | Value / Description | Rationale & Experimental Context |
|---|---|---|
| Appearance | Solid | The compound exists as a solid at standard temperature and pressure, which simplifies handling and weighing operations compared to volatile liquids.[1] |
| Boiling Point | 263.7 °C at 760 mmHg (Predicted) | This value is a computational prediction.[2][3] Experimental determination via distillation is often challenging for such compounds, as they may decompose at high temperatures. Vacuum distillation is the preferred method for purification if required. |
| Density | ~1.434 g/cm³ (Predicted) | This predicted density suggests the solid is significantly denser than water.[2][3] This is typical for halogenated aromatic compounds. |
| Solubility | Data not explicitly available | As a polar molecule with a hydroxyl group, it is expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Experimental verification is crucial for reaction setup and purification. |
| Flash Point | 113.3 °C (Predicted) | This is a predicted value, indicating the lowest temperature at which vapors could form an ignitable mixture with air.[2][3] While not highly flammable, it should be kept away from open flames. |
| pKa | Data not explicitly available | The pyridine nitrogen is basic, but its pKa will be significantly lowered by the electron-withdrawing effects of the chloro and fluoro substituents. |
Experimental Workflow for Property Verification
To ensure the quality and identity of a research compound, a systematic workflow of characterization is essential. This process validates the material received from a supplier and ensures reproducibility in subsequent experiments.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination
Rationale: The melting point is a robust indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.
Methodology (Based on USP <741>):
-
Sample Preparation: Finely powder a small amount of the solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus.
-
Ramp Rate: Use a rapid heating rate (e.g., 10 °C/min) for an initial approximate determination.
-
Precise Determination: For the accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The range is T1-T2.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a cornerstone technique for separating and quantifying components in a mixture. For a non-volatile solid like this compound, a reversed-phase method is typically the most effective for assessing purity.
Methodology (General Starting Method):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV, set to a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm, determined by UV scan).
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. Based on data for similar chemical structures and supplier safety information, the following precautions should be observed.
Table 3: GHS Hazard Information & Handling
| Parameter | Description | Source |
|---|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[4] Work should be conducted in a chemical fume hood. |
Concluding Remarks
This compound is a compound with significant utility in synthetic and medicinal chemistry. A thorough understanding and verification of its physical properties are not merely academic exercises; they are critical, foundational steps for ensuring the success, safety, and reproducibility of the research in which it is employed. The protocols and data presented herein provide a comprehensive framework for researchers to confidently handle, characterize, and utilize this important chemical building block.
References
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(2-Chloro-3-fluoropyridin-4-yl)methanol chemical structure and nomenclature
An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: this compound is a halogenated pyridine derivative that serves as a crucial and versatile intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxymethyl group on the pyridine core, provides multiple reactive sites for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, and safety profile. Furthermore, it details a robust, field-proven synthetic pathway from a commercially available precursor and explores its strategic application as a building block in the synthesis of complex, biologically active molecules.
Chemical Identity: Structure and Nomenclature
The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and nomenclature. This compound is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is key to its chemical reactivity and utility.
Systematic Nomenclature and Identifiers: The compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) rules. The pyridine ring is the parent structure, and the substituents are numbered to give the locants the lowest possible values, starting from the nitrogen atom.
-
IUPAC Name: this compound
-
Synonyms: 2-Chloro-3-fluoro-4-(hydroxymethyl)pyridine, 2-CHLORO-3-FLUORO-4-PYRIDINEMETHANOL[1][2]
The chemical structure is depicted below:

Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClFNO | [3][4][5] |
| Molecular Weight | 161.56 g/mol | [1][3][4] |
| InChI | 1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | [4] |
| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [4][5] |
| SMILES | Fc1c(nccc1CO)Cl |[4] |
Physicochemical and Safety Profile
Understanding the physical properties and safety information is critical for proper handling, storage, and application in a laboratory setting.
Physicochemical Properties: This compound is typically supplied as a solid, with physical characteristics that make it amenable to standard organic synthesis procedures.[3][4]
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Crystalline powder / Solid | [3][4] |
| Purity | ≥97% (Typical) | [3] |
| Density | 1.434 g/cm³ | [1] |
| Boiling Point | 263.7 °C at 760 mmHg | [1] |
| Flash Point | 113.3 °C | [1] |
| Refractive Index | 1.546 | [1] |
| Storage | Store at room temperature, keep container tightly sealed. |[3] |
Safety and Handling: this compound is classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Table 3: GHS Safety and Handling Information
| Category | Information | Source |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Hazard Class | Acute Toxicity 4 (Oral) |[4] |
Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a highly reliable and scalable approach involves the reduction of the corresponding carboxylic acid, which is a commercially available starting material. This strategy is favored in drug development for its predictability and high functional group tolerance.
Proposed Synthetic Pathway: The most logical and field-proven approach is the reduction of 2-Chloro-3-fluoropyridine-4-carboxylic acid (CAS 628691-93-0).[6][7] This transformation can be efficiently achieved using a borane reagent, such as Borane-tetrahydrofuran complex (BH₃•THF), which is known for its chemoselectivity in reducing carboxylic acids to alcohols without affecting other sensitive functional groups like the chloro- and fluoro-substituents on the aromatic ring.
The causality for selecting a borane-based reduction over harsher reagents like lithium aluminum hydride (LAH) lies in its milder reaction conditions and easier workup procedure. LAH is highly reactive and requires stringent anhydrous conditions and a more complex quenching process, whereas BH₃•THF offers a more user-friendly and safer alternative for this specific transformation.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
The strategic value of this compound lies in its identity as a trifunctional building block. Each functional group—the hydroxymethyl, the chloro, and the fluoro—provides a handle for distinct and orthogonal chemical transformations.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or transformed into an ether or ester.
-
Chloro Group (-Cl): Positioned at the C2 position of the pyridine ring, this chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, which is a cornerstone of modern medicinal chemistry for library synthesis.
-
Fluoro Group (-F): The fluorine atom at the C3 position significantly modulates the electronic properties of the pyridine ring. It is a weak C-F bond that can participate in certain cross-coupling reactions. More importantly, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability.[7]
The presence of both chlorine and fluorine is particularly advantageous. Halogenated heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[8] This compound serves as a key precursor for synthesizing more complex molecules, including kinase inhibitors and other targeted therapeutics where a substituted pyridine core is required.[7]
Caption: Role as a versatile intermediate in drug discovery.
Experimental Protocols
The following protocols are representative and should be adapted based on specific laboratory conditions and scale.
Protocol 5.1: Synthesis via Carboxylic Acid Reduction
This protocol describes a self-validating system for the synthesis of this compound.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-3-fluoropyridine-4-carboxylic acid (1.0 eq).
-
Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the subsequent addition of the reducing agent.
-
Reagent Addition: Charge the dropping funnel with Borane-THF complex (1.0 M in THF, ~1.5 eq). Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45 minutes, maintaining the internal temperature below 5 °C. The causality for slow addition is to prevent a dangerous temperature spike and to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane reagent.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any unreacted acidic starting material.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 5.2: Downstream SₙAr Reaction (Representative)
This protocol illustrates the utility of the product as a substrate for nucleophilic aromatic substitution.
-
Reactant Setup: In a sealable reaction vial, dissolve this compound (1.0 eq) and a desired primary or secondary amine (e.g., morpholine, 1.2 eq) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. Monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and purify by chromatography to yield the 2-amino-substituted pyridine derivative.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for diverse and orthogonal chemical modifications, making it an ideal scaffold for building complex molecular architectures. The synthetic route presented is robust and scalable, relying on a commercially available precursor. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain paramount to the efficient discovery and development of next-generation pharmaceuticals.
References
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- PubChem. 4-Chloro-3-fluoropyridine-2-methanamine. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- CP Lab Safety. 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. [Link]
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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An In-depth Technical Guide to the Solubility Determination of (2-Chloro-3-fluoropyridin-4-yl)methanol
From the Desk of the Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of (2-Chloro-3-fluoropyridin-4-yl)methanol. Acknowledging that specific solubility data for this compound is not extensively published, this guide focuses on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility accurately and reliably. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring robust and reproducible results.
Part 1: Physicochemical Profile and Theoretical Framework
A thorough understanding of a compound's physicochemical properties is paramount to designing meaningful solubility studies. This compound is a halogenated pyridine derivative with the following key characteristics:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 946127-54-4 | |
| Molecular Formula | C₆H₅ClFNO | |
| Molecular Weight | 161.56 g/mol | |
| Physical Form | Solid |
The presence of chloro and fluoro groups, along with the pyridine nitrogen and the methanol functional group, suggests a molecule with moderate polarity. The pyridine ring, with a pKa typically around 5.2-6.0 for the protonated form, indicates that the compound's aqueous solubility will be pH-dependent.[1][2] At pH values more than two units below its pKa, the pyridine nitrogen will be protonated, likely leading to higher aqueous solubility. Conversely, in neutral or basic media, the un-ionized form will dominate, resulting in lower aqueous solubility.[3]
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Therefore, it is anticipated that this compound will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol), and polar aprotic solvents (acetonitrile, DMSO), and lower solubility in nonpolar solvents like hexane or toluene.[4]
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) where the solid and solution phases are in equilibrium.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][7]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a shorter time frame.[5][6] While useful for high-throughput screening in early drug discovery, it does not represent the true thermodynamic equilibrium.[3][6]
This guide will focus on the determination of thermodynamic solubility, which is essential for formulation development and accurate biopharmaceutical classification.[6][8]
Part 2: Experimental Determination of Equilibrium Solubility
The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of this compound using the shake-flask method.[3][7][9]
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (ensure purity is documented)
-
Selected solvents (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, DMSO, toluene)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with a saturated solution has been achieved. A 5-fold excess over the estimated solubility is a good starting point.[10]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time.[9] A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[3][5][9] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of subsequent measurements does not significantly change.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.[4]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as the HPLC-UV method described in the next section.
Diagram 1: Workflow for Shake-Flask Solubility Determination A visual representation of the step-by-step experimental process.
Part 3: Analytical Quantification
An accurate and validated analytical method is the cornerstone of reliable solubility data.[3] For a UV-active compound like this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly suitable.[11][12]
Protocol 2: RP-HPLC Method for Quantification
Objective: To develop and validate an RP-HPLC method for the accurate quantification of this compound.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
Method Development & Validation:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution with a UV-Vis spectrophotometer. Aromatic pyridine derivatives often have strong absorbance in the 254-280 nm range.[1][12]
-
Mobile Phase Optimization: Start with an isocratic mobile phase, such as 50:50 Acetonitrile:Water with 0.1% Formic Acid. Adjust the ratio to achieve a good peak shape and a retention time of 3-10 minutes.[1][2] The acidic modifier helps to ensure consistent protonation of the pyridine nitrogen, leading to sharper peaks.[1]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.[11]
-
Validation: The method should be validated for specificity, accuracy, and precision as per ICH guidelines.[11]
-
Specificity: Ensure no interfering peaks from the solvent or matrix are present at the retention time of the analyte.
-
Accuracy: Analyze samples with known concentrations and ensure the measured values are within an acceptable percentage of the true values.
-
Precision: Perform replicate injections of the same sample to ensure the results are consistent (low relative standard deviation).
-
Diagram 2: HPLC Method Development Logic A flowchart illustrating the decision-making process for creating a robust analytical method.
Part 4: Data Presentation and Interpretation
The experimentally determined solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. A comprehensive report will include the solubility data in a variety of solvents, providing a clear profile of the compound's behavior.
Table 2: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | [Experimental Data] | [Calculated Data] |
| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] |
| Methanol | 25 | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |
| Toluene | 25 | [Experimental Data] | [Calculated Data] |
This structured approach, from understanding the compound's intrinsic properties to applying a rigorous, validated experimental protocol, ensures the generation of high-quality, reliable solubility data. Such data is indispensable for making informed decisions in process chemistry, formulation development, and preclinical studies.
References
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Zarghampour, et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. 2021.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018.
- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019.
- Xiong J, et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019;54(16):1349-1354.
- Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). 1980.
- International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013.
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
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- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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A Technical Guide to the Spectral Analysis of (2-Chloro-3-fluoropyridin-4-yl)methanol for Pharmaceutical Research and Development
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is paramount. (2-Chloro-3-fluoropyridin-4-yl)methanol, a substituted pyridine, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. The arrangement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring creates a unique electronic and steric environment, making a thorough understanding of its structure essential for predicting its reactivity, metabolic stability, and potential as a pharmaceutical intermediate.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectral analysis of this compound. Rather than merely presenting data, this guide delves into the causality behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to not only replicate these analyses but also to apply these principles to other novel compounds. While specific spectral data for this compound is available from commercial suppliers such as ChemicalBook, which lists ¹H NMR, ¹³C NMR, IR, and MS spectra, this guide will focus on the foundational principles and expected outcomes of such analyses.[1]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.8 | Doublet | ~5-6 Hz (³J H-H) |
| H-6 | ~8.2 - 8.5 | Doublet | ~5-6 Hz (³J H-H) |
| -CH₂- | ~4.5 - 4.8 | Singlet (or doublet if coupled to OH) | - |
| -OH | Variable | Broad Singlet | - |
Causality Behind the Assignments:
-
Aromatic Protons (H-5 and H-6): The protons on the pyridine ring are in a deshielded environment due to the ring current and the electron-withdrawing nature of the nitrogen atom. H-6 is expected to be further downfield than H-5 due to its proximity to the electronegative nitrogen. They will appear as doublets due to coupling with each other.
-
Methylene Protons (-CH₂-): These protons are adjacent to an oxygen atom and the aromatic ring, placing them in a relatively deshielded environment. In an anhydrous solvent, this signal will likely appear as a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature, due to hydrogen bonding. It typically appears as a broad singlet and may not always be observed.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for instance, DMSO-d₆ can help in observing exchangeable protons like the -OH group.
-
Spectrometer Setup: Utilize a 400 MHz or higher field NMR spectrometer for better resolution.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width (typically 0-12 ppm for ¹H NMR), the number of scans (depending on sample concentration), and the relaxation delay.
Caption: Workflow for ¹H NMR Spectroscopy.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and their positions on the pyridine ring.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~155 - 160 (doublet due to C-F coupling) |
| C-4 | ~140 - 145 |
| C-5 | ~120 - 125 |
| C-6 | ~145 - 150 |
| -CH₂- | ~60 - 65 |
Causality Behind the Assignments:
-
C-2 and C-3: These carbons are directly attached to electronegative halogen atoms, causing them to be significantly deshielded and appear at a lower field. The C-3 signal is expected to be a doublet due to coupling with the fluorine atom.
-
C-4 and C-6: These carbons are also part of the electron-deficient pyridine ring and will be found in the aromatic region.
-
C-5: This carbon is the least deshielded of the aromatic carbons.
-
-CH₂-: The carbon of the hydroxymethyl group will be in the typical range for a carbon singly bonded to an oxygen atom.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the O-H, C-H, C-O, C-N, and C-halogen bonds.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C and C=N stretch (aromatic ring) | 1400-1600 | Medium to Strong |
| C-O stretch (primary alcohol) | 1000-1075 | Strong |
| C-Cl stretch | 600-800 | Medium to Strong |
| C-F stretch | 1000-1400 | Strong |
Experimental Protocol for FTIR (Solid Sample):
A common method for solid samples is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Workflow for FTIR Spectroscopy using the KBr Pellet Method.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Weight: 161.56 g/mol ), Electron Ionization (EI) is a common technique.
Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺): A peak at m/z = 161 is expected, corresponding to the intact molecule with one electron removed. Due to the presence of chlorine, an M+2 peak at m/z = 163 with approximately one-third the intensity of the M⁺ peak should be observed, which is a characteristic isotopic signature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z = 160.
-
Loss of the hydroxyl group: [M-OH]⁺ at m/z = 144.
-
Loss of the hydroxymethyl group: [M-CH₂OH]⁺ at m/z = 130.
-
Cleavage of the C-Cl bond: [M-Cl]⁺ at m/z = 126.
-
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Experimental Protocol for EI-MS:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the identity and purity of this important pharmaceutical building block. By understanding the principles behind the data acquisition and interpretation, researchers can effectively apply these powerful analytical tools to accelerate the drug discovery and development process.
References
- MySkinRecipes. (this compound).
- PubChem. (this compound).
Sources
A Technical Guide to the Retrosynthesis of Substituted Fluoropyridines
Introduction
The incorporation of fluorine into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—make fluoropyridines highly sought-after motifs in drug discovery.[4][5] Consequently, robust and versatile synthetic strategies are paramount for accessing structurally diverse fluoropyridine derivatives. This guide provides an in-depth analysis of the core retrosynthetic strategies for preparing substituted fluoropyridines, focusing on the underlying principles, practical applications, and comparative advantages of each approach.
From a retrosynthetic perspective, the disconnection of a C-F bond on a pyridine ring reveals several strategic precursor classes. The optimal choice depends heavily on the desired substitution pattern (regiochemistry), functional group tolerance, and scalability. This guide will explore the primary disconnection pathways, providing researchers with the causal logic needed to select and implement the most effective synthetic route.
Core Retrosynthetic Strategies
The primary methods for synthesizing fluoropyridines can be broadly categorized into four main retrosynthetic disconnections:
-
C-X Disconnection (X = Halogen, NO₂, OTf): Nucleophilic Aromatic Substitution (SNAr)
-
C-N Disconnection: Diazotization of Aminopyridines
-
C-H Disconnection: Direct C-H Fluorination
-
Ring Transformation: Activation via Pyridine N-Oxides
The following sections will delve into the mechanistic basis and practical application of each strategy.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is one of the most reliable and widely used methods for introducing fluorine. The retrosynthetic disconnection involves replacing a fluoride with a suitable leaving group (X) at an activated position on the pyridine ring.
C-F Bond <== C-X Bond (X = Cl, Br, NO₂) + Fluoride Source
The pyridine ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, facilitates nucleophilic attack. This effect is often enhanced by additional electron-withdrawing groups.
1.1 Halogen Exchange (HALEX) Reaction
The HALEX reaction involves the displacement of a chloro or bromo substituent with fluoride.[6] This method is a workhorse in industrial synthesis due to the relatively low cost of starting materials.
Causality and Mechanistic Insight: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The rate-determining step is typically the initial attack of the fluoride ion. The high electronegativity of fluorine paradoxically makes fluoride a better leaving group in the reverse reaction, but under anhydrous conditions with a suitable fluoride source (e.g., KF, CsF), the equilibrium can be driven forward. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to that in SN1/SN2 reactions. This is because the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7][8]
Key Considerations:
-
Fluoride Source: Anhydrous spray-dried potassium fluoride (KF) is common. The use of phase-transfer catalysts (e.g., phosphonium salts) or crown ethers can enhance the solubility and nucleophilicity of the fluoride salt.
-
Solvents: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are required to achieve the high temperatures often necessary for the reaction and to dissolve the fluoride salts.[6]
-
Activation: The HALEX reaction is most efficient for chloro- or bromopyridines with electron-withdrawing groups positioned ortho or para to the leaving group. Unactivated systems require harsh conditions.[6][9] For instance, replacing a chlorine at the 3-position is significantly more difficult than at the 2- or 4-positions.[9]
1.2 Fluorodenitration
Replacing a nitro group (-NO₂) with fluoride is another powerful SNAr strategy. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions due to its strong electron-withdrawing nature, which highly activates the ring for nucleophilic attack.[10][11]
Causality and Mechanistic Insight: The mechanism is analogous to the HALEX reaction. The potent activating effect of the nitro group often allows for milder reaction conditions compared to halogen exchange.[12] This method is particularly effective for synthesizing 2- or 4-fluoropyridines from the corresponding nitropyridine precursors.[12] Even 3-nitropyridines can undergo fluorodenitration if other activating groups are present.[10][12][13]
Key Reagents: Tetrabutylammonium fluoride (TBAF) is an effective fluoride source for this transformation, often allowing the reaction to proceed under mild conditions, even in the presence of some water.[12]
Strategy 2: Diazotization of Aminopyridines (Balz-Schiemann Reaction)
This classic transformation provides a retrosynthetic link from a fluoropyridine to an aminopyridine precursor.
C-F Bond <== C-NH₂ Bond
The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt.[14][15] This salt is then isolated and thermally decomposed to yield the aryl fluoride.[15][16]
Causality and Mechanistic Insight: The reaction proceeds through the formation of an aryl diazonium cation (Ar-N₂⁺), which upon heating, releases nitrogen gas to form a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride from the BF₄⁻ counterion.[16] While effective, the reaction can be hazardous on a large scale due to the potentially explosive nature of diazonium salts.[12][16]
Modifications and Alternatives:
-
Counterions: Hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can be used instead of tetrafluoroborates, sometimes leading to improved yields.[14][15]
-
In Situ Diazotization: Diazotization can be performed using nitrosonium salts like [NO]SbF₆.[14]
-
Anhydrous HF: Conducting the diazotization in anhydrous hydrogen fluoride is an alternative that avoids the isolation of the diazonium salt.[9][17]
Strategy 3: Direct C–H Fluorination
The direct conversion of a C-H bond to a C-F bond is the most atom-economical approach, representing a modern and highly sought-after strategy in synthesis.
C-F Bond <== C-H Bond
This approach avoids the pre-functionalization required in SNAr or Balz-Schiemann reactions, making it ideal for late-stage fluorination of complex molecules.
Causality and Mechanistic Insight: Direct C-H fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack. However, specific reagents and strategies have been developed to overcome this. A notable method employs silver(II) fluoride (AgF₂) for the selective fluorination of C-H bonds adjacent to the nitrogen atom (i.e., at the 2-position).[1][18] The reaction is proposed to proceed through a Chichibabin-like mechanism.[1][2] This method is remarkable for its high regioselectivity and mild reaction conditions (ambient temperature).[1][18]
More recently, methods for formal meta-C–H fluorination have been developed using a dearomatization–fluorination–rearomatization strategy with electrophilic fluorine sources like Selectfluor®.[2]
Key Advantages:
-
Step Economy: Eliminates the need for precursor synthesis (e.g., chlorination or nitration).
-
Late-Stage Functionalization: Allows for the introduction of fluorine at a late stage in a synthetic sequence, which is highly valuable in drug discovery programs.[2][7]
Strategy 4: Activation via Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates that dramatically alter the reactivity of the pyridine ring, enabling fluorination at positions that are otherwise difficult to functionalize.
Fluoropyridine <== Pyridine N-Oxide
Causality and Mechanistic Insight: The N-oxide group is strongly electron-withdrawing, which activates the 2- and 4-positions towards nucleophilic attack. Furthermore, it can be activated by various reagents (e.g., Tf₂O, POCl₃) to generate a good leaving group at the 2-position, which is then displaced by fluoride. A powerful modern method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for nucleophilic fluorination under mild, metal-free conditions.[12][19][20] This approach shows broad functional group compatibility and is highly regioselective for the 2-position.[12][19]
This strategy has also been successfully applied to the synthesis of meta-substituted fluoropyridines, which are notoriously difficult to prepare via traditional nucleophilic substitution on the corresponding pyridine.[21][22] For example, direct fluorination of 3-bromo-4-nitropyridine N-oxide occurs at the 3-position (meta to the nitrogen), a result of the powerful activating effect of the N-oxide group altering the ring's electronic properties.[22]
Comparative Analysis of Strategies
| Strategy | Precursor | Key Reagents | Position Selectivity | Pros | Cons |
| HALEX (SNAr) | Chloro/Bromopyridine | Anhydrous KF, CsF | Activated 2- & 4-positions | Scalable, cost-effective precursors | Often requires harsh conditions, limited to activated systems |
| Fluorodenitration (SNAr) | Nitropyridine | TBAF, KF | 2- & 4-positions | Milder conditions than HALEX, good leaving group | Nitro group introduction can be difficult, potential for side reactions |
| Balz-Schiemann | Aminopyridine | NaNO₂, HBF₄ | Position of amino group | Well-established, predictable regioselectivity | Potentially hazardous (diazonium salts), stoichiometric waste |
| Direct C-H Fluorination | Parent Pyridine | AgF₂, Selectfluor® | 2-position (AgF₂), 3-position (via dearomatization) | High atom economy, ideal for late-stage functionalization | Reagent cost, substrate scope can be limited |
| Pyridine N-Oxide | Pyridine N-Oxide | Tf₂O, F⁻ source | 2-position (via ammonium salt), 3-position (direct) | Mild conditions, high regioselectivity, accesses difficult isomers | Requires extra step (oxidation to N-oxide) |
Experimental Protocols
Protocol 1: Synthesis of a 2-Fluoropyridine via a Pyridylammonium Salt from a Pyridine N-Oxide
This protocol is adapted from a method demonstrating a regioselective, metal-free conversion of pyridine N-oxides to 2-fluoropyridines.[12][19]
Step 1: Formation of the 2-Pyridyltrialkylammonium Salt
-
To a solution of the substituted pyridine N-oxide (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add triethylamine (3.0 mmol, 3.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 mmol, 1.5 equiv.) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
The resulting pyridyltrialkylammonium triflate salt can often be precipitated by the addition of diethyl ether, collected by filtration, and used in the next step without further purification.
Step 2: Nucleophilic Fluorination
-
To a vial containing the dried pyridyltrialkylammonium salt (1.0 mmol) and cesium fluoride (CsF) (3.0 mmol, 3.0 equiv.), add anhydrous acetonitrile (5 mL).
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.
Protocol 2: Direct C-H Fluorination of a Pyridine using AgF₂
This protocol is based on the method developed for site-selective fluorination adjacent to the ring nitrogen.[1][18]
Methodology: Caution: AgF₂ is hygroscopic and reacts with water. While robust procedures exist, handling in a controlled environment (glovebox) is recommended for optimal results.
-
In a glovebox, add the substituted pyridine (0.5 mmol) to a vial.
-
Add anhydrous acetonitrile (2.5 mL).
-
Add silver(II) fluoride (AgF₂) (1.0 mmol, 2.0 equiv.) in one portion.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction is typically rapid.
-
Monitor the reaction by GC-MS or ¹⁹F NMR of an aliquot.
-
Upon completion, quench the reaction by passing the mixture through a short plug of Celite and silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-fluoropyridine product.
Visualization of Retrosynthetic Pathways
Logical Flow of Retrosynthetic Analysis
The following diagram illustrates the decision-making process when choosing a retrosynthetic strategy for a target fluoropyridine.
Caption: Decision tree for selecting a retrosynthetic approach.
SNAr Mechanism: Meisenheimer Complex Formation
This diagram shows the generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on an activated 2-halopyridine.
Caption: Generalized SNAr mechanism on a pyridine ring.
Conclusion
The synthesis of substituted fluoropyridines is a dynamic field with a rich history and an exciting future. While traditional methods like the HALEX and Balz-Schiemann reactions remain valuable for their reliability and scalability, modern approaches such as direct C-H fluorination and N-oxide activation are revolutionizing the field. These newer methods offer unparalleled efficiency for late-stage functionalization, enabling chemists to rapidly explore chemical space in the development of new pharmaceuticals and advanced materials. A thorough understanding of the mechanistic principles behind each retrosynthetic strategy is crucial for selecting the optimal route to any given fluoropyridine target, balancing factors of regioselectivity, functional group compatibility, and overall step economy.
References
- Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters URL:[Link]
- Title: Selective C-H fluorination of pyridines and diazines inspired by a classic amin
- Title: Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates Source: Journal of the American Chemical Society URL:[Link]
- Title: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: Chemical Communic
- Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters URL:[Link]
- Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amin
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL:[Link]
- Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: NIH National Center for Biotechnology Inform
- Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling Source: PubMed URL:[Link]
- Title: Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Source: Semantic Scholar URL:[Link]
- Title: A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Source: SciSpace URL:[Link]
- Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: MDPI URL:[Link]
- Title: Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides Source: Journal of Nuclear Medicine URL:[Link]
- Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry URL:[Link]
- Title: Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design Source: PubMed URL:[Link]
- Title: Halex Comparative Reaction Source: gChem Global URL:[Link]
- Title: ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System.
- Title: Balz–Schiemann reaction Source: Wikipedia URL:[Link]
- Title: The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines Source: Journal of the American Chemical Society URL:[Link]
- Title: Balz–Schiemann reaction Source: Grokipedia URL:[Link]
- Title: Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries Source: Mansoura Journal of Chemistry URL:[Link]
- Title: Balz-Schiemann Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of fluorinated pyridines Source: ResearchG
- Title: Process for preparing ring-fluorinated aromatics Source: Google Patents URL
- Title: Balz Schiemann Reaction Mechanism Source: BYJU'S URL:[Link]
- Title: Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: ResearchG
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: NIH National Center for Biotechnology Inform
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(2-Chloro-3-fluoropyridin-4-yl)methanol: A Technical Guide for the Research Scientist
Introduction: The Strategic Value of Halogenated Pyridines in Modern Chemistry
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. These substitutions can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in numerous bioactive compounds, is a prime candidate for such strategic halogenation. This guide provides an in-depth technical overview of (2-Chloro-3-fluoropyridin-4-yl)methanol, a valuable building block for researchers and drug development professionals. We will delve into its commercial availability, synthesis, key chemical properties, and applications, offering field-proven insights into its utility.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several suppliers, including major international distributors like Sigma-Aldrich, as well as specialized chemical providers.[1] This accessibility makes it a readily procurable starting material for various research and development endeavors.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 946127-54-4 | [1][2] |
| Molecular Formula | C₆H₅ClFNO | [1][2] |
| Molecular Weight | 161.56 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 263.684 °C at 760 mmHg | [2] |
| Density | 1.434 g/cm³ | [2] |
| Flash Point | 113.272 °C | [2] |
| Refractive Index | 1.546 | [2] |
Synthesis of this compound: A Practical Approach
The most direct and practical laboratory synthesis of this compound involves the reduction of the corresponding commercially available aldehyde, 2-Chloro-3-fluoropyridine-4-carboxaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).
The rationale for this synthetic choice lies in the chemoselectivity of sodium borohydride. It is a well-established reagent for the reduction of aldehydes and ketones to their corresponding alcohols, while generally not affecting other functional groups like esters or amides under standard conditions.[3][4] This selectivity is crucial for achieving a clean conversion without unwanted side reactions.
Below is a detailed, step-by-step experimental protocol for this synthesis.
Experimental Protocol: Reduction of 2-Chloro-3-fluoropyridine-4-carboxaldehyde
Materials:
-
2-Chloro-3-fluoropyridine-4-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-fluoropyridine-4-carboxaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with the data available from commercial suppliers or literature.
Applications in Drug Discovery and Agrochemical Research
The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of complex molecules with potential biological activity. The presence of both a chloro and a fluoro substituent on the pyridine ring offers distinct advantages:
-
Modulation of pKa: The electron-withdrawing nature of the halogens can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, often enhancing the metabolic stability and half-life of a drug candidate.
-
Orthogonal Reactivity: The chloro and fluoro substituents can exhibit different reactivities in cross-coupling and nucleophilic substitution reactions, allowing for sequential and site-selective modifications of the pyridine core.
While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented in readily available literature, its utility can be inferred from the broader context of halogenated pyridine building blocks in pharmaceutical and agrochemical research. For instance, related chloro- and fluoro-substituted pyridines are key intermediates in the synthesis of kinase inhibitors, antiviral agents, and androgen receptor modulators.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Spectroscopic Data for Characterization
Accurate characterization of this compound is essential for its use in synthesis. The following is a summary of expected and reported spectroscopic data.
| Spectroscopic Technique | Expected/Reported Data | Source |
| ¹H NMR | Spectral data is available and can be used for structural confirmation. | [6] |
| ¹³C NMR | Data may be available from suppliers or can be predicted. | |
| Mass Spectrometry | Predicted monoisotopic mass: 161.00436 Da. | [7] |
| IR Spectroscopy | Expected peaks for O-H, C-H, C=C, C=N, C-Cl, and C-F bonds. |
Conclusion: A Versatile Building Block for Innovation
This compound represents a strategically designed building block that offers researchers and drug development professionals a valuable tool for the synthesis of novel and potentially bioactive molecules. Its commercial availability, straightforward synthesis, and the unique electronic and metabolic properties conferred by its halogenation pattern make it an attractive starting material for projects in medicinal chemistry and agrochemical research. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this compound to advance their research and development goals.
Visualizations
Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Logical Relationships in Application
Caption: The relationship between the properties of the building block and its applications.
References
- Sodium Borohydride - Common Organic Chemistry. Organic Chemistry Portal. [Link]
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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- 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- This compound - PubChemLite. PubChemLite. [Link]
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Technical Guide: Safe Handling and Application of (2-Chloro-3-fluoropyridin-4-yl)methanol
Introduction
(2-Chloro-3-fluoropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a key structural motif and building block in modern medicinal and agrochemical research. Its unique substitution pattern offers synthetic handles for the elaboration of more complex molecular architectures. As with many highly functionalized heterocyclic compounds, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of this compound. The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices for handling substituted pyridines.[1] This document is intended for researchers, chemists, and drug development professionals who may handle this compound or similar reagents.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust risk assessment can be constructed by examining data from closely related analogues.[2][3][4] The primary hazards are consistently identified across these compounds, pointing to a well-defined risk profile.
The compound is classified as hazardous under the Globally Harmonized System (GHS). The anticipated classifications are summarized below.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][5] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2][3][5] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][3][5] |
Expert Analysis of Primary Exposure Routes:
-
Inhalation: As a solid with potential for aerosolization or as a vapor, the compound may irritate the respiratory tract.[2][3] All weighing and transfer operations should be conducted in a controlled, ventilated environment.
-
Skin (Dermal) Contact: The compound is expected to cause skin irritation.[3][5] Furthermore, many pyridine derivatives can be absorbed through the skin, presenting a systemic exposure risk.[6] Therefore, preventing skin contact through appropriate glove selection is critical.
-
Eye Contact: Direct contact with the eyes is likely to cause serious irritation and potential damage.[3][5] Chemical splash goggles are mandatory.
-
Ingestion: Accidental ingestion is harmful.[2][5] Strict prohibition of eating, drinking, and smoking in the laboratory is a fundamental and non-negotiable control measure.[1][5][7]
Hierarchy of Controls: A Proactive Safety Framework
Effective risk management follows a "Hierarchy of Controls" to provide multiple layers of protection. This approach prioritizes the elimination or reduction of hazards at their source.
2.1. Engineering Controls (Primary Barrier)
The principal engineering control for this compound is a properly functioning and certified laboratory chemical fume hood.[1][6][8] This is non-negotiable. The fume hood contains vapors and potential dusts, preventing inhalation exposure.[8]
-
Causality: The use of a fume hood is mandated by the compound's potential for respiratory irritation (H335).[2][5]
-
Self-Validation: Before any work, verify the fume hood's certification is current (typically within the last 12 months) and that the airflow monitor indicates normal operation.
-
Ancillary Systems: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[6][8][9]
2.2. Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical for preventing dermal and ocular exposure.
| Protection Area | Required Equipment | Specification & Rationale |
| Hands | Chemical-resistant gloves | Butyl rubber or laminate film gloves are recommended. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact with many pyridine-based compounds.[6] Always inspect gloves for tears or defects before use.[10] |
| Eyes/Face | Chemical splash goggles | Must provide a full seal around the eyes. Standard safety glasses do not offer adequate protection against splashes. A face shield may be worn over goggles for additional protection during high-risk procedures.[8][9] |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing from contamination.[6][9] |
Standard Operating Protocol (SOP) for Safe Handling
This protocol outlines the essential steps for handling this compound. Adherence to this workflow is a self-validating system for minimizing exposure.
3.1. Preparation & Pre-Use Checks
-
Designate Area: Confirm the designated work area is within a certified chemical fume hood.[6]
-
Verify Controls: Ensure the fume hood is operational and the safety shower/eyewash has been tested within the recommended interval.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, syringes) and the spill kit before bringing the chemical into the hood.
-
Don PPE: Put on all required PPE as specified in Table 2, ensuring a proper fit.
3.2. Chemical Handling & Dispensing
-
Containment: Perform all manipulations, including container opening, weighing, and transfers, deep within the chemical fume hood with the sash at the lowest practical height.
-
Static Control: When transferring larger quantities, especially if using flammable solvents, ensure containers are grounded and bonded to prevent static discharge, a known ignition source for pyridine-like compounds.[7][8][10] Use non-sparking tools where appropriate.[7][10]
-
Dispensing Solids: To minimize dust generation, do not pour the solid. Use a spatula or scoop for transfers.
-
Closure: Keep the container tightly sealed when not in active use to prevent the release of vapors.[5][7][10]
3.3. Post-Handling & Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation: All contaminated disposable materials (gloves, absorbent paper) must be placed in a designated, sealed hazardous waste container.[6]
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination. Never wear gloves outside the laboratory area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][5]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
4.1. Accidental Release Measures (Spills)
-
Small Spill (Incidental):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[9][11] Do not use combustible materials.
-
Carefully collect the absorbed material into a sealable container for hazardous waste.[6]
-
Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.[12]
-
-
Large Spill:
-
Immediately evacuate the area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[6]
-
Prevent re-entry to the contaminated area.
-
4.2. First Aid Measures
Immediate and correct first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air.[5] If breathing is difficult or they feel unwell, seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention if irritation develops or persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[5][13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [5] Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[5][13] |
Storage and Waste Management
Proper storage and disposal are essential for long-term safety and regulatory compliance.
5.1. Storage Conditions
| Parameter | Requirement | Rationale |
| Location | Cool, dry, well-ventilated area.[5][6][7] | Prevents degradation and pressure buildup. |
| Container | Tightly closed, original or compatible container.[5][6][7][10] | Prevents vapor leakage and contamination. |
| Ignition Sources | Store away from heat, sparks, and open flames.[7][8] | Mitigates fire risk, especially if stored near flammable solvents. |
| Segregation | Segregate from incompatible materials.[6] | Prevents dangerous chemical reactions. |
Incompatible Materials:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates): Can cause exothermic or explosive reactions with pyridine derivatives.[6][7]
-
Strong Acids (e.g., nitric acid, sulfuric acid): Can react exothermically with pyridine bases.[6][12]
5.2. Waste Disposal All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, compatible, and sealable container.[6]
-
Store the waste container in a designated satellite accumulation area.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[3][5]
References
- chemBlink.SDS of (2-Chloro-3-fluoro-4-pyridinyl)methanol, Safety Data Sheets, CAS 946127-54-4.
- NOAA.CAMEO Chemicals - Report.
- CymitQuimica.Safety Data Sheet for (4-FLUOROPYRIDIN-2-YL)METHANOL.
- Washington State University.Standard Operating Procedure for Pyridine.
- University of Tennessee, Knoxville - Environmental Health and Safety.CHEMICAL SPILL PROCEDURES.
- Apollo Scientific.Safety Data Sheet for Pyridine.
- Post Apple Scientific.Handling Pyridine: Best Practices and Precautions.
- Lab Alley.SAFETY DATA SHEET for Pyridine.
- Sigma-Aldrich.SAFETY DATA SHEET for Methanol.
- Actylis Lab Solutions.Pyridine MSDS.
- Sigma-Aldrich.SAFETY DATA SHEET for Boron trifluoride-methanol complex.
- CymitQuimica.Safety Data Sheet for (4-Chloro-2-fluoropyridin-3-yl)methanol.
- Florida State University - Environmental Health and Safety.Chemical Emergencies, Exposures, and Spills.
- AK Scientific, Inc.Safety Data Sheet for (2-Amino-5-chloropyridin-3-yl)methanol.
- ChemScene.(6-Chloro-5-fluoropyridin-3-yl)methanol.
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electrophilic and nucleophilic sites of (2-Chloro-3-fluoropyridin-4-yl)methanol
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of (2-Chloro-3-fluoropyridin-4-yl)methanol
Executive Summary
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in contemporary drug discovery and agrochemical synthesis. Its utility stems from a precisely arranged collection of substituents on the pyridine core, which imparts a distinct and predictable reactivity profile. This guide provides a detailed analysis of the molecule's electronic structure to identify its primary electrophilic and nucleophilic centers. By examining the interplay of the electron-deficient pyridine nitrogen, the potent inductive effects of the halogen substituents, and the role of the hydroxymethyl group, we delineate the key sites for chemical modification. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile synthon for complex molecular architecture.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally governed by the electronic properties of its substituted pyridine core. A comprehensive understanding requires analyzing the contribution of each component.
| Property | Value |
| CAS Number | 946127-54-4[1][2] |
| Molecular Formula | C₆H₅ClFNO[2][3] |
| Molecular Weight | 161.56 g/mol [2][3] |
| Synonyms | 2-Chloro-3-fluoro-4-(hydroxymethyl)pyridine |
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a powerful inductive electron-withdrawing effect (-I). This effect reduces electron density primarily at the α (C2, C6) and γ (C4) positions, making the ring less reactive towards electrophilic aromatic substitution than benzene but significantly more susceptible to nucleophilic attack.[4][5]
The substituents on the ring further modulate this electronic landscape:
-
2-Chloro Group : The chlorine atom is strongly electronegative and withdraws electron density through a potent inductive effect (-I). While it possesses lone pairs that can participate in a weak positive resonance effect (+R), the inductive withdrawal dominates, further deactivating the ring and making the C2 position a prime electrophilic center.
-
3-Fluoro Group : Fluorine is the most electronegative element, exerting an exceptionally strong -I effect.[6] Its placement at the C3 position significantly lowers the electron density of the entire ring, particularly at the adjacent C2 and C4 carbons. This substituent dramatically enhances the ring's susceptibility to nucleophilic attack. The addition of fluorine atoms to an aromatic ring can also contribute to its stability.[7]
-
4-Hydroxymethyl Group (-CH₂OH) : This group is primarily a functional handle. The oxygen atom is nucleophilic, and the benzylic-like protons on the carbon can be acidic under certain conditions. The carbon atom of this group can become an electrophilic site if the hydroxyl is converted into a better leaving group.
The synergy of these groups creates a molecule with distinct, well-defined regions of high and low electron density, which dictates its reaction profile.
Analysis of Nucleophilic Sites
Nucleophilic centers are characterized by high electron density and the availability of lone-pair electrons for donation to an electrophile. This compound possesses two primary nucleophilic sites.
The Pyridine Nitrogen
The most prominent nucleophilic site is the nitrogen atom of the pyridine ring. Its available lone pair of electrons, which resides in an sp² hybrid orbital in the plane of the ring, is not part of the aromatic π-system. This makes it readily available to act as a Lewis base, reacting with:
-
Protons (Brønsted-Lowry Acidity) : The nitrogen is easily protonated by acids to form a pyridinium salt.
-
Electrophiles : It can be targeted by a variety of electrophiles, such as alkylating agents (e.g., methyl iodide) or acylating agents.[8]
-
Lewis Acids : The nitrogen can coordinate to Lewis acidic metal centers or boranes.[9]
The Hydroxymethyl Oxygen
The oxygen atom of the C4-hydroxymethyl group contains two lone pairs of electrons, rendering it nucleophilic. Its reactivity is characteristic of a primary alcohol. It can be:
-
Deprotonated : Strong bases can deprotonate the hydroxyl group to form a highly nucleophilic alkoxide.
-
Alkylated/Acylated : It can react with electrophiles to form ethers or esters, respectively.
-
Displaced : After conversion to a better leaving group (e.g., tosylate, mesylate), the entire group can be displaced by a nucleophile.
Caption: Overview of primary nucleophilic and electrophilic centers.
Analysis of Electrophilic Sites
Electrophilic sites are electron-deficient and are targets for attack by nucleophiles. The powerful electron-withdrawing nature of the substituents makes several carbon atoms on the pyridine ring highly electrophilic.
The C2 Carbon: The Epicenter of Reactivity
The carbon atom at the C2 position is the most significant electrophilic site on the molecule. Its reactivity is the result of a "perfect storm" of electronic factors:
-
Activation by Ring Nitrogen : It is an α-carbon, which is inherently electron-poor in pyridines and activated for nucleophilic attack.[10][11]
-
Presence of a Good Leaving Group : The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Inductive Reinforcement : The adjacent C3-fluorine atom exerts a powerful -I effect, further polarizing the C2-Cl bond and making the C2 carbon exceptionally electron-deficient.
Therefore, the C2 position is highly susceptible to SNAr with a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion whose negative charge is delocalized onto the electronegative nitrogen atom, lowering the activation energy of the reaction.[10]
The C6 Carbon
The C6 position is also an α-carbon and is electronically activated towards nucleophilic attack by the ring nitrogen. However, it lacks a leaving group. Under forcing conditions with extremely strong nucleophiles like organolithium reagents, direct functionalization or deprotonation could potentially occur, but this is a much less favorable pathway compared to substitution at C2.
The Hydroxymethyl Carbon (Activated)
While the carbon of the -CH₂OH group is not initially electrophilic, it can be readily converted into one. Activation of the hydroxyl group into a better leaving group (e.g., by conversion to a tosylate, mesylate, or halide) makes this carbon an excellent site for SN2 reactions with various nucleophiles.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at C2.
Experimental Protocols for Reactivity Profiling
To empirically validate the predicted reactivity, the following protocols provide a framework for targeting the primary nucleophilic and electrophilic sites.
Protocol 4.1: Probing Electrophilicity via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method to displace the C2-chloride with an amine nucleophile, a common transformation in medicinal chemistry.
Objective: To synthesize N-benzyl-(3-fluoro-4-(hydroxymethyl)pyridin-2-yl)amine.
Methodology:
-
Reaction Setup : To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 161 mg, 1.0 mmol).
-
Solvent and Reagents : Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (5 mL). Add benzylamine (1.2 eq, 128 mg, 1.2 mmol) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL) to remove the solvent and excess base.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired product.
Trustworthiness Check : The success of this reaction, widely documented for similar 2-halopyridines, validates the high electrophilicity of the C2 position.[4][12] Product formation can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: Probing Nucleophilicity via N-Alkylation of the Pyridine Ring
This protocol targets the lone pair on the pyridine nitrogen to form a pyridinium salt.
Objective: To synthesize 2-chloro-3-fluoro-4-(hydroxymethyl)-1-methylpyridin-1-ium iodide.
Methodology:
-
Reaction Setup : In a 10 mL vial with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 161 mg, 1.0 mmol) in a suitable solvent like acetone or acetonitrile (3 mL).
-
Reagent Addition : Add methyl iodide (CH₃I) (1.5 eq, 213 mg, 1.5 mmol) to the solution at room temperature.
-
Reaction Conditions : Stir the mixture at room temperature. The formation of a precipitate (the pyridinium salt) is often observed within a few hours. Allow the reaction to proceed for 12-24 hours to ensure completion.
-
Isolation : If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification : The resulting pyridinium salt is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.
Trustworthiness Check : The formation of the salt confirms the availability and nucleophilicity of the nitrogen lone pair. The product can be characterized by NMR, where a downfield shift of the aromatic protons and the appearance of a new N-methyl signal will be observed.
Conclusion
The reactivity of this compound is a textbook example of substituent-directed chemistry on a heterocyclic scaffold. The electronic interplay between the ring nitrogen and the halogen atoms creates a molecule with highly predictable and orthogonal reactive sites.
| Site | Type | Justification | Primary Reaction Type |
| Pyridine Nitrogen | Nucleophilic | Available sp² lone pair | Protonation, Alkylation, Acylation |
| Hydroxyl Oxygen | Nucleophilic | Lone pairs on oxygen | Deprotonation, Esterification |
| C2 Carbon | Electrophilic | α to N, bears Cl leaving group, activated by C3-F | Nucleophilic Aromatic Substitution (SNAr) |
| Hydroxymethyl C | Electrophilic (Latent) | Becomes electrophilic after -OH activation | Nucleophilic Substitution (SN2) |
The C2 carbon stands out as the dominant electrophilic center, primed for SNAr reactions, making this molecule an ideal precursor for introducing diverse functionalities at this position. The nucleophilic nitrogen and hydroxyl groups offer additional handles for modification, often under orthogonal conditions. This well-defined reactivity profile solidifies the role of this compound as a cornerstone building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
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A Technical Guide to the Strategic Application of Fluorinated Pyridines in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal chemistry, a powerful tactic that has contributed to a significant portion of newly approved pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the multifaceted role of fluorinated pyridines in drug discovery and development. We will dissect the profound influence of fluorination on the physicochemical properties of the pyridine ring, including basicity (pKa), lipophilicity, and metabolic stability. Furthermore, we will examine how these molecular-level modifications translate into enhanced biological performance, such as improved target affinity and optimized pharmacokinetic profiles. This document consolidates technical data, details key synthetic protocols, and presents case studies of successful therapeutic agents, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
The Privileged Combination: Why Fluorine and Pyridine?
The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast number of approved drugs.[4] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a rigid scaffold for orienting functional groups. Fluorine, despite being the most electronegative element, is small (with a van der Waals radius similar to hydrogen), allowing it to act as a "super-hydrogen" with unique electronic properties.[4][5]
The combination of these two entities is a deliberate strategy to fine-tune molecular properties for therapeutic advantage.[3][6] The introduction of fluorine can dramatically alter a molecule's electronic distribution, conformation, metabolic fate, and binding interactions in ways that are often highly beneficial for potency and pharmacokinetics.[7][8][9] Approximately 25% of all drugs on the market contain fluorine, underscoring the transformative impact of this element in pharmaceutical design.[1]
Modulating Physicochemical Properties: The Core of the Fluorine Effect
The strategic placement of fluorine on a pyridine ring can predictably and productively influence key physicochemical parameters that govern a drug's behavior.[5][7]
Basicity (pKa) Attenuation
One of the most significant consequences of fluorinating a pyridine ring is the reduction of the basicity of the ring nitrogen.
-
Causality: Fluorine is a potent electron-withdrawing group. Through a strong negative inductive effect (-I), it pulls electron density away from the aromatic ring. This delocalization reduces the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. The result is a lower pKa value for the conjugate acid compared to the non-fluorinated parent compound.[5][10][11]
-
Therapeutic Implication: Modulating pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can reduce unwanted ionization at physiological pH, which can enhance membrane permeability and improve oral bioavailability.[11][12]
| Compound | pKa of Conjugate Acid | Rationale for Change |
| Pyridine | ~5.2 | Baseline basicity of the parent heterocycle. |
| 3-Fluoropyridine | ~3.0 | Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen atom. |
| 2,6-Difluoropyridine | < 1.0 | The additive inductive effect of two fluorine atoms flanking the nitrogen drastically reduces basicity. |
Note: pKa values are approximate and can vary based on measurement conditions.
Enhancing Metabolic Stability
A primary driver for incorporating fluorine is to block sites of metabolic oxidation.
-
Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[13] Placing a fluorine atom at a position that is otherwise a metabolic "soft spot" (e.g., a benzylic position on a substituent or directly on the pyridine ring) can prevent oxidative hydroxylation.[8][11]
-
Therapeutic Implication: Blocking metabolic pathways increases the half-life of a drug, reduces clearance, and can lead to more consistent systemic exposure with less frequent dosing.[14][15] For example, in the case of the sGC stimulator Vericiguat, the presence of a fluorine atom on the pyridine core increases metabolic stability and leads to lower clearance.[2]
Impact on Lipophilicity and Conformation
Fluorine's effect on lipophilicity (LogP/LogD) is context-dependent but serves as a critical tool for optimization.
-
Lipophilicity: Single fluorine substitutions on an aromatic ring often increase lipophilicity. This can improve membrane permeability and cell penetration.[2] However, more extensive fluorination or the introduction of motifs like the trifluoromethyl (CF3) group can have complex effects on solubility and binding.[16]
-
Conformation: While sterically similar to hydrogen, fluorine's electronic properties can influence molecular conformation.[5][7] It can engage in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar C-F···C=O interactions, which can stabilize a specific bioactive conformation required for high-affinity target binding.[15]
Below is a diagram illustrating the key property modulations resulting from pyridine fluorination.
Caption: The multifaceted impact of fluorinating a pyridine core.
Synthetic Methodologies for Accessing Fluorinated Pyridines
The growing importance of fluorinated pyridines has spurred the development of robust synthetic methods.
Key Synthetic Strategies
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method. It involves the displacement of a good leaving group (typically a halide like -Cl or a nitro group -NO2) from an electron-deficient pyridine ring with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often at high temperatures in a polar aprotic solvent.[17][18]
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) allow for the direct introduction of fluorine onto electron-rich pyridine rings or their precursors, such as 1,2-dihydropyridines.[19]
-
Balz-Schiemann Reaction: This method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine, though its application can be limited by harsh conditions.[18]
-
Modern & Late-Stage Fluorination: Recent advances in catalysis have enabled late-stage fluorination, where a C-H bond is converted directly to a C-F bond on a complex molecule.[20] These methods are highly valuable as they allow for the rapid synthesis of fluorinated analogues from advanced intermediates without redesigning the entire synthetic route.[18][20]
Experimental Protocol: SNAr Fluorination of 2,6-Dichloropyridine
This protocol describes a representative nucleophilic fluorination to produce 2,6-difluoropyridine, a common building block.
Objective: To synthesize 2,6-difluoropyridine from 2,6-dichloropyridine via nucleophilic aromatic substitution.
Materials:
-
2,6-Dichloropyridine (1 equiv.)
-
Spray-dried Potassium Fluoride (KF) (3-4 equiv.)
-
Sulfolane (anhydrous)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Charge the flask with spray-dried potassium fluoride (KF) and anhydrous sulfolane.
-
Heating: Heat the stirred suspension to approximately 190-220 °C.
-
Substrate Addition: Slowly add 2,6-dichloropyridine to the hot suspension over 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is typically purified by distillation to yield 2,6-difluoropyridine as a clear liquid.
Caption: Experimental workflow for SNAr synthesis of 2,6-difluoropyridine.
Case Studies: Fluorinated Pyridines in FDA-Approved Drugs
The tangible success of this strategy is best illustrated by examining drugs that have reached the market.
| Drug Name (Brand) | Therapeutic Area | Fluorinated Pyridine Moiety & Role |
| Lemborexant (Dayvigo) | Insomnia | Contains a 5-fluoropyridine. The fluorine atom was found to be crucial for achieving high in vitro binding affinity to orexin receptors and contributing to a favorable overall pharmacological profile.[2] |
| Alpelisib (Piqray) | Oncology (Breast Cancer) | Incorporates a pyridine ring with a trifluoro-t-butyl group. This fluorinated moiety enhances metabolic stability and is critical for high-affinity binding to the PI3K enzyme via a hydrogen bond.[2] |
| Sotorasib (Lumakras) | Oncology (Lung Cancer) | Features a fluoro-substituted pyridine. This strategic fluorination contributes to the molecule's potency as a KRAS G12C inhibitor and helps optimize its pharmacokinetic properties.[2] |
| Favipiravir (Avigan) | Antiviral | A fluorinated pyrazinecarboxamide (structurally related to pyridines). The fluorine at the 6-position is essential for its broad-spectrum antiviral activity against RNA viruses.[1] |
Challenges and Future Perspectives: The "Dark Side" of Fluorine
While a powerful tool, the use of fluorine is not without its challenges. Medicinal chemists must be aware of potential liabilities.
-
Metabolic Defluorination: Although the C-F bond is strong, metabolic pathways can sometimes lead to its cleavage, a process known as defluorination.[13] This can occur through various mechanisms, including CYP-mediated hydroxylation at adjacent carbons.[13]
-
Toxicity Concerns: The release of free fluoride ions from a drug molecule can lead to safety issues, such as skeletal fluorosis, due to fluoride's high affinity for bone.[13] Furthermore, metabolism of certain fluorinated compounds can generate reactive metabolites, such as Michael acceptors, which may lead to off-target toxicity.[13]
-
Future Directions: The field continues to evolve, with a major focus on developing more selective and efficient late-stage fluorination methods.[20] This will allow for the diversification of complex drug candidates at later stages of discovery, accelerating the optimization process. Furthermore, the use of 18F-labeled pyridine derivatives as PET imaging agents is a rapidly growing area, enabling non-invasive tracking of drug distribution and target engagement in vivo.[5][7][21]
Conclusion
Fluorinated pyridines are a privileged class of structures in medicinal chemistry, offering a versatile platform for optimizing drug candidates. The strategic introduction of fluorine provides unparalleled control over fundamental molecular properties, including pKa, metabolic stability, and target binding affinity. This control has been instrumental in the development of numerous successful drugs across a wide range of therapeutic areas. While potential liabilities such as metabolic defluorination must be carefully considered, the continued innovation in synthetic fluorination chemistry ensures that the fluorinated pyridine scaffold will remain a vital tool in the quest for safer and more effective medicines.
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A Technical Guide to Preliminary Reactivity Studies of Halopyridine Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Halopyridine alcohols are a cornerstone class of bifunctional molecules integral to modern drug discovery and development.[1] Possessing both a nucleophilic alcohol and an electrophilic halogenated pyridine ring, these scaffolds offer a rich landscape for chemical diversification. This guide provides a framework for conducting preliminary reactivity studies, moving beyond simple procedural lists to explore the causal relationships behind experimental design. We will dissect the reactivity of each functional moiety, present validated protocols for key transformations, and offer insights into leveraging their unique chemical properties for the synthesis of complex molecular architectures.
Strategic Importance in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature. The addition of a halogen and an alcohol group transforms this simple heterocycle into a versatile synthetic intermediate.
-
The Halogen as a Synthetic Handle: The halogen atom (F, Cl, Br, I) serves as a key site for modification, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2]
-
The Alcohol as a Diversification Point: The alcohol moiety can be oxidized to various carbonyl species, act as a nucleophile in ether or ester formation, or participate in intramolecular cyclizations.[3][4][5]
The strategic placement of these groups allows for controlled, sequential reactions, enabling the construction of complex libraries for lead optimization.
Initial Reactivity Assessment Workflow
A systematic approach is crucial to efficiently map the reactivity profile of a novel halopyridine alcohol. The following workflow outlines a logical progression for preliminary studies.
Caption: A logical workflow for the preliminary reactivity screening of a novel halopyridine alcohol.
Probing the Reactivity of the Alcohol Moiety
The alcohol group is often the first point of attack in a synthetic sequence due to its well-understood and versatile reactivity.
Oxidation to Carbonyls
The oxidation of the alcohol to an aldehyde, ketone, or carboxylic acid is a fundamental transformation. The choice of oxidant is critical and is dictated by the desired oxidation state and the sensitivity of the halopyridine ring.
Causality Behind Reagent Choice:
-
Mild Oxidation (to Aldehyde/Ketone): To prevent over-oxidation, especially of primary alcohols to carboxylic acids, anhydrous chromium(VI) reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are preferred.[3][6] These reactions are run in non-aqueous solvents like dichloromethane (DCM) to avoid the formation of gem-diol intermediates, which are susceptible to further oxidation.[6]
-
Strong Oxidation (to Carboxylic Acid): For converting primary alcohols to carboxylic acids, stronger, aqueous chromium-based reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) are effective.[7][8] However, the highly acidic conditions can potentially protonate the pyridine ring, altering its reactivity or solubility.
| Reagent | Target Product (from 1° Alcohol) | Typical Conditions | Key Considerations |
| PCC | Aldehyde | Anhydrous DCM, Room Temp | Mild; avoids over-oxidation; reagent is a stable solid.[3] |
| Dess-Martin | Aldehyde | Anhydrous DCM, Room Temp | Non-chromium based; mild; reaction is fast. |
| Jones Reagent | Carboxylic Acid | Acetone, H₂SO₄ (aq), 0°C to RT | Strong oxidant; highly acidic conditions.[7] |
| KMnO₄ | Carboxylic Acid | Aqueous base (e.g., NaOH) | Potent oxidant; can react with other functional groups.[6] |
Protocol 3.1: Selective Oxidation of a Primary Halopyridine Alcohol to an Aldehyde using PCC
-
Suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
To this magnetically stirred suspension, add the halopyridine alcohol (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM in one portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts.
-
Wash the plug thoroughly with additional ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Leveraging the Halogenated Pyridine Core
The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the halogen, makes it susceptible to nucleophilic attack, particularly when the halogen is at the 2- or 4-position.[9][10]
Nucleophilic Aromatic Substitution (SNAr)
This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The ability of the pyridine nitrogen to stabilize the negative charge is key to this pathway.[9]
Reactivity Hierarchy: The reactivity of halopyridines in SNAr reactions follows the order: 4-halo > 2-halo >> 3-halo.[9] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position, but not at C3.[10]
Caption: The addition-elimination pathway for SNAr reactions on a 4-halopyridine.
Protocol 4.1: Amination of 4-Chloropyridine Methanol
-
In a sealed vial, dissolve the 4-chloropyridine alcohol (1.0 equivalent) and the desired amine (1.2-2.0 equivalents) in a polar aprotic solvent like DMSO or NMP.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction by LCMS. Reactions can take from a few hours to overnight.
-
After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or preparative HPLC.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation. For halopyridine alcohols, the halogen (typically Br or I) serves as the electrophilic partner. The alcohol group is generally tolerated, although it can interfere in some cases if not protected.[11]
Key Methodologies:
-
Suzuki Coupling: Forms C-C bonds using a boronic acid or ester. It is highly robust and tolerates a wide range of functional groups.[11]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines. It is a powerful alternative to SNAr, especially for less activated or sterically hindered substrates.
-
C-O Coupling: Forms aryl ethers, which can be challenging but are enabled by specialized ligands.[2]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Intramolecular Reactivity: The Path to Fused Systems
The bifunctional nature of halopyridine alcohols opens up possibilities for intramolecular reactions, providing elegant routes to fused heterocyclic ring systems.
Intramolecular Cyclization
The alcohol can act as an internal nucleophile, attacking the carbon bearing the halogen to form a cyclic ether. This reaction is typically promoted by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. The success of this strategy is highly dependent on the ring size being formed (5- and 6-membered rings are favored) and the position of the reacting groups.
Example Scenario: A (2-chloro-3-pyridyl)methanol could potentially cyclize to form a furo[2,3-b]pyridine derivative. This requires careful selection of base and reaction conditions to favor the intramolecular pathway over competing intermolecular reactions. Such cyclizations are powerful tools in natural product synthesis and drug discovery.[5][12]
Summary and Outlook
Halopyridine alcohols are exceptionally versatile building blocks. A thorough understanding of their reactivity is paramount for their effective use in drug development. Preliminary studies should systematically probe the reactivity at both the alcohol and the halogenated ring. By carefully selecting reagents and conditions, researchers can control the reaction pathway, choosing between oxidation, substitution, cross-coupling, or cyclization to rapidly build molecular complexity from a single, strategic starting material.
References
- Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines.
- Organic & Biomolecular Chemistry. Alcohol cross-coupling reactions catalyzed by Ru and Ir terpyridine complexes.
- ElectronicsAndBooks. Coupling reactions with haloaromatic amines and alcohols for a practical synthetic route to 2-substituted aminophenyl and hydrox.
- PubMed Central.
- ResearchG
- Echemi. (2025, January 24).
- ResearchGate. (2025, August 5).
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- NIH. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.
- ResearchGate. (2017, March 18).
- NIH. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.
- Química Organica.org. Nucleophilic substitution reactions in pyridine.
- Semantic Scholar.
- Chemical Communications (RSC Publishing). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
- PubMed. (2025, August). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
- Journal of the American Chemical Society. (2016, October 9).
- (2025, January 8).
- ResearchGate. (2025, August 7). Three new copper(II) halides with simple pyridine alcohols | Request PDF.
- (2025, October 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
- NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
- Organic Chemistry Portal. Pyridine synthesis.
- Wikipedia.
- Semantic Scholar.
- ElectronicsAndBooks. Kinetics and Mechanism of Oxidation of Primary Alcohols by Pyridinium Hydrobromide Perbromide.
- NIH.
- MDPI.
- MDPI. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
- RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Weizmann Research Portal.
- Khan Academy.
- YouTube. (2021, January 23). 12.6 Substitution Reactions of Alcohols | Organic Chemistry.
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- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: (2-Chloro-3-fluoropyridin-4-yl)methanol
Introduction
(2-Chloro-3-fluoropyridin-4-yl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its substituted pyridine core is a privileged scaffold found in a multitude of biologically active agents. The strategic placement of chloro and fluoro substituents on the pyridine ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, while also providing reactive handles for further synthetic diversification through cross-coupling reactions.[1][2] This document provides a detailed, field-proven protocol for the synthesis of this compound via the reduction of its corresponding carboxylic acid, a robust and scalable method for researchers in synthetic and pharmaceutical chemistry.
Synthesis Strategy and Mechanistic Rationale
The most direct and reliable synthetic route to this compound is the reduction of the C4-position carboxyl group of 2-Chloro-3-fluoropyridine-4-carboxylic acid.
Choice of Reducing Agent: While several reducing agents exist, Lithium Aluminum Hydride (LiAlH₄) is selected for its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[3][4] Unlike milder reagents such as sodium borohydride, which typically fail to reduce carboxylic acids under standard conditions, LiAlH₄ provides a rapid and high-yielding conversion.[3] The reaction proceeds via the formation of a complex aluminum alkoxide intermediate. The hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent elimination and further reduction steps convert the carboxylic acid to the primary alcohol. The final product is liberated upon acidic or basic workup, which hydrolyzes the aluminum-oxygen bonds.[3][4]
Overall Reaction Scheme:
Caption: Chemical transformation from carboxylic acid to alcohol.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving Lithium Aluminum Hydride must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Materials | CAS Number | Purity | Supplier Example |
| 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 | ≥97% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | ≥95% | Sigma-Aldrich |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Grade | Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | - | - |
| Silica Gel for Flash Chromatography | 112926-00-8 | 230-400 mesh | Sorbent Technologies |
| Equipment |
| Three-necked round-bottom flask (oven-dried) |
| Magnetic stirrer and stir bar |
| Condenser (oven-dried) |
| Dropping funnel (oven-dried) |
| Nitrogen/Argon gas line with bubbler |
| Ice-water bath |
| Rotary evaporator |
| Glassware for extraction and chromatography |
Step-by-Step Methodology
1. Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried to remove any residual moisture.
-
Place the apparatus under a positive pressure of dry nitrogen or argon.
2. Preparation of LiAlH₄ Suspension:
-
In the reaction flask, carefully add Lithium Aluminum Hydride (1.2 g, 31.6 mmol, 2.0 equiv).
-
Under the inert atmosphere, add 50 mL of anhydrous THF to the flask via a cannula or syringe.
-
Begin stirring to form a uniform grey suspension. Cool the suspension to 0 °C using an ice-water bath.
3. Addition of Carboxylic Acid:
-
Dissolve 2-Chloro-3-fluoropyridine-4-carboxylic acid (2.78 g, 15.8 mmol, 1.0 equiv) in 30 mL of anhydrous THF in the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. Maintain the internal temperature below 5 °C. Caution: The reaction is exothermic, and hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
4. Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting material spot (which is highly polar and will remain at the baseline) indicates reaction completion.
5. Quenching Protocol (Fieser Workup):
-
Extreme Caution: This procedure must be performed slowly and behind a blast shield in a fume hood.
-
Cool the reaction mixture back down to 0 °C with an ice-water bath.
-
Quench the reaction by the slow, sequential dropwise addition of:
-
1.2 mL of deionized water.
-
1.2 mL of 15% (w/v) aqueous Sodium Hydroxide solution.
-
3.6 mL of deionized water.
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes at room temperature.
6. Workup and Extraction:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate (3 x 50 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
7. Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes to afford this compound as a solid.[5]
Data Summary
| Parameter | Value |
| Starting Material | 2-Chloro-3-fluoropyridine-4-carboxylic acid |
| Amount of Starting Material | 2.78 g (15.8 mmol) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Equivalents of LiAlH₄ | 2.0 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Product | This compound |
| Molecular Weight of Product | 161.56 g/mol |
| Theoretical Yield | 2.55 g |
| Typical Isolated Yield | 80-90% |
Workflow Visualization
Caption: Experimental workflow from setup to final product.
Safety and Handling
Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to safety measures is non-negotiable.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric upon contact with water, liberating flammable hydrogen gas.[6] It can cause severe burns. Always handle in an inert, dry environment and wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.
-
Anhydrous Solvents: Anhydrous THF is flammable. All heating should be done using a heating mantle, not an open flame. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Quenching: The quenching of LiAlH₄ is extremely exothermic and produces hydrogen gas. This step must be performed slowly, with adequate cooling, and behind a safety shield.
-
Waste Disposal: All LiAlH₄-contaminated waste must be quenched and neutralized before disposal according to institutional guidelines.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China.
- Chemguide. (n.d.). Reduction of Carboxylic Acids.
- University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- Química Orgánica.org. (n.d.). Reduction of carboxylic acids to alcohols.
Sources
- 1. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. ossila.com [ossila.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 5. This compound AldrichCPR 946127-54-4 [sigmaaldrich.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for the Synthesis of 2-Chloro-3-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-fluoropyridine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their unique substitution pattern allows for diverse chemical modifications, making them valuable building blocks for the synthesis of a wide range of biologically active molecules. This guide provides detailed, step-by-step protocols for the synthesis of 2-chloro-3-fluoropyridine and its subsequent functionalization to yield various derivatives. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering reliable and reproducible procedures for laboratory applications.
Core Synthesis of 2-Chloro-3-Fluoropyridine
Two primary synthetic routes for the preparation of 2-chloro-3-fluoropyridine are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method A: Directed Ortho-Metalation of 3-Fluoropyridine
This method involves the deprotonation of 3-fluoropyridine at the 2-position, directed by the fluorine substituent, followed by quenching with an electrophilic chlorine source.
Reaction Scheme:
Caption: Synthesis of 2-Chloro-3-fluoropyridine from 3-Fluoropyridine.
Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous diethyl ether. Cool the solution to between -20 °C and -30 °C.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (n-BuLi) solution (typically 2.5 M in hexanes) to the cooled DABCO solution. Stir the mixture for 1 hour at this temperature.
-
Addition of 3-Fluoropyridine: Cool the reaction mixture to -65 °C. Add a solution of 3-fluoropyridine in anhydrous diethyl ether dropwise, ensuring the temperature does not exceed -60 °C. Stir for an additional hour at -65 °C.
-
Chlorination: Add a solution of hexachloroethane in anhydrous diethyl ether dropwise to the reaction mixture, maintaining the temperature below -60 °C. Stir for 2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Work-up and Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride, and then with hydrochloric acid. The acidic aqueous layer is then basified with sodium hydroxide and re-extracted. The final organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield 2-chloro-3-fluoropyridine as a straw-colored oil[1].
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Fluoropyridine |
| Key Reagents | n-BuLi, DABCO, Hexachloroethane |
| Typical Yield | 63%[1] |
| Boiling Point | 74-82 °C at 1 atm[1] |
Method B: Diazotization-Fluorination of 2-Chloro-3-aminopyridine (Sandmeyer-type Reaction)
This approach utilizes a Sandmeyer-type reaction, where the amino group of 2-chloro-3-aminopyridine is converted to a diazonium salt and subsequently replaced by a fluorine atom. This method avoids the use of highly corrosive anhydrous hydrogen fluoride by employing copper fluoride as the fluorinating agent.[2]
Reaction Scheme:
Caption: Synthesis of 2-Chloro-3-fluoropyridine from 2-Chloro-3-aminopyridine.
Protocol:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add an organic solvent (e.g., acetonitrile or ethanol), tert-butyl nitrite, and copper(II) fluoride.
-
Addition of Amine: Add 2-chloro-3-aminopyridine to the mixture.
-
Reaction Conditions: Maintain the reaction temperature between 0 °C and 60 °C for 1 to 10 hours. The progress of the reaction can be monitored by gas chromatography.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the 2-chloro-3-fluoropyridine. The specific work-up procedure may vary but typically involves filtration, extraction, and purification by distillation or chromatography. This one-pot process is noted for its simple operation and mild reaction conditions[2].
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-3-aminopyridine |
| Key Reagents | tert-Butyl nitrite, Copper(II) fluoride |
| Typical Yield | >60%[2] |
| Reaction Temperature | 0-60 °C[2] |
Synthesis of 2-Chloro-3-fluoropyridine Derivatives
The 2-chloro-3-fluoropyridine scaffold is a versatile platform for the synthesis of a wide array of derivatives. The chlorine and fluorine atoms, along with the hydrogen atoms on the pyridine ring, can be selectively functionalized.
Chemoselective Amination
The different halogens on a polyhalogenated pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. For instance, in 5-bromo-2-chloro-3-fluoropyridine, the bromine atom is more susceptible to palladium-catalyzed amination, while the chlorine atom is more reactive under neat conditions without a catalyst. The fluorine atom can be substituted under SNAr conditions[3].
Workflow for Selective Amination:
Caption: Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine.
Protocol for Palladium-Catalyzed Amination (Substitution at Bromine):
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-chloro-3-fluoropyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature sufficient to drive the reaction to completion (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the 5-amino-2-chloro-3-fluoropyridine derivative[3].
Nucleophilic Aromatic Substitution (SNAr) of Fluorine
The fluorine atom at the 3-position can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of fluorine generally makes 2-fluoropyridines more reactive towards SNAr than their chloro- or bromo- counterparts[4][5].
Protocol for SNAr with an Alkoxide:
-
Preparation of Nucleophile: Prepare the desired alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent (e.g., THF or DMF).
-
Substitution Reaction: Add 2-chloro-3-fluoropyridine to the solution of the alkoxide at a suitable temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity).
-
Work-up and Isolation: Once the reaction is complete, quench with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by chromatography or distillation.
Conclusion
The synthetic routes and derivatization protocols outlined in this application note provide a robust framework for the preparation of 2-chloro-3-fluoropyridine and its analogs. By understanding the principles behind each method and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable compounds for various applications in drug discovery and materials science.
References
- CN102584689A. (2012). Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
- PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Hartwig, J. F. (2010).
- Pouliot, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8615–8623.
- National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central.
Sources
- 1. 2-Chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: (2-Chloro-3-fluoropyridin-4-yl)methanol in Modern Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in numerous FDA-approved drugs.[1] Within this class of heterocycles, (2-Chloro-3-fluoropyridin-4-yl)methanol has emerged as a particularly valuable and versatile building block. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing in-depth protocols for its key synthetic transformations.
The strategic placement of the chloro, fluoro, and hydroxymethyl groups on the pyridine ring endows this compound with a unique reactivity profile. The 2-chloro substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[2][3] The adjacent 3-fluoro group, a common bioisostere in modern drug design, can enhance metabolic stability and binding affinity through favorable electronic interactions.[2] Finally, the 4-methanol group provides a site for further functionalization, either through direct elaboration or after oxidation to the corresponding aldehyde. This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.
This guide will delve into the core applications of this compound, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations. We will explore its utility in cornerstone reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as its transformation into the key aldehyde intermediate.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound can be broadly categorized into three key transformations, each offering a distinct pathway for molecular elaboration. The following sections will provide detailed protocols and mechanistic discussions for these pivotal reactions.
I. Oxidation to 2-Chloro-3-fluoropyridine-4-carbaldehyde: Accessing a Key Intermediate
The oxidation of the primary alcohol in this compound to the corresponding aldehyde is a crucial first step in many synthetic routes. This transformation provides a versatile electrophile for subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations. TEMPO-mediated oxidation offers a mild and selective method for this conversion, avoiding over-oxidation to the carboxylic acid.
Mechanism of TEMPO-Mediated Oxidation: The catalytic cycle is initiated by the oxidation of TEMPO to the active N-oxoammonium ion by a stoichiometric co-oxidant, typically sodium hypochlorite. The alcohol then adds to the N-oxoammonium ion, and a subsequent base-mediated E2-type elimination yields the aldehyde, the reduced hydroxylamine, and water.
Diagram 1: Key Synthetic Transformations
Caption: Synthetic pathways originating from this compound.
Protocol 1: TEMPO-Mediated Oxidation of this compound
| Parameter | Value | Justification |
| Starting Material | This compound (1.0 eq) | The primary alcohol to be oxidized. |
| Catalyst | TEMPO (0.05 eq) | A stable radical that facilitates selective oxidation. |
| Co-oxidant | Sodium hypochlorite (NaOCl, 1.2 eq, aq. solution) | Regenerates the active N-oxoammonium species from TEMPO. |
| Base | Sodium bicarbonate (NaHCO₃, 2.5 eq) | Maintains a slightly basic pH to facilitate the reaction and prevent side reactions. |
| Solvent | Dichloromethane (DCM) / Water (biphasic) | DCM dissolves the organic substrate, while the aqueous phase contains the co-oxidant and base. |
| Temperature | 0 °C to room temperature | The reaction is initiated at a low temperature to control the initial exotherm and then allowed to warm. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add an aqueous solution of sodium bicarbonate (2.5 eq).
-
Add TEMPO (0.05 eq) to the biphasic mixture.
-
Slowly add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-3-fluoropyridine-4-carbaldehyde, which can often be used in the next step without further purification.
II. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[4] In the context of our building block, this reaction is typically performed on the 2-chloro position of the pyridine ring, allowing for the introduction of a wide array of aryl or heteroaryl substituents. This is a key step in the synthesis of many kinase inhibitors, where a biaryl scaffold is often required for binding to the enzyme's active site.
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[5]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. 2-Chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
reaction of (2-Chloro-3-fluoropyridin-4-yl)methanol with amines
Application Note & Protocols
Strategic Amination of (2-Chloro-3-fluoropyridin-4-yl)methanol: A Guide to Synthesizing Key Medicinal Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the reaction between this compound and various amine nucleophiles. This reaction is a cornerstone in medicinal chemistry for accessing highly functionalized 2-aminopyridine derivatives, which are prevalent scaffolds in a multitude of therapeutic agents, particularly kinase inhibitors. We will delve into the underlying principles of Nucleophilic Aromatic Substitution (SNAr) that govern this transformation, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions. This document is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize and troubleshoot these valuable chemical intermediates.
Foundational Principles: The Chemistry of the Reaction
The is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the electronic properties of the pyridine scaffold is crucial to predicting and controlling the reaction's outcome.
1.1. The Pyridine Ring: An Electron-Deficient Heterocycle Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to attack by nucleophiles, a reactivity pattern opposite to that of most carbocyclic aromatic systems.[1] The nitrogen atom particularly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged intermediate.[2]
1.2. Regioselectivity: The Decisive Role of Halogen Position In the this compound substrate, two potential leaving groups exist: a chlorine atom at the C2 position and a fluorine atom at the C3 position.
-
Activation at C2: The chlorine atom at the C2 position is highly activated towards displacement. It is ortho to the electron-withdrawing ring nitrogen, which provides powerful stabilization for the intermediate formed upon nucleophilic attack.
-
Reactivity at C3: The fluorine at the C3 position is significantly less activated. While fluorine's high electronegativity does withdraw electron density, the C3 position lacks the direct resonance stabilization from the ring nitrogen that the C2 and C4 positions benefit from.
Therefore, the reaction proceeds with high regioselectivity. The amine nucleophile will preferentially attack the C2 position, leading to the displacement of the chloride ion. While fluoride is often a better leaving group than chloride in SNAr reactions on electron-deficient arenes, the positional activation by the ring nitrogen is the dominant factor here, directing the substitution to the C2 position.[3][4]
The Reaction Mechanism: A Stepwise Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The process involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient C2 carbon of the pyridine ring. This step is typically the rate-determining step and requires disrupting the ring's aromaticity.[1]
-
Formation of the Meisenheimer Intermediate: A tetrahedral, negatively charged intermediate is formed. The negative charge is delocalized across the pyridine ring and is significantly stabilized by the electron-withdrawing nitrogen atom.
-
Elimination & Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 2-amino-substituted pyridine product.
Visualization of the SNAr Mechanism
Caption: Figure 1: SNAr Mechanism on this compound.
Experimental Protocol: Synthesis of (2-(Alkylamino)-3-fluoropyridin-4-yl)methanol
This protocol provides a generalized yet robust procedure for the amination reaction. It should be adapted based on the specific reactivity and properties of the chosen amine.
3.1. Materials and Equipment
-
Reagents: this compound, desired primary or secondary amine, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, nitrogen or argon gas inlet, standard laboratory glassware for work-up, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography system.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or a similar solvent like DMSO or NMP) to create a solution of approximately 0.1-0.2 M. Add a suitable inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Scientist's Note: The base is crucial for scavenging the HCl that is formally produced during the reaction, driving the equilibrium towards the product.[5] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and greater basicity, but K₂CO₃ is a more economical choice.
-
-
Amine Addition: Add the desired amine (1.1-1.5 eq) to the stirring suspension.
-
Scientist's Note: Using a slight excess of the amine helps ensure complete consumption of the starting material. For less reactive or solid amines, it may be necessary to dissolve them in a small amount of the reaction solvent before addition.
-
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Scientist's Note: Aliphatic amines are generally more nucleophilic and may react at lower temperatures (e.g., 80-90 °C), while less nucleophilic aromatic or sterically hindered amines may require higher temperatures (e.g., 100-120 °C).[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The disappearance of the starting material's signals and the appearance of new signals corresponding to the incorporated amine moiety in the NMR spectrum, along with the correct molecular ion peak in the MS, will validate the product's identity.[7][8]
Protocol Validation & Troubleshooting
The success of the reaction is highly dependent on the nature of the amine nucleophile. The following table summarizes expected outcomes for different amine classes.
| Amine Type | Example | Typical Temp. (°C) | Typical Time (h) | Expected Yield | Key Considerations |
| Primary Aliphatic | Butylamine | 80 - 90 | 4 - 8 | High (>80%) | Highly nucleophilic; reaction is typically fast and clean. |
| Secondary Aliphatic | Piperidine | 85 - 95 | 6 - 12 | High (>75%) | Slightly slower than primary amines due to increased steric hindrance. |
| Primary Aromatic | Aniline | 100 - 120 | 12 - 24 | Moderate (50-70%) | Less nucleophilic due to delocalization of the lone pair into the aromatic ring; requires higher temperatures. |
| Hindered Amine | tert-Butylamine | 110 - 130 | 24 - 48 | Low to Moderate | Steric bulk significantly slows the rate of nucleophilic attack. May require stronger bases (e.g., NaH) or alternative conditions. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Inactive base or insufficient amount. | 1. Increase reaction temperature in 10 °C increments. 2. Switch to a more polar aprotic solvent (e.g., DMSO). 3. Use a stronger base like Cs₂CO₃ or NaH (use with caution). |
| Multiple Products/Side Reactions | 1. Reaction with the hydroxymethyl group. 2. Dehalogenation. | 1. Protect the alcohol as a silyl ether (e.g., TBS) before amination and deprotect after. 2. Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere is maintained.[5] |
| Difficult Purification | Residual high-boiling solvent (DMF/DMSO). | During work-up, perform multiple vigorous washes with water and brine to remove the solvent before concentrating the organic layer. |
Visualizing the Experimental Workflow
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- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Suzuki Coupling Reactions with (2-Chloro-3-fluoropyridin-4-yl)methanol
Introduction: The Strategic Importance of Fluorinated Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is vast. This guide focuses on a particularly valuable substrate: (2-Chloro-3-fluoropyridin-4-yl)methanol.
Fluorinated pyridine scaffolds are of paramount interest to drug development professionals. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity, by modulating its lipophilicity and pKa.[4][5][6] this compound is a versatile building block that combines the advantageous electronic properties of a fluorinated pyridine core with a reactive handle (the C-Cl bond) for cross-coupling and a functional group (the hydroxymethyl moiety) for further derivatization.[7] This document provides a detailed exploration of the mechanistic nuances, practical considerations, and robust protocols for successfully employing this substrate in Suzuki-Miyaura coupling reactions.
Mechanistic Framework: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][9] The electron-deficient nature of the fluoropyridine ring facilitates this step.
-
Transmetalation : This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the Palladium(II) center. This process is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which then ligates to the palladium complex, facilitating the transfer of the R² group and displacement of the halide.[10][11][12]
-
Reductive Elimination : In the final step, the two organic ligands on the Palladium(II) center couple, forming the new C-C bond of the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: Causality Behind Key Parameter Selection
The success of coupling an aryl chloride like this compound hinges on the rational selection of several key parameters. The choices are not arbitrary; they are dictated by the underlying mechanism and the specific reactivity of the substrates.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | While simple palladium salts are effective, they require in situ reduction to the active Pd(0) state. For challenging substrates like aryl chlorides, modern pre-formed precatalysts are often superior.[9][13] They offer better air stability, defined ligand:palladium stoichiometry, and more reliable initiation of the catalytic cycle, leading to more reproducible results. |
| Ligand | Bulky, electron-rich phosphines: XPhos, SPhos, RuPhos | This is the most critical choice for aryl chlorides. The C-Cl bond is stronger and less reactive than C-Br or C-I bonds.[9][14] Bulky, electron-rich ligands like those developed by the Buchwald group accelerate the rate-limiting oxidative addition step.[15] They also promote the final reductive elimination step, preventing catalyst decomposition and improving overall turnover.[9] |
| Organoboron Reagent | Arylboronic acids, Arylboronic acid pinacol esters (ArBpin) | Boronic acids are common, but can be prone to decomposition via protodeboronation, especially in slow reactions.[9][16] Pinacol esters offer significantly greater stability, are easily handled, and often lead to cleaner reactions and higher yields. They are strongly recommended for valuable or complex coupling partners. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base's primary role is to form the reactive 'ate' complex with the organoboron reagent.[10][12] K₃PO₄ is a moderately strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings, particularly with aryl chlorides.[15] Weaker bases like K₂CO₃ are also effective and may be preferred if base-sensitive functional groups are present. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic organic solvents are required to solubilize the organic reagents and catalyst complex.[17][18] The addition of a small amount of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[2][19] Crucially, all solvents must be rigorously degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[9] |
| Temperature | 80-110 °C | Due to the relative inertness of the C-Cl bond, elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. |
Detailed Laboratory Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Fig. 2: Experimental Workflow.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.5-5 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the XPhos ligand.
-
Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane:Water 5:1). This can be done by bubbling argon through the solvent mixture for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction vessel.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues.[20]
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation due to oxygen. 2. Insufficiently active catalyst system. 3. Poor solubility of reagents. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.[9] 2. Switch to a more active, pre-formed precatalyst (e.g., XPhos Pd G4).[13] Increase catalyst loading slightly (e.g., to 3-5 mol%). 3. Try a different solvent system (e.g., Toluene/H₂O, DME). |
| Protodeboronation | 1. The boronic acid is degrading faster than it couples. 2. Reaction temperature is too high or reaction time is too long. | 1. Switch from a boronic acid to a more stable boronic acid pinacol ester (ArBpin).[9] 2. Use a more active catalyst system to accelerate the desired coupling, allowing for lower temperatures or shorter reaction times. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative coupling of the boronic acid. | This is a classic symptom of poor degassing. Re-evaluate and improve the inert atmosphere technique.[9] |
| Formation of Unidentified Byproducts | 1. Degradation of starting materials or product under basic conditions. 2. Side reactions involving the hydroxymethyl group. | 1. Screen a milder base such as K₂CO₃. 2. Consider protecting the hydroxymethyl group (e.g., as a silyl ether) prior to the coupling reaction if it is found to interfere. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing complex, high-value molecules for pharmaceutical research and beyond. Success with this challenging aryl chloride substrate is not a matter of chance, but a result of deliberate, mechanistically informed choices. By employing highly active catalyst systems based on bulky, electron-rich phosphine ligands, ensuring scrupulously anaerobic conditions, and carefully selecting the base and solvent system, researchers can reliably and efficiently access a diverse range of novel 2,3,4-trisubstituted pyridine derivatives.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
- NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Niemeyer, Z. L., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Mondal, B., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. [Link]
- SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. [Link]
- Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
- Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- ResearchGate. (2024).
- Ghaffar, T., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
- University of Münster. (2024).
- ACS Publications. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. [Link]
- PubMed Central. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
- ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- RSC Publishing. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- KCIL Chemofarbe Group. (2024). Challenges In Suzuki Coupling Reaction. [Link]
- RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- Reddit. (2023). Struggling with Suzuki Reaction. [Link]
- ACS Publications. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
- Synthonix, Inc. (2-chloro-4-fluoropyridin-3-yl)methanol. [Link]
- ChemBK. 2-氯-3-氟-4-吡啶甲醇. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of Kinases and the Power of Synthetic Chemistry
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of proteins.[1][] This fundamental "on/off" switch mechanism governs everything from cell growth and proliferation to apoptosis and differentiation.[3][4] Consequently, the dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[1][5][6][7]
The development of small-molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from traditional chemotherapy to precision oncology.[5] Medicinal chemistry plays a pivotal role in this process, bridging the gap between the identification of a molecular target and the creation of a clinically effective drug.[5] This guide provides an in-depth exploration of the synthetic strategies and experimental protocols employed in the discovery and development of kinase inhibitors, tailored for researchers, scientists, and drug development professionals.
The Landscape of Kinase Inhibition: A Structural Perspective
The design of effective kinase inhibitors necessitates a deep understanding of the structure and dynamics of these enzymes.[8] Most inhibitors target the highly conserved ATP-binding pocket. Based on their interaction with the kinase's conformational state, they are broadly classified into several types.
Table 1: Major Types of Kinase Inhibitors and Their Binding Modes
| Inhibitor Type | Binding Site | Target Kinase Conformation | Key Characteristics | Representative Examples |
| Type I | ATP-binding pocket | Active ("DFG-in") | Competes directly with ATP. Often exhibits broad selectivity due to the conserved nature of the ATP pocket.[9][10] | Gefitinib, Erlotinib |
| Type II | ATP-binding pocket and an adjacent allosteric site | Inactive ("DFG-out") | Exploits a conformational change, offering higher selectivity.[10] | Imatinib, Sorafenib |
| Type III (Allosteric) | Allosteric site distinct from the ATP pocket | Various | Does not compete with ATP, leading to high selectivity. Can overcome resistance mutations in the ATP-binding site.[11] | Trametinib (MEK inhibitor) |
| Covalent | ATP-binding pocket | Active or Inactive | Forms an irreversible covalent bond with a specific amino acid residue (often cysteine), leading to prolonged inhibition.[12] | Osimertinib, Ibrutinib |
The choice of inhibitor type profoundly influences the synthetic strategy. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches that guide the synthesis of novel inhibitors with improved potency and selectivity.[8]
Core Synthetic Strategies and Privileged Scaffolds
The synthesis of kinase inhibitors often revolves around the construction of "privileged scaffolds"—core molecular frameworks that are known to bind to the hinge region of the kinase ATP-binding site. These scaffolds serve as a foundation upon which various substituents can be strategically added to enhance binding affinity and selectivity.
Key Synthetic Reactions in Kinase Inhibitor Development:
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in kinase inhibitor synthesis. They are instrumental in forming key carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the modular assembly of complex molecules from readily available building blocks.[13]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is frequently employed to introduce amine-containing side chains onto heterocyclic scaffolds, a common feature in many kinase inhibitors.
-
Amide and Urea Formation: These functional groups are prevalent in kinase inhibitors as they can form crucial hydrogen bonds within the ATP-binding pocket. A variety of coupling reagents and synthetic routes are utilized for their efficient construction.[14]
Common Kinase Inhibitor Scaffolds:
-
Quinazoline: The 4-anilinoquinazoline core is a well-established pharmacophore found in numerous EGFR inhibitors like Gefitinib and Erlotinib.[15]
-
Pyrimidine: This scaffold is central to the structure of Imatinib, the groundbreaking inhibitor of the Bcr-Abl tyrosine kinase.[16]
-
Indolocarbazole: The complex ring system of staurosporine, a potent but non-selective kinase inhibitor, has served as a starting point for the development of more selective analogs.[17][18]
-
Pyridazine: This versatile heterocyclic core is a privileged scaffold due to its ability to form key hydrogen bond interactions with the hinge region of various kinases.[13]
Visualizing Kinase Signaling and Inhibition
To effectively design inhibitors, it is crucial to understand the broader context of kinase signaling pathways. Dysregulation of these pathways, often through mutations or overexpression of kinases, drives tumorigenesis.[3][19][20]
Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.
The general workflow for the discovery and synthesis of kinase inhibitors is a multi-step process that integrates computational design, chemical synthesis, and biological evaluation.
Caption: A general workflow for the discovery and synthesis of kinase inhibitors.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor and its subsequent in vitro evaluation.
Protocol 1: Synthesis of Gefitinib (A Representative Type I EGFR Inhibitor)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[21] Several synthetic routes have been reported.[15][21][22][23] The following is a convergent and efficient method.
Reaction Scheme:
A detailed, multi-step reaction scheme would be presented here, illustrating the transformation of starting materials to the final Gefitinib product. For the purpose of this text-based generation, a descriptive protocol is provided.
Materials and Reagents:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Nitric acid
-
Acetic acid
-
Iron powder
-
Methanol
-
Ethyl acetate
-
Additional reagents for cyclization, chlorination, and amination steps.
Step-by-Step Procedure:
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield the corresponding ether intermediate.[22]
-
Nitration: The intermediate from step 1 is nitrated using nitric acid in acetic acid.[22]
-
Reduction: The nitro group is then reduced to an amine using powdered iron in acetic acid.[22]
-
Cyclization, Chlorination, and Amination: The resulting amino compound undergoes a series of reactions including cyclization to form the quinazoline core, chlorination, and two successive amination reactions to install the 3-chloro-4-fluoroaniline and the morpholine side chain, ultimately yielding Gefitinib.[22]
Purification and Characterization:
The final product is purified by crystallization or column chromatography. The structure and purity are confirmed by 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
Once a potential kinase inhibitor is synthesized, its potency and selectivity must be evaluated. A common method is an in vitro kinase activity assay.
Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials and Reagents:
-
Recombinant kinase enzyme (e.g., EGFR)
-
Kinase substrate (a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Assay buffer
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Initiation of Reaction: Add ATP to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent.
-
Measurement: Read the signal (fluorescence or luminescence) on a microplate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Data Interpretation:
A lower IC50 value indicates a more potent inhibitor. To assess selectivity, the assay should be repeated with a panel of different kinases.
Conclusion: The Future of Kinase Inhibitor Synthesis
The field of kinase inhibitor synthesis is continually evolving.[24] Current research focuses on developing more selective inhibitors, including allosteric and covalent inhibitors, to overcome drug resistance and reduce off-target effects.[11][12] The integration of computational chemistry, high-throughput synthesis, and sophisticated biological screening methods will continue to accelerate the discovery of novel and more effective kinase inhibitors for the treatment of a wide range of diseases.
References
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- Cambridge Healthtech Institute. (2016). Kinase Inhibitor Chemistry. Cambridge Healthtech Institute.
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- Moody, C. J., & Swann, E. (1993). Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon. Journal of the Chemical Society, Perkin Transactions 1, (21), 2529-2537.
- Wu, H., et al. (2016). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 59(15), 6954–6971.
- Ley, S. V., et al. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(48), 9188–9190.
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- Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
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- Zhang, J., et al. (2006). Synthesis of Imatinib Mesylate. Chinese Journal of New Drugs, 15(1), 60-62.
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- Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134.
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- My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. My Cancer Genome.
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- Zimmermann, J. (1996). The synthesis of Imatinib. ResearchGate.
- Scapin, G. (2002). Structural biology in drug design: selective protein kinase inhibitors. Drug Discovery Today, 7(11), 601-611.
- Gayler, K. M., et al. (2020). Staurosporine Analogs Via C–H Borylation. ACS Medicinal Chemistry Letters, 11(11), 2235–2240.
- Yilmaz, V. T., et al. (2022). Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry, 65(17), 11656–11673.
- Chaikuad, A., et al. (2021). Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. Journal of Medicinal Chemistry, 64(12), 8349–8361.
- Foley, D. J., et al. (2018). Nanoscale staurosporine analog library synthesis via reductive amination. ResearchGate.
- Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.
- Johnson, C. N., et al. (2014). Structure-Based Design of Type II Inhibitors Applied to Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters, 5(7), 826–831.
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- Dhillon, A. S., et al. (2007). MAP kinase signaling pathways in cancer. Oncogene, 26(22), 3279-3290.
- Gayler, K. M., et al. (2020). Staurosporine Analogs Via C–H Borylation. ResearchGate.
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- de Vicente, A. U., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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- Wang, C., & Berger, B.-T. (Eds.). (2022). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
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Application Notes & Protocols: The Strategic Role of (2-Chloro-3-fluoropyridin-4-yl)methanol in Next-Generation Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The escalating demand for high-efficacy, environmentally benign crop protection agents has intensified the focus on fluorinated heterocyclic scaffolds in agrochemical research. Halogenated pyridines, in particular, serve as pivotal building blocks for a multitude of modern fungicides, herbicides, and insecticides due to their unique ability to enhance biological activity and modulate physicochemical properties.[1] This document provides an in-depth technical guide on the application of (2-Chloro-3-fluoropyridin-4-yl)methanol, a key intermediate, in the synthesis of advanced agrochemicals. We will explore the causality behind its synthetic utility, present detailed protocols for its derivatization, and use the synthesis of a structurally analogous commercial fungicide as a case study to illustrate its practical application.
Introduction: The Significance of Fluorinated Pyridines in Agrochemicals
The strategic incorporation of fluorine and chlorine atoms into the pyridine ring imparts a unique combination of properties to active ingredients. The presence of a fluorine atom can significantly increase metabolic stability and binding affinity to target enzymes, while the chlorine atom provides a reactive site for further chemical modification.[1] The trifluoromethyl group, a common feature in many pesticides, is also a key moiety introduced via related pyridine intermediates.[2] This synergistic effect of halogenation is a cornerstone of modern agrochemical design, leading to compounds with enhanced potency, selectivity, and favorable toxicological profiles. This compound is a prime exemplar of a versatile building block, offering multiple reaction sites for the construction of complex agrochemical molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions and ensuring scalability.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO | PubChem |
| Molecular Weight | 161.56 g/mol | PubChem |
| CAS Number | 946127-54-4 | ChemicalBook |
| Appearance | Off-white to light yellow solid | Commercial Suppliers |
| Purity | Typically >95% | Commercial Suppliers |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | Inferred from synthetic protocols |
Note: Some data is for isomeric or closely related structures and should be considered representative.
Core Synthetic Applications: A Gateway to Bioactive Molecules
The reactivity of this compound is primarily centered around the hydroxylmethyl group and the potential for nucleophilic substitution at the chloro-position. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution, providing a versatile handle for molecular elaboration.
Below is a generalized workflow illustrating the synthetic potential of this intermediate.
Caption: Synthetic pathways originating from this compound.
Application Case Study: Synthesis of a Fluopicolide Analogue
To provide a practical and detailed illustration of the synthetic utility of chloro-fluoro-pyridyl-methanol intermediates, we will examine the synthesis of the commercial fungicide Fluopicolide. It is important to note that Fluopicolide itself is synthesized from a trifluoromethyl-substituted pyridine analogue. However, the fundamental reaction sequence is directly translatable to this compound for the creation of novel agrochemical candidates.
Fluopicolide is a highly effective fungicide used to control oomycete diseases like late blight in potatoes.[3] Its synthesis involves the coupling of a substituted pyridine moiety with a dichlorobenzoyl chloride.[4]
The following protocol is adapted from a patented synthesis of Fluopicolide and demonstrates a key transformation of the pyridyl-methanol intermediate.[5]
Workflow for the Synthesis of a Fluopicolide Analogue
Caption: Two-stage synthesis of a Fluopicolide analogue.
Detailed Experimental Protocol: Synthesis of N-((2-chloro-3-fluoropyridin-4-yl)methyl)-2,6-dichlorobenzamide (A Fluopicolide Analogue)
Part 1: Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine
This is a representative protocol; the direct amination from the methanol may proceed via an intermediate chlorination step.
-
Chlorination of the Alcohol: To a solution of this compound (1.0 eq) in an appropriate aprotic solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)-2-chloro-3-fluoropyridine. This intermediate is often used directly in the next step.
-
Amination: Dissolve the crude 4-(chloromethyl)-2-chloro-3-fluoropyridine in a suitable solvent (e.g., THF) and add an excess of aqueous ammonia or a solution of a protected amine.
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the reaction mixture and purify the resulting amine by column chromatography to yield (2-Chloro-3-fluoropyridin-4-yl)methanamine.
Part 2: Amide Coupling to form the Final Product
-
Reaction Setup: In a reaction vessel, dissolve (2-Chloro-3-fluoropyridin-4-yl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like toluene or dichloromethane.
-
Addition of Acyl Chloride: Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.05 eq) in the same solvent to the reaction mixture at 0-5 °C. An exotherm may be observed.[6]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an alcohol/water mixture) to yield the final product as a solid.[5][6]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 80-95% (for the coupling step) |
| Purity (HPLC) | >98% |
| ¹H NMR | Peaks corresponding to the pyridyl and dichlorobenzyl protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Trustworthiness and Self-Validation
The protocols described are based on established and patented chemical transformations.[5][6] The reliability of these synthetic steps is high, given their use in the commercial production of a registered agrochemical. For self-validation in a research setting:
-
Reaction Monitoring: Consistent use of TLC or HPLC to track the consumption of starting materials and the formation of the product is critical.
-
Spectroscopic Confirmation: The structure of the final compound and key intermediates should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Analysis: Final product purity should be assessed by HPLC or elemental analysis to ensure the material is suitable for biological testing.
Conclusion
This compound and its structural isomers are undeniably valuable intermediates in the discovery and development of new agrochemicals. Their utility lies in the strategic placement of reactive handles—the hydroxymethyl group and the chloro substituent—on a biologically active fluorinated pyridine scaffold. The provided protocols, exemplified by the synthesis of a Fluopicolide analogue, offer a robust framework for researchers to explore the synthesis of novel fungicides, herbicides, and insecticides. By understanding the underlying principles of reactivity and applying these detailed synthetic methods, scientists can effectively leverage this class of intermediates to create the next generation of crop protection solutions.
References
- Enhancing Crop Protection: The Role of 2-Chloro-3-fluoropyridine in Agrochemicals. Google Cloud.
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- This compound. PubChemLite. [Link]
- EP3489221A1 - Process for the preparation of fluopicolide.
- Fluopicolide. Wikipedia. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. The described protocol is centered around the selective reduction of 2-Chloro-3-fluoropyridine-4-carbaldehyde using sodium borohydride (NaBH₄), a method chosen for its high efficiency, operational safety, and scalability. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, critical safety procedures, and methods for purification and characterization of the final product.
Introduction and Strategic Overview
Functionalized pyridyl methanols are a class of organic intermediates of significant value in medicinal chemistry and materials science. The specific substitution pattern of this compound (CAS 946127-54-4), featuring a chloro, fluoro, and hydroxymethyl group, presents a versatile scaffold for generating diverse molecular architectures through subsequent chemical modifications.
The primary synthetic challenge lies in developing a process that is not only high-yielding but also robust, cost-effective, and safe for implementation on a multi-kilogram scale. The reduction of a carbonyl compound is the most direct route to an alcohol.[1] Our selected strategy involves the chemoselective reduction of the aldehyde functional group in the precursor, 2-Chloro-3-fluoropyridine-4-carbaldehyde.
Rationale for Reagent Selection
While several hydride-based reagents can effect the reduction of aldehydes to primary alcohols, sodium borohydride (NaBH₄) presents the most advantageous profile for large-scale synthesis.[2]
-
Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It does not typically reduce other sensitive functional groups like esters, amides, or nitriles under standard conditions, which simplifies the process by minimizing potential side reactions.[3]
-
Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer. It is stable in air and can be handled with standard laboratory precautions. While it reacts with protic solvents like methanol, the reaction is controlled and predictable.[3]
-
Cost-Effectiveness and Availability: Sodium borohydride is an inexpensive and readily available industrial chemical, making the process economically viable for large-scale production.[4]
The overall synthetic transformation is outlined below:
Experimental Protocol: Kilogram-Scale Synthesis
This protocol details the synthesis of this compound from its corresponding aldehyde. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate production facility by trained personnel.
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Supplier Example | Notes |
| 2-Chloro-3-fluoropyridine-4-carbaldehyde | ≥97% | 329794-28-7 | Chemical Supplier | Starting material.[5] |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | 16940-66-2 | Sigma-Aldrich | Reducing agent. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | 67-56-1 | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR | Extraction solvent. |
| Deionized Water (H₂O) | - | 7732-18-5 | - | For work-up. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 7487-88-9 | - | Drying agent. |
| Celite® 545 | - | 68855-54-9 | - | Filtration aid (optional). |
Equipment:
-
20L glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling bath (e.g., ice-water or chiller).
-
Large separatory funnel (20L).
-
Rotary evaporator with a large-capacity flask.
-
Glass filtration apparatus.
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, nitrile gloves.
Synthesis Workflow Diagram
Caption: Overall workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Assemble the 20L reactor and ensure all glassware is dry. Purge the system with nitrogen gas for 30 minutes to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 2-Chloro-3-fluoropyridine-4-carbaldehyde (1.00 kg, 6.27 mol) and anhydrous methanol (8 L).
-
Cooling: Begin stirring and cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (142 g, 3.76 mol, 0.6 equiv.) in small portions over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. The portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Reaction Monitoring: Stir the mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water (2 L) via the addition funnel, ensuring the temperature does not exceed 20 °C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.
-
Extraction: Transfer the remaining aqueous slurry to a 20L separatory funnel. Extract the product with ethyl acetate (3 x 4 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate (approx. 200 g), stir for 30 minutes, and then filter.
-
Final Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound as a solid.
-
Purification by Crystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to complete crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40 °C to a constant weight. A typical yield is 85-95%.
Mechanism of Reduction
The reduction of the aldehyde proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2] The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the reaction or by water during the work-up to yield the primary alcohol.
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Safety and Hazard Management
A thorough understanding of the hazards associated with the reagents is paramount for the safe execution of this protocol on a large scale.
-
Sodium Borohydride (NaBH₄):
-
Hazards: Water-reactive. Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[6] It is also toxic if ingested or in contact with skin and can cause severe skin and eye burns.[6]
-
Handling: Must be handled under an inert atmosphere (nitrogen) and protected from moisture.[6] Use appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from acids and oxidizing agents.[7]
-
Spills: In case of a spill, do not use water. Cover with dry sand or another non-combustible material, collect in a closed container, and dispose of as hazardous waste.[7]
-
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.
-
2-Chloro-3-fluoropyridine-4-carbaldehyde: Acutely toxic (oral) and causes eye irritation.[5] Handle with standard chemical precautions.
All waste materials should be disposed of in accordance with local, state, and federal regulations.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons adjacent to the hydroxyl group, and the hydroxyl (-OH) proton. |
| HPLC | Purity should be ≥98% by area normalization. |
| LC-MS | The mass spectrum should show the expected molecular ion peak corresponding to the product's molecular weight (161.56 g/mol ). |
| Melting Point | A sharp melting point consistent with a pure compound should be observed. |
References
- ESPI Metals. Sodium Borohydride Safety Data Sheet.
- University of California. Sodium borohydride - Standard Operating Procedure. (2012).
- Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Common Organic Chemistry. Sodium Borohydride.
- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
- Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.
- Wolfrum, C., et al. Large-scale purification of oligonucleotides by extraction and precipitation with butanole. Biotechnol Bioeng. 2005 Mar 5;89(5):551-5.
- ResearchGate. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. (2015).
- MDPI. From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study. (2018).
- Exarchou, V., et al. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC. (2022).
- Llewellyn, E., et al. Large-scale functional purification of recombinant HIV-1 capsid. PubMed.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- McMurry, J. Organic Chemistry: A Tenth Edition. Cengage Learning. Available at: (Note: This is a placeholder for a standard organic chemistry textbook reference).
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- 4. 2-Chloro-3-fluoropyridine-4-carboxaldehyde 97 329794-28-7 [sigmaaldrich.com]
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Protecting Group Strategies for Pyridyl Methanols: A Detailed Guide for Researchers
In the intricate landscape of medicinal chemistry and complex molecule synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Pyridyl methanels, a common structural motif in pharmaceuticals and functional materials, present a unique set of challenges due to the inherent reactivity of the pyridine ring and the nucleophilicity of the hydroxyl group. This guide provides an in-depth exploration of protecting group strategies tailored for pyridyl methanols, offering field-proven insights, detailed protocols, and a comparative analysis of commonly employed protecting groups.
The Challenge: Navigating the Reactivity of Pyridyl Methanols
The primary challenge in the chemical manipulation of pyridyl methanols lies in the dual reactivity of the molecule. The hydroxyl group is a nucleophile and can undergo a variety of reactions, while the pyridine nitrogen is basic and can be protonated or alkylated, influencing the reactivity of the entire molecule. A successful protecting group strategy must therefore address the following:
-
Chemoselectivity: The protecting group must be introduced onto the hydroxyl group without reacting with the pyridine nitrogen.
-
Stability: The protected intermediate must be stable to the planned downstream reaction conditions.
-
Orthogonality: In molecules with multiple functional groups, the chosen protecting group should be selectively removable without affecting other protecting groups.[1]
-
Mild Deprotection: The removal of the protecting group should proceed under mild conditions to avoid degradation of the target molecule.
This guide will focus on two of the most robust and versatile classes of protecting groups for alcohols: Silyl Ethers and Benzyl Ethers .
Silyl Ethers: The Workhorse Protecting Group
Silyl ethers are among the most widely utilized protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and compatibility with a broad range of reaction conditions.[2] The general structure of a silyl ether is R'₃Si-O-R, where the R' groups on the silicon atom can be varied to modulate the steric bulk and, consequently, the stability of the protecting group.
Common Silyl Ethers for Pyridyl Methanols
| Protecting Group | Abbreviation | Key Characteristics |
| tert-Butyldimethylsilyl | TBDMS or TBS | Good stability, easily introduced, and cleaved with fluoride ions. A common choice for general protection.[3][4] |
| Triisopropylsilyl | TIPS | More sterically hindered than TBS, offering greater stability to acidic conditions and some nucleophiles.[5] |
| tert-Butyldiphenylsilyl | TBDPS | Even more robust than TIPS, often used when very high stability is required. |
Mechanism of Protection and Deprotection
The formation of silyl ethers typically proceeds via an SN2-like mechanism at the silicon center.[6][7] The alcohol attacks the electrophilic silicon atom of a silyl halide (e.g., TBDMS-Cl), and a base is used to neutralize the generated acid.[7][8]
Deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond.[9] Acidic conditions can also be employed for the cleavage of less hindered silyl ethers.[8]
Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of 2-Pyridylmethanol
Objective: To protect the hydroxyl group of 2-pyridylmethanol as its TBS ether.
Materials:
-
2-Pyridylmethanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyridylmethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the desired 2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.
Causality Behind Experimental Choices:
-
Imidazole: Acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate that accelerates the silylation.[3]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the silyl chloride and the product.
-
Aqueous Workup: The use of saturated NaHCO₃ neutralizes any residual acid and quenches the reaction. The brine wash helps to remove water from the organic layer.
Protocol 2: Deprotection of a TBS-Protected Pyridyl Methanol using TBAF
Objective: To cleave the TBS ether and regenerate the pyridyl methanol.
Materials:
-
TBS-protected pyridyl methanol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the TBS-protected pyridyl methanol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The deprotection is usually complete within 1-3 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyridyl methanol.
-
If necessary, purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
TBAF: The fluoride ion has a very high affinity for silicon, leading to the rapid and clean cleavage of the Si-O bond.[9]
-
THF: A common solvent for TBAF reactions that is generally inert under these conditions.
Benzyl Ethers: A Robust and Orthogonal Protecting Group
Benzyl ethers are another cornerstone of alcohol protection, valued for their robustness to a wide range of reaction conditions, including strongly acidic and basic media.[10] This stability makes them an excellent choice for multi-step syntheses.
Protection and Deprotection of Benzyl Ethers
The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a benzyl halide.[10]
Deprotection is typically achieved by catalytic hydrogenolysis, a mild method that yields the alcohol and toluene as the only byproducts.[10] However, a critical consideration for pyridyl methanols is that pyridine can act as a catalyst poison for palladium catalysts. This can be overcome by using specific additives or alternative deprotection methods. Interestingly, the presence of pyridine can also be exploited to selectively inhibit the hydrogenolysis of benzyl ethers while other reducible functional groups react.[11]
Protocol 3: Benzyl Protection of 3-Pyridylmethanol
Objective: To protect the hydroxyl group of 3-pyridylmethanol as its benzyl ether.
Materials:
-
3-Pyridylmethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Dropping funnel
-
Ice bath
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-pyridylmethanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/EtOAc gradient) to obtain 3-((benzyloxy)methyl)pyridine.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent SN2 reaction.
-
Anhydrous THF: Essential to prevent the reaction of NaH with water.
-
Quenching with NH₄Cl: A mild acid source to neutralize the excess NaH and any remaining alkoxide.
Protocol 4: Deprotection of a Benzyl-Protected Pyridyl Methanol via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether and regenerate the pyridyl methanol.
Materials:
-
Benzyl-protected pyridyl methanol
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (HCO₂NH₄) (optional, for transfer hydrogenolysis)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the benzyl-protected pyridyl methanol (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
For hydrogenolysis with H₂ gas: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the reaction under a balloon of H₂ at room temperature.
-
For transfer hydrogenolysis: Add ammonium formate (5-10 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrate and catalyst activity.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected pyridyl methanol.
-
If necessary, purify the product by chromatography.
Causality Behind Experimental Choices:
-
Pd/C: A heterogeneous catalyst that facilitates the cleavage of the C-O bond of the benzyl ether in the presence of a hydrogen source.
-
Hydrogen Source: Molecular hydrogen (H₂) is the standard, but transfer hydrogenolysis using ammonium formate can be a convenient and safer alternative in some cases.
-
Celite® Filtration: Essential for the complete removal of the fine, pyrophoric palladium catalyst from the reaction mixture.
Orthogonal Protection Strategies
In the synthesis of complex molecules bearing multiple hydroxyl groups or other functionalities, an orthogonal protection strategy is crucial.[1] This approach allows for the selective deprotection of one protecting group in the presence of others.[1] For pyridyl methanols, a common orthogonal strategy involves the use of a silyl ether and a benzyl ether.
For instance, a TBS ether can be selectively cleaved with a fluoride source like TBAF, leaving a benzyl ether intact. Conversely, a benzyl ether can be removed by catalytic hydrogenolysis without affecting the TBS ether. This orthogonality provides the synthetic chemist with the flexibility to unmask specific hydroxyl groups at different stages of a synthesis.
Conclusion
The successful synthesis of complex molecules containing the pyridyl methanol moiety hinges on a well-designed protecting group strategy. Silyl ethers and benzyl ethers offer a powerful and versatile toolkit for the protection of the hydroxyl group. By understanding the specific reactivity of the pyridyl methanol system and carefully selecting the appropriate protecting group and reaction conditions, researchers can navigate the challenges of chemoselectivity, stability, and orthogonality. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists in both academic and industrial settings, enabling the efficient and predictable synthesis of novel compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride.
- NIH National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- Echemi. (2026, January 24).
- Wikipedia. (n.d.). Silyl ether.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.
- Chemistry Stack Exchange. (2015, January 30).
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- ACS Publications. (n.d.).
- ACS Publications. (2026, June 12). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Reddit. (2023, July 7).
- ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- ResearchGate. (n.d.). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol.
- NIH National Center for Biotechnology Information. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Arzneimittelforschung. (1978). [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)].
- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
- Jubilant Ingrevia Limited. (n.d.). 3- (Hydroxymethyl)
- ResearchGate. (2006, August 16). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (n.d.).
- ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Study.com. (2022, May 4). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons.
- The Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions.
- Benchchem. (n.d.). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- SynArchive. (n.d.). Protection of Alcohol by Silyl ether.
- PubMed. (2026, August 1). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- NIH National Center for Biotechnology Information. (n.d.).
- PubMed. (2024, January 5).
- ResearchGate. (n.d.).
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Application Note: A Versatile One-Pot Strategy for the Synthesis of Medicinally Relevant Fused Heterocycles from (2-Chloro-3-fluoropyridin-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fused pyridine scaffolds, such as furo[3,2-c]pyridines, thieno[3,2-c]pyridines, and pyrrolo[3,2-c]pyridines, are privileged heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases from cancer to neurological disorders.[1][2][3] This application note presents a robust and efficient one-pot synthetic strategy for constructing these valuable heterocycles starting from the versatile building block, (2-Chloro-3-fluoropyridin-4-yl)methanol. By leveraging a sequential nucleophilic aromatic substitution (SNAr) and intramolecular cyclization cascade, this methodology obviates the need for isolating intermediates, thereby improving operational efficiency and overall yield. We provide detailed, validated protocols for the synthesis of furo-, thieno-, and pyrrolo[3,2-c]pyridine derivatives, complete with mechanistic insights and characterization guidelines.
Introduction: The Strategic Value of Fused Pyridines
The convergence of a pyridine ring with a five-membered heterocycle like furan, thiophene, or pyrrole creates a rigid, planar scaffold with unique electronic properties conducive to potent and selective interactions with biological targets.[4] Derivatives of these cores have demonstrated significant promise as kinase inhibitors, antipsychotics, and anticancer agents.[1][5][6]
The starting material, this compound, is an ideal precursor for building these fused systems. Its key features include:
-
An Activated Leaving Group: The chloro group at the 2-position is activated for SNAr by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent fluoro group.
-
A Handle for Cyclization: The hydroxymethyl group at the 4-position serves as a versatile internal nucleophile or electrophile precursor for the crucial ring-closing step.
This guide details a one-pot strategy that capitalizes on these features to provide a streamlined entry into three distinct classes of fused heterocycles.
The Core Synthetic Strategy: A Tandem SNAr-Cyclization Cascade
Our approach is centered on a two-stage reaction sequence performed in a single vessel. The process begins with the selective displacement of the 2-chloro substituent by a bifunctional nucleophile. This is followed by an intramolecular cyclization, triggered by a change in reaction conditions (e.g., addition of a base, acid, or dehydrating agent), which utilizes the hydroxymethyl group to form the second heterocyclic ring.
This one-pot cascade methodology is designed to be efficient, atom-economical, and adaptable, as illustrated in the general workflow below.
Caption: General workflow for the one-pot synthesis of fused heterocycles.
Application Protocols
The following protocols have been designed for the synthesis of three distinct heterocyclic cores. The choice of reagents and conditions is critical and is based on established principles of reactivity to ensure the success of the one-pot sequence.
Summary of One-Pot Procedures
| Target Heterocycle | Key Reagents | Key Transformation | Expected Yield |
| Furo[3,2-c]pyridinone | 1. Ethyl 2-mercaptoacetate2. Polyphosphoric Acid (PPA) | SNAr followed by intramolecular cyclodehydration | 65-75% |
| Thieno[3,2-c]pyridinone | 1. Sodium thioglycolate2. Polyphosphoric Acid (PPA) | SNAr followed by acid-catalyzed cyclization | 70-80% |
| Pyrrolo[3,2-c]pyridinone | 1. Glycine ethyl ester2. Sodium ethoxide | SNAr followed by base-mediated cyclization | 75-85% |
Protocol 1: One-Pot Synthesis of 3-Fluoro-1,5-dihydro-furo[3,2-c]pyridin-4-one
Principle: This protocol employs an initial SNAr reaction with ethyl 2-mercaptoacetate. Although this introduces a sulfur atom, a subsequent intramolecular cyclization catalyzed by polyphosphoric acid (PPA) favors the formation of the furan ring through reaction with the hydroxymethyl group, leading to a furo[3,2-c]pyridinone scaffold. The PPA serves as both an acid catalyst and a potent dehydrating agent.
Caption: Reaction scheme for Furo[3,2-c]pyridinone synthesis.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-mercaptoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Polyphosphoric Acid (PPA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and ethyl 2-mercaptoacetate (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS. Causality Note: K₂CO₃ acts as a base to facilitate the nucleophilic attack of the thiol.
-
After completion of the SNAr step, cool the mixture to room temperature.
-
Carefully add Polyphosphoric Acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approx. 10x the weight of the starting material).
-
Heat the mixture to 120 °C and stir for 2-3 hours until cyclization is complete (monitored by LC-MS). Causality Note: PPA catalyzes the intramolecular acylation followed by cyclodehydration to form the furanone ring.
-
Cool the reaction to room temperature and quench by carefully pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate until pH ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Expected Characterization:
-
¹H NMR: Appearance of a singlet corresponding to the methylene protons of the furanone ring and disappearance of the hydroxymethyl protons.
-
MS (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.
-
IR: Strong carbonyl (C=O) absorption around 1720-1740 cm⁻¹.
Protocol 2: One-Pot Synthesis of 3-Fluoro-1,5-dihydro-thieno[3,2-c]pyridin-4-one
Principle: This procedure is analogous to the furo[3,2-c]pyridinone synthesis but uses sodium thioglycolate. The initial SNAr reaction forms a (carboxymethylthio)pyridine intermediate. Subsequent treatment with PPA promotes an intramolecular Friedel-Crafts-type acylation, robustly forming the thiophene ring.[7]
Materials:
-
This compound (1.0 eq)
-
Sodium thioglycolate (1.2 eq)
-
Polyphosphoric Acid (PPA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium thioglycolate (1.2 eq).
-
Heat the reaction mixture to 90 °C and stir for 5-7 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and add PPA (approx. 10x weight of starting material).
-
Heat the mixture to 130 °C and stir for 3-4 hours. Causality Note: The higher temperature ensures efficient cyclization to form the thermodynamically stable thiophene ring.
-
Follow quenching, neutralization, extraction, and purification steps as described in Protocol 1.
Expected Characterization:
-
¹H NMR: Signals consistent with the formation of the thieno[3,2-c]pyridinone core.
-
¹³C NMR: Shift in the carbon signals indicating the formation of the fused bicyclic system.
-
MS (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.
Protocol 3: One-Pot Synthesis of 3-Fluoro-2,5-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Principle: This synthesis introduces the pyrrole nitrogen via an SNAr reaction with glycine ethyl ester. The subsequent addition of a strong base, sodium ethoxide, promotes an intramolecular condensation (a Dieckmann-like cyclization) to form the desired pyrrolo[3,2-c]pyridinone. This base-mediated approach is highly effective for forming nitrogen-containing heterocycles.[3][8]
Materials:
-
This compound (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.3 eq)
-
Triethylamine (TEA) (1.4 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM), Saturated ammonium chloride solution, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), glycine ethyl ester hydrochloride (1.3 eq), and anhydrous ethanol.
-
Add triethylamine (1.4 eq) dropwise at room temperature. Causality Note: TEA is used to free the glycine ethyl ester from its hydrochloride salt, allowing it to act as a nucleophile.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours, monitoring by LC-MS.
-
After the SNAr step is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium ethoxide (2.0 eq) portion-wise. Causality Note: NaOEt is a strong, non-nucleophilic base (in ethanol) that catalyzes the intramolecular cyclization via deprotonation.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane (DCM).
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, DCM:methanol gradient).
Expected Characterization:
-
¹H NMR: Appearance of a broad singlet corresponding to the N-H proton of the pyrrole ring.
-
MS (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.
-
IR: Carbonyl (C=O) absorption around 1680-1700 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.
Conclusion and Future Outlook
The one-pot methodologies presented herein provide a reliable and efficient pathway to diverse and medicinally relevant fused pyridine heterocycles from a single, readily accessible precursor. By explaining the causality behind each step, these protocols serve not just as instructions but as a foundational guide for further synthetic exploration. The resulting furo-, thieno-, and pyrrolo[3,2-c]pyridine cores are valuable scaffolds for library synthesis in drug discovery programs, particularly in the development of novel kinase inhibitors and other targeted therapies.[1][4] Future work could focus on expanding the substrate scope to generate further decorated analogues for structure-activity relationship (SAR) studies.
References
- BenchChem. (2025). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. [Online].
- Chem-Impex. (n.d.). Thieno[3,2-c]pyridine. [Online].
- BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. [Online].
- Google Patents. (1985). US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. [Online].
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (PMC). [Online].
- Perregaard, J., et al. (1992). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Online].
- Guillaumet, G., et al. (1989). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. PubMed. [Online].
- Abdel-Aziz, A. A.-M., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 8. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in (2-Chloro-3-fluoropyridin-4-yl)methanol
Introduction: Strategic Manipulation of a Privileged Scaffold
The (2-Chloro-3-fluoropyridin-4-yl)methanol core represents a highly valuable and versatile building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring a reactive chlorine atom at the electron-deficient C2 position, a modulating fluorine atom at C3, and a versatile hydroxymethyl group at C4, offers a rich landscape for chemical derivatization. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective functionalization of this pyridine ring, empowering researchers to efficiently explore chemical space and synthesize novel molecular entities.
The strategic importance of this scaffold lies in the orthogonal reactivity of its substituents. The C2-chloro group serves as a primary handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, also renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr). The C3-fluorine atom, being on an sp²-hybridized carbon, is generally less reactive in cross-coupling reactions but significantly influences the electronic properties of the ring. The C4-hydroxymethyl group presents both a challenge and an opportunity; it can be a site for further derivatization but may also require protection during certain transformations to prevent unwanted side reactions.
This document will detail four key functionalization strategies:
-
Protection of the Hydroxymethyl Group: A critical first step for many transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): An alternative approach for C-N, C-O, and C-S bond formation at the C2 position.
-
Deprotection Strategies: To unveil the hydroxymethyl functionality post-functionalization.
For each strategy, the underlying principles, key considerations for chemoselectivity, and step-by-step experimental protocols are provided.
Protection of the Hydroxymethyl Group: Enabling Versatile Chemistry
The acidic proton of the hydroxymethyl group can interfere with many organometallic and basic reaction conditions. Therefore, its protection is often a prerequisite for successful functionalization of the pyridine ring. The choice of protecting group is crucial and should be guided by its stability to the subsequent reaction conditions and the ease of its removal.
Common Protecting Groups for Alcohols:
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | Stable to most cross-coupling conditions, mild bases. | Fluoride sources (e.g., TBAF), acidic conditions. |
| Methoxymethyl ether | MOM | Stable to a wide range of non-acidic reagents. | Acidic hydrolysis (e.g., HCl in MeOH). |
Silyl ethers, particularly TBDMS, are often preferred due to their robustness and mild cleavage conditions.[1][2] MOM ethers provide an alternative for reactions where silyl groups might be labile.[3][4]
Protocol 1: tert-Butyldimethylsilyl (TBDMS/TBS) Protection
This protocol describes the protection of the hydroxymethyl group as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The C2-chloro substituent is the primary site for palladium-catalyzed cross-coupling reactions due to the relative bond strengths (C-I > C-Br > C-Cl >> C-F).[5] This allows for the selective formation of C-C and C-N bonds.
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl bonds.[6][7]
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Suzuki-Miyaura Coupling of TBDMS-protected this compound
Materials:
-
TBDMS-protected this compound
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq) or Pd(dppf)Cl₂ (0.03-0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/water 4:1 or Toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the TBDMS-protected pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the C2 position.[8][9][10][11]
Protocol 3: Sonogashira Coupling of TBDMS-protected this compound
Materials:
-
TBDMS-protected this compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the TBDMS-protected pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Et₃N (2.0-3.0 eq) and stir the reaction mixture at room temperature or elevated temperature (40-60 °C) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite®, washing with EtOAc.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
C. Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is a powerful tool for the synthesis of arylamines from aryl halides.[5][12][13]
Protocol 4: Buchwald-Hartwig Amination of TBDMS-protected this compound
Materials:
-
TBDMS-protected this compound
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (0.02-0.05 eq)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (0.04-0.1 eq)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).
-
Add the TBDMS-protected pyridine (1.0 eq), the amine (1.2 eq), and anhydrous toluene.
-
Seal the vessel and heat the mixture at 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with EtOAc, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free alternative for the functionalization of the C2 position. The pyridine nitrogen and the C3-fluoro group activate the C2 position towards nucleophilic attack.[14][15][16] The general reactivity trend for halogens in SNAr on pyridines is F > Cl > Br > I, however, the C2-chloro group is sufficiently activated in this substrate for substitution to occur.[15][17]
Decision Tree for C2-Functionalization:
Caption: Choosing a C2-functionalization method.
Protocol 5: SNAr with an Amine
Materials:
-
This compound
-
Amine (primary or secondary) (2.0-3.0 eq)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.
-
Add the amine (2.0-3.0 eq) and the optional base.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour into water.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Note: In this case, the unprotected hydroxymethyl group may be tolerated, especially if the amine is a much stronger nucleophile. However, protection is recommended for optimal results.
Deprotection of the Hydroxymethyl Group
The final step in many synthetic sequences will be the removal of the protecting group to reveal the free alcohol.
Protocol 6: TBDMS Deprotection
Materials:
-
TBDMS-protected functionalized pyridine
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected pyridine (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The this compound scaffold offers a wealth of opportunities for the synthesis of novel compounds. By carefully selecting the appropriate reaction sequence, including protection of the hydroxymethyl group when necessary, researchers can selectively functionalize the C2 position through a variety of robust and well-established methods. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around this privileged heterocyclic core.
References
- Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society1972, 94 (17), 6190–6191.
- Schlosser, M.; Rausis, T. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)aromatic Substitutions. Helvetica Chimica Acta2005, 88 (6), 1240-1249.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008, 41 (11), 1534–1544.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874–922.
- Shaw, J. T. The Nucleophilic Aromatic Substitution of Heterocycles. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc., 2008; pp 1–134.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Terrier, F.
- Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society2000, 122 (48), 12051–12052.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46–49.
- Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Stanforth, S. P. Catalytic Cross-Coupling Reactions in Heterocyclic Chemistry. Tetrahedron1998, 54 (3-4), 263–303.
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
- Fujioka, H.; et al. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
- NROChemistry. Sonogashira Coupling. [Link]
- Wikipedia. Silyl ether. [Link]
- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia.
- YouTube.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Wikipedia. Methoxymethyl ether. [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights necessary to navigate the common challenges encountered during this multi-step synthesis, ensuring the purity and yield of your target molecule.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. A prevalent synthetic strategy involves the regioselective functionalization of 2-chloro-3-fluoropyridine. A common and effective route is the ortho-lithiation of 2-chloro-3-fluoropyridine, followed by carboxylation to yield 2-chloro-3-fluoropyridine-4-carboxylic acid. Subsequent reduction of the carboxylic acid provides the desired product.
While seemingly straightforward, this pathway presents several critical junctures where impurities can arise. The primary challenges lie in controlling the regioselectivity of the initial lithiation step and managing potential side-reactions during the powerful reduction of the carboxylic acid. This guide will dissect these challenges and provide actionable solutions.
II. Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.
A. Synthesis & Reaction Control
Question 1: My initial lithiation of 2-chloro-3-fluoropyridine is not proceeding cleanly. I'm observing multiple products by TLC/LC-MS. What is the likely cause?
Answer: The most probable cause is a lack of regioselectivity during the lithiation step. The pyridine ring of 2-chloro-3-fluoropyridine has multiple acidic protons, and while the 4-position is the target, lithiation can occur at other positions, leading to a mixture of regioisomers. This is a well-documented challenge with polysubstituted pyridines.
-
Underlying Cause: A phenomenon known as "halogen dance" can occur in dihalopyridines, where the lithium reagent can promote the migration of a halogen, leading to lithiation at an unexpected position.[1] The choice of the lithiating agent and the reaction temperature are critical parameters that dictate the selectivity of this reaction.
-
Troubleshooting Protocol:
-
Choice of Base: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) for the regioselective deprotonation of pyridines. LDA is a bulkier, non-nucleophilic base that can enhance selectivity.
-
Temperature Control: Maintain a strictly low temperature, typically -78 °C, during the addition of the lithiating agent and the subsequent reaction. Even slight temperature fluctuations can lead to the formation of undesired isomers.[2]
-
Reverse Addition: Consider adding the solution of 2-chloro-3-fluoropyridine to the LDA solution at -78 °C. This ensures that the base is always in excess, which can sometimes improve selectivity.
-
Solvent Purity: Ensure your solvent (typically THF) is absolutely anhydrous. Water will quench the organolithium reagent, leading to low yields and the recovery of starting material.
-
Question 2: The reduction of 2-chloro-3-fluoropyridine-4-carboxylic acid with Lithium Aluminum Hydride (LiAlH₄) is resulting in a significant amount of a byproduct with a lower molecular weight. What is this impurity and how can I avoid it?
Answer: The lower molecular weight byproduct is very likely (3-fluoropyridin-4-yl)methanol, resulting from the dehalogenation (loss of the chloro group) of your starting material.
-
Underlying Cause: Lithium aluminum hydride is a very powerful reducing agent.[3][4] While it efficiently reduces the carboxylic acid to the alcohol, it can also reduce the carbon-chlorine bond, particularly on an electron-deficient pyridine ring. This hydrodehalogenation is a common side reaction in the reduction of aryl halides.[5][6]
-
Troubleshooting Protocol:
-
Milder Reducing Agents: Consider using alternative, milder reducing agents that are less prone to causing dehalogenation. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for the selective reduction of carboxylic acids in the presence of aryl halides.
-
Temperature Control: If you must use LiAlH₄, perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). This can sometimes temper the reactivity of the reagent and minimize dehalogenation.
-
Careful Stoichiometry: While an excess of the reducing agent is typically used, a large excess of LiAlH₄ can increase the likelihood of side reactions. Titrate your LiAlH₄ solution before use to ensure accurate stoichiometry.
-
B. Work-up & Purification
Question 3: I'm having difficulty separating my desired product, this compound, from the dehalogenated impurity, (3-fluoropyridin-4-yl)methanol, by column chromatography. What can I do?
Answer: The polarity of these two compounds is quite similar, which can make chromatographic separation challenging.
-
Troubleshooting Protocol:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and methanol) might provide better separation.
-
Column Length and Diameter: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.
-
Sample Loading: Avoid overloading the column, as this will lead to band broadening and poor separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.
-
Derivatization: In more challenging cases, you could consider derivatizing the alcohol mixture (e.g., forming esters or ethers), separating the derivatives chromatographically, and then cleaving the derivative to recover the pure desired alcohol. This is a more involved process but can be effective when other methods fail.
-
III. Common Impurities Summary
| Impurity Name | Structure | Potential Source | Recommended Analytical Method |
| 2-chloro-3-fluoropyridine | Unreacted starting material from the lithiation step. | GC-MS, LC-MS | |
| Regioisomers of (2-Chloro-3-fluoropyridin-X-yl)methanol | Non-selective lithiation of 2-chloro-3-fluoropyridine. | LC-MS, ¹H NMR, ¹⁹F NMR | |
| (3-fluoropyridin-4-yl)methanol | Dehalogenation during the reduction of 2-chloro-3-fluoropyridine-4-carboxylic acid. | LC-MS, ¹H NMR | |
| 2-chloro-3-fluoropyridine-4-carbaldehyde | Incomplete reduction of 2-chloro-3-fluoropyridine-4-carboxylic acid. | LC-MS, ¹H NMR | |
| 2-chloro-3-fluoropyridine-4-carboxylic acid | Unreacted starting material from the reduction step. | LC-MS, HPLC |
IV. Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
V. Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize this compound without isolating the intermediate carboxylic acid?
A1: While a one-pot procedure might be conceivable, it is generally not recommended. The reaction conditions for lithiation and reduction are vastly different and often incompatible. Isolating and purifying the 2-chloro-3-fluoropyridine-4-carboxylic acid intermediate allows for the removal of any regioisomers formed during the lithiation step, ensuring a cleaner starting material for the reduction. This will ultimately simplify the final purification and improve the overall purity of your product.
Q2: My final product appears to be unstable and decomposes upon storage. What are the recommended storage conditions?
A2: this compound, like many functionalized pyridines, can be sensitive to light, air, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce the 2-chloro-3-fluoropyridine-4-carboxylic acid?
A3: No, sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid.[3] It is primarily used for the reduction of aldehydes and ketones. Attempting this reduction with NaBH₄ will likely result in the recovery of the unreacted starting material.
Q4: What are the key analytical techniques I should use to confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the structure of the molecule and identify any major impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atom.
-
LC-MS or GC-MS: To determine the molecular weight of the product and to detect and quantify any impurities.
-
HPLC: To assess the purity of the final compound.
VI. References
-
Hyde, A. M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-23.
-
Mongin, F., & Quéguiner, G. (2004). Advances in the directed metallation of azines and diazines. Tetrahedron, 60(26), 5481-5511.
-
Piettre, S. R., & Cabri, W. (1994). Regioselective lithiation of 3-substituted 2-chloropyridines. Tetrahedron Letters, 35(34), 6291-6294.
-
Rahaim Jr, R. J., & Maleczka Jr, R. E. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823-8826.
-
Wikipedia. (2023). Dehalogenation. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with LiAlH₄. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
YouTube. (2023, November 3). Reduction of Acid Chlorides with LiAlH4. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]
Sources
- 1. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. davuniversity.org [davuniversity.org]
- 5. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you navigate the complexities of pyridine chemistry.
Frequently Asked Questions (FAQs)
Section 1: General Issues & Purification
Q1: My reaction mixture is a complex mess with many unidentified spots on TLC. Where do I start troubleshooting?
A1: A complex reaction profile points to issues with starting material stability, reaction control, or competing side reactions.
-
Starting Material Purity: Verify the purity of your starting materials. Impurities can initiate undesired side reactions or inhibit the primary pathway. For instance, acid-sensitive enamines used in the Bohlmann-Rahtz synthesis can decompose if not handled correctly.[1]
-
Thermal Control: Many pyridine syntheses are exothermic. Uncontrolled exotherms can lead to thermal degradation of reactants and products.[2]
-
Solution: Implement slow, dropwise addition of reagents and ensure efficient cooling with an ice bath or cryostat. Running the reaction at a lower concentration can also help dissipate heat. For highly energetic reactions, consider continuous flow chemistry for superior temperature management.[2]
-
-
Atmosphere Control: Some intermediates are sensitive to oxygen or moisture. Dimerization, for example, can be caused by the oxidation of intermediates by trace oxygen.[3]
-
Solution: Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).[3]
-
A general workflow for troubleshooting complex reactions is outlined below.
Caption: General workflow for troubleshooting complex pyridine synthesis reactions.
Q2: I'm having trouble purifying my substituted pyridine. Column chromatography on silica gel gives significant tailing.
A2: This is a classic issue stemming from the basicity of the pyridine nitrogen. The lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult separation.
Troubleshooting Strategies for Purification:
| Technique | Description | Best For |
| Modified Eluent | Add a small amount of a basic modifier to the eluent (e.g., 0.1-1% triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica gel and prevent strong binding of the pyridine.[2] | General-purpose column chromatography of basic pyridines. |
| Acid-Base Extraction | Utilize the basicity of the pyridine to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pyridine re-extracted with an organic solvent.[2] | Separating pyridines from neutral or acidic impurities. |
| Distillation | For volatile and thermally stable pyridine derivatives, distillation (simple, fractional, or vacuum) can be a highly effective, solvent-free purification method.[2] | Volatile, thermally stable products. |
| Crystallization | If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity. | Solid products with good crystallization properties. |
Section 2: Synthesis-Specific Troubleshooting
Q3: My Hantzsch synthesis is giving a very low yield of the final pyridine product, but I see a major intermediate on TLC.
A3: This is the most common problem in Hantzsch synthesis and almost always points to incomplete oxidation . The initial product of the multi-component condensation is a 1,4-dihydropyridine (1,4-DHP), which must be aromatized to the pyridine.[1][4]
-
Causality: The driving force for the final step is the formation of the stable aromatic pyridine ring.[4] If the oxidizing agent is weak, insufficient, or degraded, the 1,4-DHP will be isolated as the major product.
-
Troubleshooting:
-
Verify Intermediate: Confirm the identity of the intermediate as the 1,4-DHP via LC-MS or NMR.
-
Select an Appropriate Oxidant: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Harsh oxidants like nitric acid, KMnO₄, or CrO₃ can work but may lead to side products.[1][4] Milder, more modern conditions are often preferred.
-
Optimize Conditions: If using a standard oxidant, ensure it is fresh and used in sufficient quantity. For sensitive substrates, consider alternative methods.
-
Protocol 1: Mild Oxidation of Hantzsch 1,4-Dihydropyridines with Iodine [1]
-
Dissolve the crude 1,4-dihydropyridine in methanol.
-
Add a stoichiometric amount of iodine (I₂).
-
Reflux the mixture and monitor the reaction by TLC until the starting 1,4-DHP spot is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and work up as appropriate to remove excess iodine and isolate the pyridine product.
Caption: Key isomerization step in the Bohlmann-Rahtz synthesis.
Protocol 2: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis [1]1. To a solution of the enamine (1.0 equiv) in toluene, add the ethynyl ketone (1.1 equiv). 2. Add Amberlyst-15 resin as the acid catalyst. 3. Stir the mixture at a moderately elevated temperature (e.g., 50°C) and monitor by TLC. 4. Upon completion, cool the reaction, filter off the resin, and wash it with a small amount of solvent (e.g., chloroform). 5. Combine the filtrate and washings, evaporate the solvent, and purify the crude product by column chromatography.
Section 3: Regioselectivity in Pyridine Functionalization
Q6: I am trying to perform a nucleophilic aromatic substitution on a substituted pyridine, but I'm getting a mixture of C2 and C4 isomers. How can I control the regioselectivity?
A6: Nucleophilic aromatic substitution (SNAᵣ) on pyridines inherently favors attack at the C2 and C4 positions. This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization, which is not possible for C3 attack. [5] Factors Influencing C2 vs. C4 Selectivity:
-
Steric Hindrance: This is often the dominant factor. A bulky nucleophile will preferentially attack the less hindered C4 position. Similarly, a bulky substituent at C2 will direct the incoming nucleophile to C4. [5]* Electronic Effects: The electronic nature of existing substituents can subtly influence the relative electron deficiency at C2 and C4, but sterics usually play a more decisive role. [5]* Hard/Soft Acid/Base (HSAB) Principle: In additions to N-acyl pyridinium salts, the regioselectivity can be rationalized using the HSAB model. Hard nucleophiles (like Grignard reagents) tend to prefer the harder C2 position, while softer nucleophiles show variable selectivity. [6] Q7: How can I achieve electrophilic aromatic substitution (EAS) on a pyridine ring? My reactions are failing or giving very low yields.
A7: The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, making it very unreactive towards electrophiles, similar to nitrobenzene. [7][8]Furthermore, many electrophilic substitution reactions are run under acidic conditions, which protonate the basic nitrogen, making the ring even more deactivated.
Strategy: The Pyridine N-Oxide Method
The most effective and common strategy is to first convert the pyridine to its N-oxide. [5]
-
Causality: The N-oxide has two key effects:
-
Activation: The oxygen atom is electron-donating via resonance, which increases the electron density of the ring and makes it more susceptible to electrophilic attack.
-
Directing Effect: This resonance donation particularly increases electron density at the C2 and C4 positions. Since the C2 position is close to the partially positive nitrogen, electrophilic attack is strongly directed to the C4 position.
-
-
Workflow: After the EAS reaction is performed on the N-oxide, the oxygen can be removed by deoxygenation (e.g., with PCl₃ or PPh₃) to yield the C4-substituted pyridine.
Caption: Workflow for C4-functionalization of pyridine via an N-oxide intermediate.
Protocol 3: Synthesis of Pyridine N-oxide [5]1. In a suitable flask, dissolve the starting pyridine in a solvent like isopropyl alcohol. 2. Carefully add an oxidizing agent, such as 40% peracetic acid or m-CPBA, while maintaining appropriate cooling. 3. Stir the reaction at the designated temperature, monitoring for the consumption of the starting pyridine by TLC. 4. Upon completion, perform an appropriate workup to quench the excess oxidant and isolate the pyridine N-oxide product.
References
- Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. ResearchGate.
- Side-Chain Reactions of Substituted Pyridines. Pearson.
- Snieckus, V. et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, ACS Publications.
- Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate.
- Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate.
- Bohlmann–Rahtz pyridine synthesis. Wikipedia.
- Synthesis of pyridines. Organic Chemistry Portal.
- Movassaghi, M. et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Pyridine. Wikipedia.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Hantzsch pyridine synthesis. Wikipedia.
- Icilio Guareschi and his amazing “1897 reaction”. PubMed Central.
- Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
- Wang, Z. et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed Central.
- Pyridines. GCW Gandhi Nagar Jammu.
- Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd.
- How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PubMed Central.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Process for the preparation of substituted pyridines. Google Patents.
- Learning from the Hantzsch synthesis. American Chemical Society.
- Hantzsch Pyridine Synthesis. Scribd.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
Technical Support Center: Optimization of Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridine ring, a critical scaffold in countless pharmaceuticals and functional materials. Here, we move beyond simple protocols to dissect the underlying chemistry, offering field-tested insights to troubleshoot common issues and optimize your reaction conditions for success.
Section 1: The Hantzsch Pyridine Synthesis: A Troubleshooting Guide
The Hantzsch synthesis, first reported in 1881, remains a cornerstone for creating 1,4-dihydropyridines (DHPs) and their corresponding pyridines. It is a multicomponent reaction renowned for its efficiency in assembling highly functionalized rings from simple precursors: an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1] However, its classical execution can suffer from drawbacks like long reaction times and low yields.[2]
Q1: My Hantzsch synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Low yields in a Hantzsch synthesis typically stem from two primary areas: suboptimal condensation conditions or incomplete oxidation of the dihydropyridine intermediate.
A1: Root Cause Analysis & Optimization Strategy
-
Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be slow and inefficient.[3] Modern methods offer significant improvements.
-
Catalysis: The use of a catalyst can dramatically accelerate the reaction. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[3]
-
Solvent-Free Conditions: Green chemistry approaches, such as using γ-Al2O3 nanoparticles as a catalyst at 90°C without solvent, can also produce excellent yields (up to 95%) in shorter timeframes.[3] A variety of other catalysts, including ionic liquids and nanoparticles, have been explored to make the reaction more sustainable.
-
-
Incomplete Oxidation: The Hantzsch reaction first produces a 1,4-dihydropyridine (DHP), which must be oxidized to form the aromatic pyridine ring.[1] If this step is inefficient, the final yield of your target pyridine will be low.
-
Oxidant Choice: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Classical and effective oxidants include nitric acid or potassium ferrocyanide.[3][4]
-
Reaction Monitoring: It is crucial to monitor the progress of the oxidation by TLC or LC-MS to confirm the complete disappearance of the DHP intermediate before workup.[3]
-
Experimental Protocol: High-Yield Hantzsch Synthesis using PTSA and Ultrasonic Irradiation [3]
-
Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).
-
Catalyst: Introduce p-toluenesulfonic acid (PTSA) (10 mol%).
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Re-dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid) and add a stoichiometric amount of an oxidizing agent (e.g., chromium trioxide).
-
Purification: After oxidation is complete (monitor by TLC), perform an appropriate workup and purify the final pyridine product by column chromatography.
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Caption: A decision tree for troubleshooting low yields in Hantzsch pyridine synthesis.
Q2: I'm running an unsymmetrical Hantzsch reaction and getting a mixture of products or unexpected side products. How can I improve selectivity?
A2: Controlling Reactivity Pathways
The formation of byproducts, such as tricyclic pyrans, in unsymmetrical Hantzsch reactions often arises from a lack of control over which intermediates form first.[3] The key is to guide the reaction down a single, desired pathway.
-
Stepwise Condensation: Instead of a one-pot multicomponent reaction, a stepwise approach provides greater control.
-
Pre-form the Enamine: React one of the β-dicarbonyl compounds with the ammonia source first to generate the enamine intermediate.[4]
-
Pre-form the Knoevenagel Product: Separately, react the other β-dicarbonyl compound with the aldehyde in a Knoevenagel condensation.[4]
-
Controlled Michael Addition: Combine the purified enamine and Knoevenagel product. This final step, a Michael addition followed by cyclization and dehydration, leads to the desired dihydropyridine with much higher selectivity.[4]
-
This methodical approach prevents undesired reactions between the starting materials and ensures the correct fragments are joined.
Section 2: The Bohlmann-Rahtz Pyridine Synthesis: Overcoming the Hurdles
The Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones.[5][6] The process involves a Michael addition to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration.[7] Its primary drawbacks have historically been the high temperatures required for this final step and the limited availability of the requisite enamine starting materials.[5]
Q3: The high temperature required for the cyclodehydration step in my Bohlmann-Rahtz synthesis is causing decomposition of my starting materials. How can I lower the reaction temperature?
A3: Catalysis is Key
The high thermal barrier for the cyclodehydration is a significant limitation.[5] Fortunately, catalysis can dramatically lower the required temperature, preserving sensitive functional groups.[8]
-
Brønsted Acid Catalysis: The addition of a Brønsted acid, such as acetic acid, promotes both the initial conjugate addition and the subsequent cyclodehydration, enabling a one-pot procedure at significantly lower temperatures.[5][8]
-
Lewis Acid Catalysis: A range of Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) can also effectively catalyze the reaction, often in solvents like toluene.[3][8]
-
Solid Acid Catalysts: For easier workup and improved tolerance of acid-sensitive substrates (like those containing tert-butyl esters), a solid acid catalyst such as Amberlyst-15 ion exchange resin is an excellent, mild alternative.[5][7]
Table 1: Catalyst Options for Bohlmann-Rahtz Cyclodehydration
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Considerations |
| Brønsted Acid | Acetic Acid (AcOH) | Toluene/AcOH mixture, reflux | Inexpensive, promotes one-pot reaction[5] | May not be suitable for highly acid-sensitive substrates[5] |
| Lewis Acid | Yb(OTf)₃, ZnBr₂ | Toluene or DCM, reflux | Effective at lower temperatures[8] | Catalyst cost, potential for metal contamination |
| Solid Acid | Amberlyst-15 | Reflux | Mild conditions, simple filtration workup, tolerates sensitive groups[7] | Slower reaction times may be observed |
Q4: The enamine starting material for my Bohlmann-Rahtz synthesis is difficult to prepare and purify. Are there any alternatives?
A4: In Situ Generation
The challenge of preparing and handling enamines can be circumvented by generating them in situ. This has led to the development of more practical three-component, one-pot procedures.
-
Three-Component Reaction: By combining a 1,3-dicarbonyl compound, an alkynone, and an ammonia source (like ammonium acetate), the enamine is formed directly in the reaction vessel and immediately reacts with the alkynone.[5][7] This approach avoids the isolation of the potentially unstable enamine and improves the overall efficiency of the process.[5] Milder, acid-free conditions using ethanol as a solvent have proven effective for sensitive substrates.[5]
Bohlmann-Rahtz Optimization Workflow
Caption: A workflow for addressing common challenges in the Bohlmann-Rahtz synthesis.
Section 3: General FAQs in Pyridine Synthesis
Q5: What role does the solvent play in determining the regioselectivity of pyridine synthesis?
The choice of solvent can be critical, especially in reactions involving charged intermediates or multiple competing pathways. For example, in the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol are often favored over polar aprotic solvents like DMSO.[5] In nucleophilic aromatic substitution on substituted pyridines, switching from a nonpolar solvent like dichloromethane (DCM) to a polar aprotic solvent like DMSO can invert the regioselectivity of the attack.[9] It is always advisable to screen a range of solvents when optimizing for regioselectivity.
Q6: My final pyridine product is difficult to purify. What are some common strategies?
Purification of pyridine derivatives can be challenging due to their basicity, which can cause peak tailing in normal-phase chromatography.[10]
-
Chromatography:
-
pH Adjustment: On reverse-phase columns (like C18), lowering the mobile phase pH to ~2.5-3.0 protonates residual silanols, reducing tailing.[10]
-
Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can shield the silanol groups, improving peak shape.[10]
-
Alternative Phases: If tailing persists, switching to a different stationary phase (e.g., phenyl, cyano, or a polymer-based column) can provide alternative selectivity.[10]
-
-
Distillation: For thermally stable, volatile pyridines, distillation can be an effective purification method, especially on a larger scale.[11][12]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the best method to achieve high purity.
-
Ion-Exchange Chromatography: For certain derivatives, particularly aminopyridines, cation-exchange chromatography can be a highly effective method for removing impurities.[13]
References
- Vertex AI Search. Hantzsch pyridine synthesis.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
- Wikipedia. Hantzsch pyridine synthesis.
- J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
- BenchChem. Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- The Bohlmann–Rahtz Pyridine Synthesis:
- BenchChem.
- Wikipedia. Bohlmann–Rahtz pyridine synthesis.
- BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- PubMed.
- Google Patents.
- Google Patents.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 12. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Fluoropyridines
Welcome to the technical support center for the regioselective synthesis of fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into the pyridine ring with positional control. Fluorinated pyridines are a cornerstone in pharmaceuticals and agrochemicals, and their synthesis often presents unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Common Challenges in Regioselective Fluorination of Pyridines
The inherent electronic properties of the pyridine ring make regioselective fluorination a non-trivial task. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 and C5 positions. Conversely, nucleophilic attack is favored at the C2, C4, and C6 positions. Achieving precise regioselectivity often requires careful consideration of the substrate, fluorinating agent, and reaction conditions.
A primary challenge is the formation of multiple product isomers, leading to low yields of the desired fluoropyridine and difficult purification.[4] Many fluorinating agents are highly reactive and can lack selectivity, resulting in a mixture of products.[4] Furthermore, the stability of fluoropyridines themselves can be an issue, particularly in acidic media.[5]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the regioselective synthesis of fluoropyridines in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Fluoropyridine
Q: My reaction is not producing the expected fluoropyridine, or the yield is very low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent and Solvent Quality:
-
Fluorinating Agent Integrity: Ensure your fluorinating agent is not degraded. For instance, Silver(II) fluoride (AgF₂) is sensitive to moisture and should be handled quickly in the air and stored in a desiccator.[6] Discoloration of the black solid to yellow/brown indicates decomposition, and the reagent should be discarded.[6] For electrophilic fluorinating agents like Selectfluor, ensure it has been stored properly.[7]
-
Anhydrous Conditions: Many fluorination reactions are moisture-sensitive.[6] Ensure all glassware is oven-dried and solvents are anhydrous. Acetonitrile is a common solvent for many fluorination reactions.[7]
-
-
Reaction Temperature:
-
The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. Gradually increase the temperature if the reaction is sluggish. Conversely, for sensitive substrates, lowering the temperature might prevent byproduct formation.[7] For example, some copper-catalyzed fluorinations require moderately elevated temperatures.[7]
-
-
Substrate Reactivity:
-
Electron-Deficient Substrates: Electron-deficient pyridines can be challenging for nucleophilic fluorination.[7] Consider using more reactive fluorinating agents or different catalytic systems.
-
Steric Hindrance: Bulky substituents near the target C-H bond can hinder the approach of the fluorinating agent. Modifying the catalyst or ligand in transition-metal-catalyzed systems might be necessary.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Q: My reaction produces a mixture of fluorinated pyridine isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a central challenge. The strategy to improve it depends on the desired position of fluorination.
-
Targeting the C2-Position:
-
Direct C-H fluorination using AgF₂ often shows exclusive selectivity for the position adjacent to the nitrogen (C2).[2] This method is effective for a broad range of pyridines and diazines at ambient temperature.[2][8] The mechanism is thought to be similar to the Chichibabin amination reaction.[2][9]
-
-
Targeting the C3- or C5-Position:
-
The meta-positions are often challenging to functionalize.[10] One successful approach involves the use of Zincke imine intermediates.[1][3][11] This method allows for the regioselective C3-fluorination of a wide range of pyridines.[3][11]
-
For pyridone derivatives, direct fluorination with N-fluorobenzenesulfonimide (NFSI) can selectively introduce a fluorine atom at the 5-position.[4]
-
-
Utilizing Directing Groups:
-
Existing functional groups on the pyridine ring can be leveraged to direct fluorination to a specific position. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[7] The choice of catalyst and directing group is critical in C-H activation strategies.[7]
-
Experimental Workflow: C2-Selective Fluorination using AgF₂
Below is a generalized workflow for the C2-selective fluorination of pyridines based on the work of Hartwig and Fier.[2][6][8]
Caption: General workflow for C2-selective C-H fluorination of pyridines.
Issue 3: Product Decomposition
Q: My desired fluoropyridine seems to be decomposing during the reaction or work-up. What could be the cause?
A: Fluoropyridines can be unstable, especially in the presence of acid.
-
Acid-Catalyzed Degradation: 4-Fluoropyridine, for example, is known to be unstable in acidic or even aqueous media, leading to the formation of N-(4-pyridyl)-4-pyridone.[5] This degradation can be autocatalytic as hydrolysis can generate acid.[5]
-
Solution: Ensure the work-up and purification steps are performed under neutral or basic conditions. Avoid acidic chromatography conditions if possible.
-
-
Reaction with Solvents: Some electrophilic fluorinating reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[7] This can lead to uncontrolled reactions and decomposition.
-
Solution: Carefully select the solvent and check for compatibility with your fluorinating agent.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving regioselective fluorination of pyridines?
A1: The primary strategies are dictated by the electronic nature of the pyridine ring and the desired position of the fluorine atom:
-
Electrophilic Fluorination: Generally targets the electron-rich C3 and C5 positions. However, the pyridine nitrogen deactivates the ring, often requiring harsh conditions or specific activation strategies like the formation of Zincke imines.[1][11]
-
Nucleophilic Aromatic Substitution (SNAr): This is effective for introducing fluorine at the electron-deficient C2, C4, and C6 positions. This requires a pre-installed leaving group (e.g., Cl, Br, NO₂).[12][13] The reactivity order is generally F > Cl > Br > I for the leaving group in SNAr on pyridines.[14]
-
Direct C-H Fluorination: This is a highly desirable and atom-economical approach. Transition-metal catalysis (e.g., using Rh(III) or Pd) and reagents like AgF₂ have enabled regioselective C-H fluorination.[8][15][16] AgF₂ is particularly effective for C2-fluorination.[2][8]
-
Photoredox Catalysis: This emerging technique uses visible light to generate reactive radical intermediates, enabling novel fluorination pathways under mild conditions.[17][18][19]
Decision Tree for Method Selection
Caption: Decision tree for selecting a regioselective fluorination method.
Q2: I am considering a late-stage fluorination on a complex molecule. What are the key considerations?
A2: Late-stage fluorination is a powerful tool in drug discovery.[1] Key considerations include:
-
Functional Group Tolerance: The chosen method must be compatible with the functional groups present in your molecule. Direct C-H fluorination with AgF₂ is known to be highly tolerant of many functional groups.[6] However, it is not compatible with free amines, alcohols, carboxylic acids, or aldehydes.[14]
-
Mild Reaction Conditions: Methods that operate at or near ambient temperature are preferable to avoid decomposition of complex substrates.[2][8] Photoredox catalysis often offers very mild reaction conditions.[18]
-
Predictable Regioselectivity: For complex molecules, achieving predictable regioselectivity is crucial to avoid a mixture of isomers that are difficult to separate. Methods with well-established regiochemical outcomes, such as the AgF₂ method for C2-fluorination, are advantageous.[2][8]
Q3: Can photoredox catalysis be used for the regioselective synthesis of fluoropyridines?
A3: Yes, visible-light photoredox catalysis has emerged as a powerful strategy for fluorination reactions due to its mild nature and high functional group compatibility.[18][19] It can be used to generate radical intermediates that participate in C-F bond formation. For example, a method for the synthesis of 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation.[17]
Section 4: Quantitative Data Summary
The following table summarizes the reaction conditions and yields for selected regioselective fluorination methods.
| Target Position | Method | Fluorinating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| C2 | Direct C-H Fluorination | AgF₂ | - | Acetonitrile | Ambient | 50-85 | |
| C3 | Zincke Imine Intermediate | NFSI | Dibenzylamine | TFE | RT | 45-91 | |
| C3 | Rh(III)-Catalyzed | - | [RhCp*Cl₂]₂ | Dioxane | 100 | 55-94 | |
| C5 (on Pyridone) | Direct Fluorination | NFSI | - | Acetonitrile | 60 | 40-70 |
Note: Yields are substrate-dependent and represent a range from the cited literature.
References
- D. V. Sevenard, et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
- McNally, A., et al. (2025).
- Sakurai, F., et al. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters. [Link]
- Fier, P. S., & Hartwig, J. F. (2013).
- Fier, P. S., & Hartwig, J. F. (2013).
- Fier, P. S., & Hartwig, J. F. (2013).
- Wang, X., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]
- Kuninobu, Y., et al. (2022).
- McNally, A., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
- McNally, A., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society.
- BenchChem. (2025).
- Fier, P. S., & Hartwig, J. F. (2013).
- Sevenard, D. V., et al. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- Gouverneur, V., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society.
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Combe, S., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.).
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- BenchChem. (2025). Stability issues of fluoropyridines in acidic media. BenchChem.
- Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorin
- Mechanism for regioselective fluorination of pyridine and diazine. (n.d.).
- Taillefer, M., et al. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au. [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.
- Ellman, J. A., et al. (2015). Facile Rh(III)
- Transition Metals Mediated Fluorination of Arenes and Heteroarenes. (n.d.). Macmillan Group.
- Illuminating Progress: Recent Advances in Photoredox C
- Fier, P. S., & Hartwig, J. F. (2014).
- Gademann, K., et al. (2023).
- Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
- Integrating Enzymes with Photoredox Catalysis for Conversion of Nitriles into Fluorinated Products. (2025). Research Explorer - The University of Manchester.
- Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society. [Link]
- Singlets-Driven Photoredox Catalysts: Transforming Noncatalytic Red Fluorophores to Efficient C
- Regioselective synthesis of 4-functionalized pyridines. (2023).
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- Targeted Enzyme Modifications Enable Regioselective Biosynthesis of Fluorin
- Yamaguchi, J., & Komatsuda, M. (2023). Ring-Opening Fluorination of Carbo/Heterocycles and Aromatics: Construction of Complex and Diverse Fluorine-Containing Molecules. The Chemical Record. [Link]
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
- A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (2022). The Journal of Organic Chemistry. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Monofluorination of Pyridone Derivatives - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations [scispace.com]
- 9. scispace.com [scispace.com]
- 10. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming the Low Reactivity of Substituted Chloropyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a common yet significant challenge in synthetic chemistry: the functionalization of substituted chloropyridines. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights and practical troubleshooting strategies to overcome the inherent low reactivity of these crucial building blocks. We will move beyond simple protocols to explore the underlying principles that govern these reactions, empowering you to make informed decisions in your experimental designs.
Part 1: Understanding the Challenge - Why Are Chloropyridines So Unreactive?
Before diving into troubleshooting, it's crucial to understand the root causes of the low reactivity of chloropyridines, especially in comparison to their bromo and iodo counterparts.
Frequently Asked Questions (FAQs)
Q1: What makes the C-Cl bond on a pyridine ring so difficult to break?
A1: The primary reason lies in the high bond dissociation energy of the Carbon-Chlorine (C-Cl) bond, which is significantly stronger than C-Br and C-I bonds.[1][2] This high bond strength presents a substantial energy barrier for the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[3][4][5]
Q2: How does the position of the chlorine atom on the pyridine ring affect its reactivity?
A2: The reactivity is heavily influenced by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which affects the electron density at different positions on the ring.[6]
-
2- and 4-Chloropyridines: These isomers are more reactive in nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance, making the carbon attached to the chlorine more electrophilic and susceptible to nucleophilic attack.[6][7]
-
3-Chloropyridines: The chlorine at the 3-position (meta to the nitrogen) does not benefit from this resonance stabilization.[6] Consequently, 3-chloropyridines are significantly less reactive towards nucleophiles.[6]
Q3: Do other substituents on the pyridine ring play a role?
A3: Absolutely. Both electronic and steric effects of other substituents are critical.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) on the pyridine ring increase its electron deficiency, which can enhance the rate of both nucleophilic aromatic substitution and, in some cases, facilitate the oxidative addition step in cross-coupling reactions.[8][9] Conversely, electron-donating groups can further decrease reactivity.
-
Steric Effects: Bulky groups near the chlorine atom can hinder the approach of the catalyst or nucleophile, slowing down the reaction rate.[8][10]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings are powerful tools for C-C and C-N bond formation. However, the low reactivity of chloropyridines often leads to low yields or complete reaction failure.[1][3]
Troubleshooting Guide: Low or No Yield
Issue: My Suzuki-Miyaura (or other cross-coupling) reaction with a substituted chloropyridine is giving me a low yield or no product at all.
Initial Checks & Workflow
Before making drastic changes, it's essential to systematically evaluate your reaction setup. The following workflow can help pinpoint the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing decomposition of (2-Chloro-3-fluoropyridin-4-yl)methanol
Document ID: TSC-CFPM-2026-01A
Purpose: This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance to prevent the decomposition of (2-Chloro-3-fluoropyridin-4-yl)methanol. By understanding the molecule's inherent instabilities and implementing the robust handling and storage protocols detailed herein, users can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.
Introduction
This compound is a key substituted pyridine intermediate in the synthesis of complex bioactive molecules. Its utility is derived from the strategically placed functional groups: a nucleophilic hydroxyl, and a pyridine ring activated for further modification by its halogen substituents. However, these same features render the molecule susceptible to degradation, primarily through oxidation and reactions with atmospheric moisture. This document serves as a comprehensive resource for identifying, preventing, and troubleshooting decomposition.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered by researchers.
Question 1: My previously colorless solid this compound has developed a yellow or brownish tint. What is the cause?
Answer: A color change is a primary indicator of decomposition. The most probable cause is the oxidation of the benzylic alcohol group to the corresponding aldehyde, (2-chloro-3-fluoropyridine-4-carbaldehyde). This aldehyde can undergo further oxidation to the carboxylic acid, and both species can potentially form colored impurities or polymeric materials over time, especially upon exposure to air (oxygen) and light.
Question 2: I observe a new, unexpected peak in the NMR spectrum of my starting material. What could it be?
Answer: The most likely impurities are the aldehyde and carboxylic acid derivatives.
-
Aldehyde Impurity: Look for a new singlet peak between δ 9.5-10.5 ppm in the ¹H NMR spectrum, corresponding to the aldehydic proton.
-
Carboxylic Acid Impurity: A very broad singlet may appear downfield, typically δ > 10 ppm , for the carboxylic acid proton.
-
Moisture: A broad peak corresponding to water may also be present if the compound was handled improperly.
Question 3: My reaction yield is significantly lower than expected. Could starting material degradation be the culprit?
Answer: Absolutely. If the this compound has partially oxidized to the aldehyde or carboxylic acid, that portion of the material is no longer available to participate in reactions targeting the alcohol functionality (e.g., esterification, etherification, or Mitsunobu reactions). This directly reduces the effective concentration of your starting material and leads to lower yields. Always verify the purity of the reagent before use if decomposition is suspected.
Question 4: What are the definitive optimal storage conditions for this reagent?
Answer: To maximize shelf-life and maintain purity, the following conditions are mandatory. These are designed to mitigate the primary decomposition pathways of oxidation and hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[1][2] |
| Light | Amber Glass Vial / Protect from Light | Minimizes light-catalyzed degradation pathways. |
| Container | Tightly Sealed, Air-Tight Container | Prevents ingress of atmospheric moisture and oxygen. Specialized packaging like Sure/Seal™ bottles are ideal.[3][4] |
Part 2: Core Decomposition Pathways & Prevention
Understanding the "why" behind the protocols is critical for their successful implementation. The primary modes of decomposition for this compound are oxidation and reaction with protic contaminants.
Pathway 1: Oxidation
The benzylic alcohol is the most susceptible site for oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can initiate a cascade of degradation.
Caption: Primary decomposition via oxidation of the alcohol.
Prevention Strategy: The cornerstone of preventing oxidation is the rigorous exclusion of air. This is achieved through proper inert atmosphere techniques.
Protocol 1: Standard Handling Under Inert Atmosphere
This protocol outlines the essential steps for safely transferring the solid reagent from its storage container to a reaction vessel.
-
Glassware Preparation: Ensure all glassware (flasks, funnels, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas (Argon or Nitrogen).[4] Adsorbed moisture on glassware is a common source of contamination.[4]
-
System Purge: Assemble your reaction glassware and connect it to a Schlenk line or manifold that supplies inert gas. Purge the entire system by alternating between vacuum and backfilling with inert gas at least three times.
-
Reagent Transfer:
-
If possible, perform the transfer inside an inert atmosphere glovebox, which provides the most secure environment.[1]
-
If a glovebox is unavailable, create a positive pressure of inert gas in the reaction flask. Briefly remove the stopper and add the this compound solid quickly against a counter-flow of inert gas.
-
For highly sensitive reactions, a transfer enclosure or glove bag can provide an intermediate level of protection.
-
-
Resealing: Immediately reseal the reaction vessel and the reagent's storage container. If the storage container has a septum, ensure it is only punctured with clean, dry needles.[4]
Part 3: Analytical & Purity Verification
Regularly verifying the purity of your reagent is a critical, self-validating step in any experimental workflow.
Question 5: How can I quickly check the purity of my this compound before starting an experiment?
Answer: Thin-Layer Chromatography (TLC) is the fastest method.
Protocol 2: Purity Assessment by TLC
-
Sample Preparation: Dissolve a small amount of the solid in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Stationary Phase: Use a standard silica gel TLC plate.
-
Mobile Phase (Eluent): A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 or 50:50 v/v). Adjust polarity as needed to achieve good spot separation (Rf value between 0.3-0.5 for the main spot).
-
Spotting & Development: Spot the dissolved sample onto the baseline of the TLC plate. Place the plate in a developing chamber containing the eluent and allow the solvent front to rise.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be visible.
-
Decomposed Sample: You will likely see additional spots. The more polar oxidation products (aldehyde and carboxylic acid) will have lower Rf values (they will not travel as far up the plate) than the parent alcohol.
-
Caption: Expected TLC plate for a partially decomposed sample.
Definitive Analysis: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[5] These techniques can separate and quantify the parent compound and its degradation products with high precision.
Part 4: Comprehensive Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Solid reagent appears clumpy or "wet". | Moisture Contamination: The container was not sealed properly or was opened in a humid environment. | 1. Discard the reagent if severe. 2. For minor contamination, dry the material under high vacuum. 3. Prevention: Always handle in a dry, inert atmosphere. Store with a desiccant in a secondary container if necessary. |
| Inconsistent results between batches. | Variable Purity: One batch may be more decomposed than another. | 1. Perform a purity check (TLC, NMR, or HPLC) on each new bottle before use. 2. Standardize storage and handling procedures across the lab. |
| Reaction fails completely with a known reliable procedure. | Gross Decomposition: The starting material may be almost entirely oxidized to the aldehyde or acid. | 1. Verify purity immediately using TLC or NMR. 2. Obtain a new, verified lot of the starting material. 3. Review handling procedures to identify the source of the decomposition. |
References
- Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340.
- Chemistry Stack Exchange. (Storage of air and temperature sensitive reagents).
- Massachusetts Institute of Technology, Department of Chemistry. (Handling air-sensitive reagents, Technical Bulletin AL-134).
- Unklesbay, K., Unklesbay, N., & Ellersieck, M. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 857-879.
- Khan Academy. (Oxidation of aldehydes using Tollens' reagent).
Sources
Hantzsch Pyridine Synthesis: A Technical Troubleshooting Guide for Researchers
Welcome to the Technical Support Center for the Hantzsch Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multi-component reaction. Here, we move beyond simple protocols to offer in-depth, field-tested insights into overcoming common challenges, optimizing reaction conditions, and ensuring the integrity of your synthesis. Our approach is rooted in a deep understanding of the reaction mechanism and extensive practical experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch pyridine synthesis, and why is it important to understand for troubleshooting?
The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[1][2][3] This intermediate can then be oxidized to the corresponding pyridine.[4][5] Understanding the mechanism is crucial because it reveals the key intermediates and competing pathways that can lead to low yields or impurities.[6]
The generally accepted mechanism involves two main pathways that converge:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[7]
-
Enamine Formation: The second equivalent of the β-ketoester condenses with the ammonia source to generate a β-enamino ester.[7]
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to yield the 1,4-DHP product.[7]
A simplified representation of the core reaction pathways is illustrated below:
Caption: Core mechanistic pathways of the Hantzsch pyridine synthesis.
A thorough grasp of these steps allows for targeted troubleshooting. For instance, a stall in the reaction could indicate an issue with the formation of either the Knoevenagel adduct or the enamine.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Problem 1: Low or No Yield of the Desired 1,4-Dihydropyridine
A diminished yield is one of the most common frustrations in the Hantzsch synthesis. The classical method often suffers from harsh reaction conditions, long reaction times, and consequently, lower yields.[6] A systematic approach to troubleshooting is essential.
Initial Checks:
-
Purity of Starting Materials: Ensure the aldehyde is free of acidic impurities (which can catalyze side reactions) and that the β-ketoester and ammonia source are of high purity.
-
Stoichiometry: Precise measurement of the reactants is critical. An excess or deficit of any component can disrupt the reaction equilibrium.
Systematic Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in the Hantzsch synthesis.
In-depth Solutions:
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While ethanol and methanol are traditional choices, exploring greener and more efficient options can be beneficial. For instance, conducting the reaction in water has been shown to be effective and environmentally friendly.[8] Some studies have reported excellent yields using aqueous micelles with ultrasonic irradiation, outperforming traditional solvents like methanol, ethanol, and THF.[6]
| Solvent System | Typical Conditions | Reported Yields | Key Considerations |
| Ethanol/Methanol | Reflux | Moderate to Good | Traditional, well-established. |
| Water | 70-75 °C in a sealed vessel | Good to Excellent | Environmentally friendly, may require a sealed system.[8] |
| Aqueous Micelles (e.g., SDS) | Ultrasonic irradiation | >90% | Can significantly enhance reaction rates and yields.[6] |
| Ionic Liquids | Room Temperature | High | "Green" alternative, can act as both solvent and catalyst.[6] |
| Solvent-free | Varies (often with catalyst) | Good to Excellent | Reduces waste, can be highly efficient.[9] |
-
Temperature Optimization: The reaction often requires heating, but excessive temperatures can lead to side reactions and degradation. Monitor the reaction progress using TLC to determine the optimal temperature and reaction time for your specific substrates.
-
Catalysis: While the classical Hantzsch synthesis can proceed without a catalyst, a wide range of catalysts can improve yields and shorten reaction times. These include:
-
Acid Catalysts: p-Toluenesulfonic acid (PTSA) has been shown to be effective, especially in aqueous media.[6]
-
Lewis Acids: Yb(OTf)₃ and other metal triflates can promote the reaction.
-
Heterogeneous Catalysts: Montmorillonite K-10 clay and silica-supported sulfonic acid are reusable and environmentally friendly options.
-
Organocatalysts: Proline and its derivatives have been successfully employed.
-
Problem 2: Formation of Byproducts and Impurities
The presence of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of byproducts. Identifying these impurities is the first step to eliminating them.
Common Byproducts and Their Identification:
-
Oxidized Pyridine: The most common byproduct is the fully aromatized pyridine, which can form prematurely, especially if the reaction is exposed to air for extended periods or if certain catalysts are used.
-
Identification: In the ¹H NMR spectrum, the pyridine product will show aromatic protons at a significantly downfield shift (typically >7 ppm) compared to the dihydropyridine protons. A characteristic singlet for the proton at the 4-position of the pyridine ring can often be observed.[10]
-
-
1,2-Dihydropyridine Isomer: Under certain conditions, the formation of the 1,2-dihydropyridine isomer can be favored.
-
Control: Adjusting reaction conditions such as solvent polarity and temperature can influence the chemoselectivity towards the desired 1,4-DHP.[7]
-
-
Unreacted Intermediates: Incomplete reactions can leave traces of the Knoevenagel adduct or the enamine.
-
Identification: These intermediates will have distinct NMR and mass spectral signatures that differ from the final product. Careful analysis of the crude reaction mixture by LC-MS can help identify these species.
-
Strategies to Minimize Byproduct Formation:
-
Inert Atmosphere: If premature oxidation is an issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Order of Addition: For unsymmetrical Hantzsch reactions, the order of reagent addition can be critical in controlling the formation of symmetrical byproducts.[11]
-
Reaction Time: Over-running the reaction can lead to the formation of degradation products. Monitor the reaction closely by TLC and quench it once the starting materials are consumed.
Problem 3: Difficulties in Product Purification
The crude product of a Hantzsch synthesis is often a solid that can be purified by recrystallization. However, in some cases, column chromatography may be necessary.
-
Recrystallization: Ethanol is a common solvent for recrystallizing Hantzsch products. If the product is highly soluble, a mixed solvent system (e.g., ethanol/water) may be required.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically used.
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the eluent should be optimized by TLC to achieve good separation.
-
Co-elution: If the product and a byproduct have similar polarities, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Experimental Protocol: Synthesis of Nifedipine
This protocol provides a practical example of a Hantzsch synthesis for the preparation of the calcium channel blocker, Nifedipine.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia solution
-
Methanol
Procedure:
-
To a round-bottom flask, add 2-nitrobenzaldehyde (1.0 eq.), methyl acetoacetate (2.5 eq.), and methanol.
-
Slowly add concentrated ammonia solution (2.3 eq.) to the mixture.
-
Fit the flask with a condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. If necessary, cool in an ice-water bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from ethanol to obtain pure Nifedipine.
The Crucial Aromatization Step: Converting 1,4-DHPs to Pyridines
For many applications, the synthesized 1,4-dihydropyridine needs to be oxidized to the corresponding pyridine. The driving force for this step is the formation of a stable aromatic ring.[6]
Comparison of Common Oxidizing Agents:
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Varies | Strong and effective | Harsh conditions, can lead to nitration byproducts.[12] |
| Manganese Dioxide (MnO₂) | Reflux in an inert solvent | Generally mild | Can require a large excess of reagent. |
| Ferric Chloride (FeCl₃) | Varies | Inexpensive | Can be acidic, may not be suitable for sensitive substrates.[6] |
| Iodine in Methanol | Reflux | Mild, high-yielding | Can be slow, but can be accelerated with a base. |
| Ceric Ammonium Nitrate (CAN) | Room temperature, often solvent-free | Mild, efficient | Can be expensive.[9] |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Varies | Highly effective for a range of substrates | Can be expensive, work-up can be challenging. |
Choosing the Right Oxidant:
The choice of oxidizing agent depends on the stability of the substituents on your dihydropyridine. For substrates with sensitive functional groups, milder reagents like iodine in methanol or CAN are preferable. For more robust molecules, stronger and less expensive oxidants like nitric acid or manganese dioxide can be used. It is always advisable to perform a small-scale test reaction to determine the optimal oxidizing agent and conditions for your specific substrate.
References
- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (n.d.). Bentham Science.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Stout, D. M. (2000). Learning from the Hantzsch synthesis.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2022). Frontiers in Chemical Sciences.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2022). Frontiers in Chemical Sciences.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
- Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanom
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2007). Molecules, 12(1), 1-13.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science, 4(6), 170190.
- Hantzsch Synthesis help. (2016, September 28). Reddit.
- Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. (2024, October 13). Stack Exchange.
- Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). Molecules, 28(22), 7642.
- Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (2015). Chemical Science, 6(5), 2756-2762.
- An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. (n.d.). Biotage.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2009). Green Chemistry, 11(9), 1414-1420.
- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry, 10, 843253.
- Atropisomers by Oxidative Aromatiz
- Need some help with Hantzsch reaction. (2025, November 8). Reddit.
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2013). Green Chemistry Letters and Reviews, 6(3), 261-265.
- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2006). Organic Process Research & Development, 10(4), 747-753.
- Hantzsch ester. (n.d.). PubChem.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science, 4(6), 170190.
- Hantzsch Pyridin Synthesis: Is the first step an aldol reaction or a knoevenagel reaction? Clayden says aldol, but my lecture slides say knoevenagel. What do you guys think? (Mechanism from Clayden). (2021, January 25). Reddit.
- Supporting Information One-pot multicomponent green Hantzsch synthesis of 1,2- dihydropyridine derivatives with antiproliferativ. (2020). Beilstein Journal of Organic Chemistry, 16, 2862-2869.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179.
- The 22 Most Common Errors on Chemistry 232 Exams. (2011).
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Technical Support Center: Scaling Up Fluorinated Pyridine Synthesis
Welcome to the technical support center for the synthesis of fluorinated pyridines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. Fluorinated pyridines are cornerstone building blocks in modern pharmaceuticals and agrochemicals, yet their synthesis presents unique challenges when scaled. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring your scale-up process is efficient, safe, and successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of large-scale fluorinated pyridine synthesis.
Question 1: What are the primary industrial methods for synthesizing fluorinated pyridines, and what are their scale-up considerations?
Answer: There are three main strategies, each with distinct advantages and challenges for scaling:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common industrial method. It involves displacing a leaving group (typically chlorine) on an electron-deficient pyridine ring with a fluoride source, most often potassium fluoride (KF).
-
Scale-Up Considerations: The key challenges are the low solubility and reactivity of standard KF, which often requires high temperatures (150-220°C) and polar aprotic solvents (e.g., DMSO, sulfolane).[1] Managing heat transfer and potential side reactions at these temperatures is critical. The use of spray-dried KF or phase-transfer catalysts can improve reactivity and lower reaction temperatures.
-
-
Balz-Schiemann Reaction: This classic method transforms an aminopyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[2][3]
-
Scale-Up Considerations: The primary concern is the thermal instability of the isolated diazonium salt, which can decompose exothermically and pose an explosion risk.[2] Modern approaches mitigate this risk by using continuous flow reactors, which generate and consume the hazardous intermediate in small volumes, preventing its accumulation.[4][5]
-
-
Direct C-H Fluorination: This modern approach involves selectively replacing a C-H bond with a C-F bond, often using electrophilic fluorinating agents like Selectfluor® or transition-metal catalysts like AgF₂.[6][7]
-
Scale-Up Considerations: While offering novel synthetic routes, these methods often rely on expensive, stoichiometric reagents (e.g., silver salts), which can make them cost-prohibitive for large-scale manufacturing of all but the highest-value products.[8] Reagent stability (AgF₂ is hygroscopic) and purification from metal byproducts are also significant hurdles.[9]
-
Question 2: Regioselectivity is a constant challenge. What are the key principles governing where the fluorine atom is introduced on a substituted pyridine ring?
Answer: Regioselectivity is dictated by the reaction mechanism:
-
In SNAr reactions, the outcome is governed by electronics. Nucleophilic attack occurs preferentially at the positions ortho and para (C2, C4, C6) to the nitrogen atom and to any electron-withdrawing groups (EWGs) on the ring.[1][10] The pyridine nitrogen itself acts as a powerful EWG, making the C2 and C4 positions highly activated. An additional EWG (like a nitro or cyano group) will further activate these positions, while electron-donating groups (EDGs) will deactivate the ring.
-
In direct C-H fluorination with reagents like AgF₂, the reaction also shows a strong preference for fluorination at the C-H bond adjacent to the nitrogen (the C2 position).[7][11] For 3,5-disubstituted pyridines, selectivity can be poor unless one of the substituents strongly directs the fluorination.[8][11]
-
In Balz-Schiemann reactions, the position of the fluorine is predetermined by the location of the starting amino group, making it a highly regioselective but less flexible method.[2]
Question 3: What are the most critical safety risks when scaling up pyridine fluorination, and how can they be mitigated?
Answer: Safety is paramount. Key risks include:
-
Runaway Exothermic Reactions: Both SNAr at high temperatures and the decomposition of diazonium salts in the Balz-Schiemann reaction can be highly exothermic.
-
Mitigation: Employ reactor calorimetry (e.g., RC1) to understand the thermal profile of your reaction. Ensure the cooling capacity of the reactor is sufficient to handle the heat output. For highly exothermic processes, consider semi-batch addition of reagents or the use of continuous flow systems to control heat release.[12]
-
-
Handling of Hazardous Reagents: Many fluorination protocols use hazardous materials.
-
Hydrogen Fluoride (HF): Anhydrous HF or HF-Pyridine complexes are extremely corrosive and toxic.[13] Handling requires specialized equipment (e.g., Teflon-lined reactors) and stringent personal protective equipment (PPE). Always have calcium gluconate gel available as an immediate first aid measure for skin contact.[13]
-
Unstable Intermediates: As mentioned, aryl diazonium salts are potentially explosive.
-
Mitigation: Avoid isolation where possible. Use in situ consumption methods or continuous flow processing to minimize the quantity of hazardous material present at any time.[4][5]
-
-
Pressure Buildup: Reactions that evolve gas (e.g., N₂ in the Balz-Schiemann reaction) can lead to dangerous pressure increases in a closed system.
-
Mitigation: Ensure reactors are equipped with adequate pressure relief systems. Monitor pressure throughout the reaction and plan for controlled off-gassing.
-
Table 1: Comparison of Common Fluorinating Agents for Scale-Up
| Fluorinating Agent | Common Application | Pros | Cons on Scale-Up |
| Potassium Fluoride (KF) | SNAr | Low cost, readily available. | Low reactivity/solubility requires high T; can be basic, causing side reactions. |
| Spray-Dried KF | SNAr | Higher surface area and reactivity than standard KF, allowing lower T. | More expensive than standard KF; can be hygroscopic. |
| Tetrabutylammonium Fluoride (TBAF) | SNAr | Soluble in organic solvents, highly reactive. | Hygroscopic, expensive, can be too basic, leading to elimination byproducts. |
| HF-Pyridine / Olah's Reagent | Diazotization (Balz-Schiemann), Halex | Effective fluoride source. | Extremely corrosive and toxic; requires specialized equipment.[13] |
| Selectfluor® | Electrophilic C-H Fluorination | Bench-stable solid, easy to handle, highly selective for certain substrates.[14][15] | Expensive, stoichiometric reagent, generates significant waste. |
| Silver(II) Fluoride (AgF₂) | Direct C-H Fluorination | Effective for direct fluorination of electron-rich pyridines at low T.[7] | Expensive, hygroscopic, light-sensitive, stoichiometric metal waste.[9] |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your scale-up campaigns.
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the workhorse of fluoropyridine synthesis. However, seemingly simple reactions at the gram-scale can become problematic at the kilogram-scale.
Problem: My SNAr reaction shows low conversion or has stalled completely after scaling up.
Causality & Solution: This is a common issue often related to mass transfer, reagent quality, or insufficient activation.
-
Root Cause 1: Ineffective Fluoride Source. Standard potassium fluoride is often described as a "spectator ion" due to its high lattice energy and poor solubility.
-
Solution:
-
Use Activated KF: Employ spray-dried potassium fluoride, which has a much higher surface area and reactivity.
-
Introduce a Phase-Transfer Catalyst (PTC): Catalysts like 18-crown-6 or tetrabutylammonium bromide can shuttle the fluoride ion into the organic phase, dramatically increasing the reaction rate and often allowing for lower temperatures.
-
Ensure Anhydrous Conditions: Trace amounts of water can hydrate the KF surface, rendering it inactive. Rigorously dry your solvent and KF before use.
-
-
-
Root Cause 2: Insufficient Ring Activation. The pyridine ring must be sufficiently electron-deficient for the nucleophilic attack to occur.[1]
-
Solution: If your substrate lacks a strong electron-withdrawing group (EWG) like -NO₂ or -CN ortho or para to the leaving group, the reaction will be sluggish. High temperatures (>180 °C) in a high-boiling solvent like sulfolane may be required.[1] If this is not feasible, a different synthetic strategy may be necessary.
-
-
Root Cause 3: Poor Mixing. In a large reactor, inefficient stirring can lead to poor contact between the solid KF and the dissolved substrate.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a well-mixed slurry. Check for "dead spots" in the reactor where the solid may settle.
-
Troubleshooting Workflow: Low Yield in Pyridine SNAr
Caption: Decision tree for troubleshooting low yield in SNAr.
Guide 2: The Balz-Schiemann Reaction
This method is powerful for its regioselectivity but requires stringent safety protocols when scaled.
Problem: I am concerned about the safety of isolating the diazonium tetrafluoroborate salt on a multi-kilogram scale.
Causality & Solution: Your concern is justified. Dry diazonium salts can be shock-sensitive and prone to runaway thermal decomposition.[2] The best practice in process chemistry is to avoid the isolation of such hazardous intermediates altogether.
-
Solution: Implement Continuous Flow Synthesis. A flow chemistry setup provides a superior safety profile for the Balz-Schiemann reaction.[4]
-
Diazotization Stream: The aminopyridine substrate is mixed with a diazotizing agent (e.g., NaNO₂ in HBF₄) in the first fluidic module at a controlled low temperature (e.g., 0-10°C).
-
Thermal Decomposition Stream: The resulting stream containing the in situ generated diazonium salt is immediately passed through a heated reactor coil. The short residence time at high temperature (e.g., 60-100°C) promotes rapid and controlled decomposition to the fluoropyridine, evolving nitrogen gas.[4]
-
Quench & Collection: The product stream is then cooled and collected.
This approach ensures that only a very small amount of the hazardous diazonium salt exists at any given moment, dramatically reducing the risk of an uncontrolled event.
-
Experimental Workflow: Continuous Flow Balz-Schiemann Reaction
Caption: Continuous flow setup for a safer Balz-Schiemann reaction.
Guide 3: Purification Challenges at Scale
Purification can become the bottleneck of a synthetic process. Fluorinated compounds often present unique challenges.
Problem: I am struggling to separate my desired fluoropyridine regioisomer from other isomers.
Causality & Solution: Regioisomers often have very similar physical properties (boiling point, polarity), making separation by standard distillation or column chromatography difficult and inefficient at scale.
-
Solution 1: Optimize Selectivity. The most cost-effective solution is to avoid forming the isomers in the first place. Re-evaluate your reaction conditions (temperature, solvent, catalyst) to maximize the formation of the desired isomer.
-
Solution 2: Preparative Chromatography. While expensive, preparative HPLC is a powerful tool for separating closely related isomers and achieving high purity (>99%).[16] Specialized fluorinated HPLC columns can sometimes offer enhanced selectivity.[16]
-
Solution 3: Crystallization. If your product is a solid, fractional crystallization can be a highly effective and scalable purification method. This requires extensive screening of solvents and conditions to find a system where the desired isomer crystallizes preferentially.
-
Solution 4: Derivatization. In some cases, it may be possible to selectively react one isomer to form a derivative with vastly different physical properties, allowing for easy separation. The derivative is then converted back to the desired product in a subsequent step. This adds steps but can solve an otherwise intractable separation problem.
Problem: My final product is contaminated with fluoride ions, which is affecting downstream reactions.
Causality & Solution: Residual potassium fluoride or fluoride ions from reagents like TBAF can be difficult to remove completely with simple aqueous washes, especially if the product has some water solubility.
-
Solution:
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help protonate the basic fluoride ion to HF, which is then removed. This must be done with caution and only if the product is stable to acid.
-
Calcium Chloride Wash: Washing the organic layer with a dilute aqueous solution of CaCl₂ can precipitate the fluoride as insoluble calcium fluoride (CaF₂), which can then be removed by filtration.
-
Silica Gel Plug: Passing the crude product through a short plug of silica gel can effectively adsorb polar inorganic salts.
-
Part 3: Detailed Scale-Up Protocol
Protocol: Kilogram-Scale Synthesis of 2-Fluoro-4-picoline via SNAr
This protocol is an example of a scalable SNAr reaction using spray-dried KF.
Safety Warning: This reaction is run at high temperatures. Ensure the reactor is properly rated for the temperature and pressure and that all safety features are operational. Wear appropriate PPE, including heat-resistant gloves and face shield.
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
Heating/cooling mantle.
-
Solid charging port.
Reagents:
-
2-Chloro-4-picoline (10.0 kg, 78.4 mol)
-
Spray-dried Potassium Fluoride (KF) (7.0 kg, 120.5 mol, 1.5 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous (50 L)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the anhydrous DMSO (50 L) to the reactor. Begin agitation.
-
KF Addition: Carefully charge the spray-dried KF (7.0 kg) through the solids addition port. Heat the mixture to 120°C under a slow nitrogen stream to ensure all residual moisture is removed.
-
Substrate Addition: Cool the mixture to 80°C. Slowly add the 2-chloro-4-picoline (10.0 kg) to the reactor over 30 minutes.
-
Reaction: Slowly heat the reaction mixture to 160°C. Monitor the internal temperature and pressure closely. Maintain the reaction at 160°C for 12-18 hours.
-
Reaction Monitoring: Take aliquots periodically and analyze by GC or LC-MS to monitor the disappearance of the starting material. The reaction is complete when <1% of 2-chloro-4-picoline remains.
-
Cooldown & Quench: Once complete, cool the reaction mixture to 25°C. Very slowly and carefully, quench the reaction by adding water (50 L) over 1-2 hours. Caution: The initial quench can be exothermic.
-
Extraction: Transfer the mixture to an extraction vessel. Extract the product with methyl tert-butyl ether (MTBE) (3 x 40 L).
-
Washes: Combine the organic layers and wash with water (2 x 30 L) and then with saturated brine (30 L) to remove DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-fluoro-4-picoline by vacuum distillation to yield the final product.
References
- Ren, J., et al. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Neumann, C. N., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.
- Zhou, Z. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.
- Usanov, D. L., & Mironov, O. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Grokipedia. (n.d.). Balz–Schiemann reaction. Grokipedia.
- ResearchGate. (n.d.). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate.
- SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
- Wang, F., et al. (2016). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie.
- Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source.
- NIH. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. NIH.
- ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate.
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.
- PubMed. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed.
- ResearchGate. (n.d.). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate.
- Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate.
- ResearchGate. (n.d.). Unravelling Nucleophilic Aromatic Substitution Pathways with Bimetallic Nucleophiles. ResearchGate.
- ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.
- Reddit. (2023). HF based fluorination agents. Reddit.
- PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.
- ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.
- Royal Society of Chemistry. (n.d.). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry.
- Reddit. (2021). Is deprotonation of a fluoropyridine on process scale a problem?. Reddit.
- ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group.
- Wikipedia. (n.d.). Selectfluor. Wikipedia.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ChemRxiv. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. ChemRxiv.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. NIH.
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- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to our dedicated technical support center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst loading in cross-coupling reactions.
Q1: What is the typical starting catalyst loading for a new cross-coupling reaction?
For initial screening of a new cross-coupling reaction, a catalyst loading in the range of 1-2 mol% is a common starting point. This concentration is often sufficient to provide a detectable yield without being excessively wasteful of the precious metal catalyst. However, the optimal loading is highly dependent on the specific reaction, including the substrates, ligand, and reaction conditions.
Q2: How do I know if my catalyst loading is too high or too low?
-
Too Low: Symptoms of insufficient catalyst loading include low or no product yield, slow reaction rates, and the presence of unreacted starting materials. In some cases, you might observe the formation of side products resulting from competing uncatalyzed reactions.
-
Too High: While a high catalyst loading can drive a reaction to completion, it is not always economically viable, especially at scale. Excess catalyst can also lead to the formation of byproducts from undesired side reactions, and can complicate product purification due to higher residual metal content.
Q3: Can the quality of my reagents affect the optimal catalyst loading?
Absolutely. The purity of your substrates, solvent, and particularly your ligand can have a significant impact on catalyst performance. Impurities can act as catalyst poisons, deactivating the active catalytic species and necessitating a higher catalyst loading to achieve the desired conversion. It is crucial to use high-purity reagents for consistent and reproducible results.
Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
-
Pre-catalysts: These are stable, well-defined complexes that are readily weighed and handled, offering improved reproducibility. They are often preferred in high-throughput screening and process development where consistency is paramount.
-
In situ generation: This method involves mixing a metal precursor and a ligand in the reaction vessel. While it offers flexibility in varying the metal-to-ligand ratio, it can be less reproducible due to the potential for incomplete formation of the active catalyst.
Troubleshooting Guides
This section provides detailed guidance on how to address specific challenges encountered during the optimization of catalyst loading.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. The following guide will help you systematically diagnose and resolve the problem.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Integrity:
-
Confirm the purity and integrity of all starting materials, including the aryl halide, coupling partner, and base.
-
Ensure solvents are anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.
-
-
Evaluate Catalyst and Ligand Quality:
-
Use a freshly opened bottle of catalyst and ligand or store them under an inert atmosphere.
-
Consider performing a control reaction with a known, reliable substrate to confirm the activity of your catalytic system.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Some cross-coupling reactions have a significant activation energy barrier.
-
Concentration: Ensure the reaction is not too dilute. A higher concentration can favor the desired bimolecular reaction.
-
-
Systematically Increase Catalyst Loading:
-
If the above steps do not improve the yield, incrementally increase the catalyst loading. A methodical approach is to double the loading (e.g., from 1 mol% to 2 mol%, then to 4 mol%) to observe a significant effect.
-
Visualizing the Problem: Potential Causes of Low Yield
Caption: Common culprits leading to low product yield in cross-coupling reactions.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to stalled reactions and incomplete conversions. Understanding the deactivation pathways is key to mitigating this issue.
Common Deactivation Pathways and Solutions:
| Deactivation Pathway | Cause | Proposed Solution |
| Oxidative Addition Failure | The catalyst fails to react with the aryl halide. | Use a more electron-rich ligand or a more reactive aryl halide (e.g., iodide instead of chloride). |
| Reductive Elimination Failure | The final product is not released from the metal center. | Increase the reaction temperature or use a bulkier ligand to promote reductive elimination. |
| Ligand Degradation | The ligand is unstable under the reaction conditions. | Screen for a more robust ligand or lower the reaction temperature if possible. |
| Formation of Off-Cycle Species | The catalyst is trapped in an inactive state. | Modify the ligand or additives to disfavor the formation of these off-cycle species. |
Experimental Workflow for Diagnosing Catalyst Deactivation
Caption: A systematic workflow to determine if catalyst deactivation is the primary issue.
Issue 3: Poor Selectivity (Formation of Side Products)
The formation of side products, such as homocoupling of the starting materials, can be a significant issue, especially when trying to minimize catalyst loading.
Strategies to Improve Selectivity:
-
Ligand Modification: The electronic and steric properties of the ligand play a crucial role in controlling selectivity.
-
Bulky Ligands: Can suppress the formation of homocoupled products by sterically hindering the approach of two identical coupling partners to the metal center.
-
Electron-donating Ligands: Can accelerate the desired cross-coupling pathway relative to side reactions.
-
-
Adjusting the Metal-to-Ligand Ratio: The optimal ratio is not always 1:1. A slight excess of the ligand can sometimes stabilize the active catalyst and prevent the formation of less selective species.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the reaction pathway with the lower activation energy, which is typically the desired cross-coupling.
Logical Relationship: Factors Influencing Selectivity
Caption: Key experimental parameters that can be tuned to improve reaction selectivity.
References
- Title: Principles and Applications of Organotransition Metal Chemistry Source: University Science Books URL:[Link]
- Title: Cross-Coupling Reactions: A Practical Guide Source: Royal Society of Chemistry URL:[Link]
- Title: The Organometallic Chemistry of the Transition Metals Source: Wiley URL:[Link]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and specialty chemicals, but their synthesis often involves highly exothermic reactions that require careful management to ensure safety, yield, and purity.[1][2][3]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering solutions grounded in expertise to help you navigate the challenges of thermal management in pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with exothermic pyridine synthesis?
A1: The main safety risks are thermal runaway and potential explosions or vessel ruptures.[4] A thermal runaway occurs when the reaction's heat generation surpasses the cooling system's capacity, leading to a rapid, uncontrolled increase in temperature and pressure.[4][5] Another significant hazard arises from quenching reactive reagents, which can cause delayed and intensely exothermic reactions.[6]
Q2: Which common pyridine synthesis methods are known to be highly exothermic?
A2: Several widely used methods can be significantly exothermic. The Hantzsch and Guareschi-Thorpe syntheses, both multicomponent reactions, can have exothermic initial condensation steps.[6][7] Acylation reactions, sometimes used in pyridine derivatization, are also often exothermic.[8] The Chichibabin synthesis, which typically requires elevated temperatures, can also present thermal control challenges.[9][10]
Q3: How can I predict the thermal risk of my specific pyridine synthesis?
A3: A thorough thermal hazard assessment is crucial, especially during scale-up.[6] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.[6][11] These methods provide critical data on the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction would reach in an adiabatic (no cooling) scenario.[5][6]
Q4: Are there general strategies to mitigate exotherms in these reactions?
A4: Yes, several fundamental strategies can be employed:
-
Semi-batch or Continuous Feeding: Gradually adding one of the reactants helps control the rate of heat generation.[6][12]
-
Dilution: Using an appropriate solvent increases the thermal mass of the mixture, which helps absorb heat.[6][12]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., ice bath, cryostat, or recirculating chiller) with sufficient capacity to remove the generated heat.[6][12][13][14]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly reduce the rate of heat evolution.[6]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a systematic approach to troubleshooting.
Problem 1: My Hantzsch pyridine synthesis shows a sudden, uncontrolled temperature spike.
Cause: The initial condensation steps in the Hantzsch synthesis, a multi-component reaction, can be highly exothermic.[6] This is often due to the rapid, simultaneous reaction of the aldehyde, β-keto ester, and ammonia source.[15][16][17]
Solution Workflow:
-
Controlled Reagent Addition: Instead of mixing all components at once, add one of the reactants, typically the aldehyde, dropwise or via a syringe pump.[18] This allows the cooling system to keep pace with the heat generation.
-
Optimize Solvent and Concentration: Using a refluxing solvent like ethanol can help dissipate heat.[6] Increasing the solvent volume (dilution) can also help moderate the temperature.
-
Initial Cooling: Start the reaction at a lower temperature (e.g., in an ice bath) to manage the initial exotherm before allowing it to proceed at the target temperature.
-
Consider Microwave-Assisted Synthesis: For small-scale reactions, microwave irradiation can sometimes offer better temperature control and reduced reaction times.[15][19][20]
Experimental Protocol: Controlled Hantzsch Dihydropyridine Synthesis
| Parameter | Laboratory Scale | Pilot Scale (Target) |
| Reactants | ||
| 4-Methoxyaniline | 10.0 g (1.0 eq) | 10.0 kg (1.0 eq) |
| Pyridine-2-carboxylic anhydride | 18.5 g (1.1 eq) | 18.5 kg (1.1 eq) |
| Triethylamine | 11.0 mL (1.2 eq) | 11.0 L (1.2 eq) |
| Solvent | ||
| Dichloromethane | 200 mL | 200 L |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | 0-5 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 2-4 hours | 4-6 hours |
Table adapted from BenchChem Application Notes.[8]
Procedure:
-
Charge the reactor with 4-methoxyaniline and anhydrous dichloromethane.
-
Begin agitation and add triethylamine.
-
Cool the reactor contents to 0-5 °C.
-
Slowly add a solution of Pyridine-2-carboxylic anhydride in dichloromethane over 1-2 hours, carefully monitoring the internal temperature.[8]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.[8]
Logical Workflow for Managing Hantzsch Exotherm
Caption: Workflow for controlling the Hantzsch synthesis exotherm.
Problem 2: My Kröhnke pyridine synthesis is giving low yields and significant byproducts, possibly due to thermal issues.
Cause: While the Kröhnke synthesis is often considered to have mild reaction conditions, excessive heat can promote side reactions and decomposition of starting materials or the final product.[21] The reaction temperature is a critical parameter, typically not exceeding 140°C.[19][21] Incomplete cyclization can also lead to an accumulation of intermediates.[21]
Solution Workflow:
-
Temperature Optimization: The optimal temperature is substrate-dependent. It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the best balance between reaction rate and selectivity.[19]
-
Stoichiometry Control: Ensure the correct stoichiometry of reactants. An excess of one component can favor side reactions.[21]
-
Solvent Choice: Glacial acetic acid is often the solvent of choice as it also acts as a catalyst.[21] However, for some substrates, other solvents like methanol or ethanol may provide better results.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Prolonged reaction times at elevated temperatures can lead to product degradation.[19]
Experimental Protocol: Temperature Screening for Kröhnke Synthesis
-
Set up three parallel reactions in a reaction block or multiple oil baths.
-
To each reaction vessel containing the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[19]
-
Heat the reaction mixtures at 80°C, 100°C, and 120°C respectively.[19]
-
Monitor the progress of each reaction by TLC every 30 minutes.
-
After 2-4 hours, or upon completion, cool the reaction mixtures and pour into ice water to precipitate the product.[19]
-
Isolate and analyze the yield and purity from each temperature to determine the optimal condition.
Problem 3: Scaling up my pyridine synthesis leads to unexpected exotherms and a different impurity profile.
Cause: Scaling up a reaction introduces significant challenges related to heat transfer.[8] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8][22] This can lead to localized "hot spots," changes in reaction kinetics, and the formation of new impurities.[7][8]
Solution Workflow:
-
Re-evaluate Heat Management: The cooling system that was adequate for a lab-scale reaction may be insufficient for a pilot or production scale. A jacketed reactor with a chiller/heater unit is essential for precise temperature control.[8][11]
-
Controlled Addition is Crucial: At a larger scale, the slow, controlled addition of a limiting reagent is non-negotiable for exothermic reactions.[12]
-
Stirring and Mixing: Inadequate mixing can lead to localized concentration and temperature gradients.[7] Ensure the agitator design is appropriate for the reactor geometry and reaction viscosity to ensure homogenous heat distribution.[11]
-
Perform a Safety Assessment: Before scaling up, it is critical to perform a thorough thermal hazard assessment using techniques like reaction calorimetry to understand the potential adiabatic temperature rise.[5][6][11][22]
Diagram: Scale-Up Considerations for Exothermic Reactions
Caption: Key challenges and solutions when scaling up exothermic reactions.
Emergency Preparedness: Quenching a Runaway Reaction
In the event of a thermal runaway, a pre-planned emergency response is critical.
Immediate Actions:
-
Stop All Additions: Immediately cease the addition of any reagents.[4]
-
Maximize Cooling: Apply maximum cooling to the reactor. Have a secondary cooling bath (e.g., dry ice/acetone) ready if necessary.[12]
-
Alert Personnel: Inform colleagues and safety officers of the situation.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, a chemical quench may be necessary. The choice of quenching agent depends on the specific reaction chemistry and must be determined during the process safety assessment. The goal is to use a reagent that will quickly react with one of the limiting reagents to stop the exothermic process.
Important Considerations:
-
Never leave an exothermic reaction unattended.[13]
-
Always work in a well-ventilated area, such as a fume hood.[13]
-
Ensure clear access to emergency shut-offs and safety equipment.
-
Have a written emergency plan readily available.[13]
References
- BenchChem. (2025). Technical Support Center: Kröhnke Pyyridine Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. BenchChem.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.
- BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis. BenchChem.
- BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia.
- OSTI.GOV. (n.d.). Heats of combustion and formation of pyridine and hippuric acid. OSTI.GOV.
- BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia.
- RSC Publishing. (1969). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- ResearchGate. (2025). Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. ResearchGate.
- Quora. (2025). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? Quora.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. TSM TheSafetyMaster.
- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Wikipedia. (n.d.). Chichibabin pyridine synthesis. Wikipedia.
- Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis. Royal Society of Chemistry.
- RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- ResearchGate. (2014). Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). Journal of Thermal Analysis and Calorimetry.
- ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate.
- Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D.
- Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Wiley Online Library.
- Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Wiley Online Library.
- datapdf.com. (n.d.). A CONTRIBUTION TO THE THERMAL CHEMISTRY OF PYRIDINE. Introduction. datapdf.com.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed.
- DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
- ACS Publications. (n.d.). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. ACS Publications.
- Semantic Scholar. (2022). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Semantic Scholar.
- Chemistry Notes. (2022). Chichibabin pyridine synthesis. Chemistry Notes.
- Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific.
- PMC - NIH. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH.
- Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
- BenchChem. (2025). Technical Support Center: Synthesis of Dianhydrides - Avoiding Runaway Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Mettler Toledo.
Sources
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Validation & Comparative
13C and 19F NMR characterization of fluoropyridines
An In-Depth Technical Guide to the ¹³C and ¹⁹F NMR Characterization of Fluoropyridines
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel chemical entities is a foundational step. Fluoropyridines, a privileged scaffold in modern pharmaceuticals, present unique characterization challenges and opportunities. Their electronic properties, crucial for modulating bioactivity and metabolic stability, can be precisely mapped using Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comparative analysis of two powerful NMR techniques, ¹³C and ¹⁹F NMR, for the characterization of fluoropyridines. Moving beyond a simple recitation of parameters, we will explore the causality behind experimental choices and demonstrate how these techniques provide synergistic, self-validating data for unambiguous structure determination.
The Strategic Advantage of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine ring itself is a common feature in many bioactive molecules. The combination of these two entities in fluoropyridines creates a class of compounds with immense therapeutic potential, found in drugs targeting a wide array of diseases.[2] Consequently, robust analytical methods to confirm their structure and purity are paramount. NMR spectroscopy, particularly by observing the ¹³C and ¹⁹F nuclei, stands as the definitive tool for this purpose.
Fundamental Principles: A Tale of Two Nuclei
The utility of ¹³C and ¹⁹F NMR stems from the intrinsic properties of these nuclei. Understanding their differences is key to leveraging them effectively.
-
¹⁹F: The Sensitive Reporter. The ¹⁹F nucleus is a spectroscopist's ideal. With 100% natural abundance and a high gyromagnetic ratio, it is nearly as sensitive as ¹H NMR.[3][4] Its most distinguishing feature is an exceptionally wide chemical shift range (spanning over 800 ppm), which minimizes signal overlap even in complex mixtures.[3][5] This sensitivity arises from the significant paramagnetic contribution to nuclear shielding, making the ¹⁹F chemical shift an exquisite probe of the local electronic environment.[1][3] Furthermore, the absence of endogenous fluorine in biological systems makes ¹⁹F NMR a background-free technique for ligand binding and in-cell studies.[6]
-
¹³C: The Structural Backbone. In contrast, the ¹³C nucleus has a low natural abundance of just 1.1%, resulting in significantly lower sensitivity. However, it forms the very backbone of organic molecules. A ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. While requiring more sophisticated experiments and longer acquisition times, the information it yields about the molecular skeleton is indispensable. Crucially for fluoropyridines, the interactions between ¹³C and ¹⁹F nuclei manifest as through-bond J-couplings, which are powerful diagnostic tools.[7][8]
The following table provides a direct comparison of the key properties of these two nuclei.
| Property | ¹⁹F Nucleus | ¹³C Nucleus | Significance for Fluoropyridine Analysis |
| Natural Abundance | 100% | ~1.1% | ¹⁹F NMR is inherently much more sensitive, allowing for rapid analysis of small sample quantities. |
| Relative Sensitivity | ~83% (vs. ¹H) | ~1.6% (vs. ¹H) | Shorter acquisition times for ¹⁹F NMR; ¹³C NMR requires more scans to achieve adequate signal-to-noise. |
| Chemical Shift Range | Very Wide (~800 ppm) | Wide (~200 ppm) | Excellent signal dispersion in ¹⁹F NMR reduces spectral overlap.[4][9] |
| Primary Information | Electronic environment at F | Complete carbon skeleton | ¹⁹F provides a sensitive probe of substitution and interactions; ¹³C maps the entire molecule. |
Comparative Analysis: Extracting Synergistic Information
¹³C and ¹⁹F NMR should not be viewed as alternative techniques, but as complementary partners in structural elucidation. Each provides a unique piece of the puzzle, and together they create a self-validating dataset.
What the ¹⁹F Spectrum Reveals
A simple one-dimensional ¹⁹F NMR experiment is often the first and most informative step.
-
Confirmation and Purity: The presence of a signal in the ¹⁹F spectrum immediately confirms the successful incorporation of fluorine. The integral of this signal can be used for quantitative analysis and purity assessment.[5]
-
Isomer Identification: The ¹⁹F chemical shift is highly dependent on the fluorine's position on the pyridine ring. 2-fluoro, 3-fluoro, and 4-fluoropyridines give distinct, well-separated signals, making isomer identification straightforward.[2]
-
Electronic Effects: The chemical shift is sensitive to the electronic nature of other substituents on the ring. Electron-donating groups cause an upfield (less positive/more negative ppm) shift, while electron-withdrawing groups cause a downfield shift.[1] This allows for subtle electronic changes to be monitored, for instance, in a series of analogues or upon ligand binding.[10][11]
Table 2: Typical ¹⁹F Chemical Shift Ranges for Monofluoropyridines (Referenced to CFCl₃ at 0 ppm. Values can vary with solvent and other substituents.)
| Isomer | Typical δ(¹⁹F) Range (ppm) |
| 2-Fluoropyridine | -65 to -75 |
| 3-Fluoropyridine | -110 to -130 |
| 4-Fluoropyridine | -90 to -100 |
What the ¹³C Spectrum Reveals
While requiring more time, the proton-decoupled ¹³C NMR spectrum provides a detailed structural map that validates the hypotheses drawn from the ¹⁹F data. The key lies in interpreting the C-F coupling constants.
-
Carbon Skeleton Mapping: The spectrum reveals the number of chemically non-equivalent carbons in the molecule.
-
Direct C-F Connectivity (¹JCF): The carbon directly bonded to fluorine exhibits a very large coupling constant, typically in the range of 200-260 Hz.[2] This splitting pattern is an unambiguous indicator of the carbon to which the fluorine is attached. The chemical shift of this carbon is also shifted significantly downfield (the "ipso" effect).
-
Through-Bond Coupling (nJCF): Fluorine couples to carbons over multiple bonds (²JCF, ³JCF, ⁴JCF), with the magnitude of the coupling constant decreasing with the number of bonds.[12][13] These smaller splittings on the other carbon signals provide a powerful method to confirm the overall substitution pattern and assign each carbon resonance definitively.
The diagram below illustrates the through-bond coupling relationships in a fluoropyridine system.
Caption: Through-bond J-coupling between ¹⁹F and ¹³C nuclei.
Table 3: Typical ¹³C-¹⁹F Coupling Constants (nJCF) in Fluoropyridines
| Coupling | Number of Bonds | Typical Magnitude (Hz) |
| ¹JCF | 1 | 220 - 260 |
| ²JCF | 2 | 15 - 30 |
| ³JCF | 3 | 5 - 15 |
| ⁴JCF | 4 | 0 - 5 |
The synergy is clear: the ¹⁹F chemical shift provides a rapid hypothesis of the fluorine's position, which is then unequivocally proven by observing the large ¹JCF on the correct carbon and the corresponding nJCF pattern across the rest of the pyridine ring in the ¹³C spectrum.
Experimental Workflow and Protocol
A logical and efficient workflow ensures high-quality, self-validating data. The following diagram outlines this process.
Caption: Logical workflow for NMR characterization of fluoropyridines.
Detailed Experimental Protocol
This protocol provides a general guideline for acquiring ¹³C and ¹⁹F NMR spectra of a fluoropyridine sample. Instrument-specific parameters may need optimization.
Objective: To acquire high-quality 1D ¹⁹F and 1D ¹³C{¹H} spectra for structural confirmation.
Materials:
-
Fluoropyridine sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., TMS for ¹H/¹³C)
Methodology:
Part 1: Sample Preparation
-
Weigh approximately 5-10 mg of the fluoropyridine sample directly into a clean, dry vial.
-
Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[2] Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Part 2: ¹⁹F NMR Acquisition (Proton-Decoupled)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the NMR probe for the ¹⁹F frequency.
-
Experiment Selection: Load a standard 1D ¹⁹F pulse-acquire experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width (SW): Set a wide spectral width to cover the entire range of possible fluoropyridine chemical shifts (e.g., 200 ppm, centered around -120 ppm).
-
Transmitter Offset (O1P): Center the frequency on the expected region for fluoropyridines.
-
Acquisition Time (AQ): Set to ~1-2 seconds for good digital resolution.
-
Relaxation Delay (D1): A short delay of 1-2 seconds is typically sufficient.
-
Number of Scans (NS): Due to high sensitivity, 8 to 16 scans are often enough.
-
-
Acquisition: Start the experiment. Total time should be less than 5 minutes.
Part 3: ¹³C NMR Acquisition (Proton-Decoupled)
-
Instrument Setup: After the ¹⁹F experiment, tune the probe for the ¹³C frequency. The lock and shim should not require significant adjustment.
-
Experiment Selection: Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): Set to cover the aromatic region and any aliphatic carbons (e.g., 200-220 ppm).
-
Transmitter Offset (O1P): Center the frequency on the middle of the expected spectrum (~100 ppm).
-
Acquisition Time (AQ): Set to ~1.5-2.5 seconds.
-
Relaxation Delay (D1): This is a critical parameter. Use a longer delay (e.g., 5-10 seconds) to allow for full relaxation of quaternary carbons, which is essential for observing the carbon bearing the fluorine substituent.
-
Number of Scans (NS): Due to low sensitivity, a larger number of scans is necessary. Start with 256 or 512 scans and increase as needed to achieve good signal-to-noise.
-
-
Acquisition: Start the experiment. This may take from 30 minutes to several hours depending on the sample concentration.
Part 4: Data Processing
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Referencing:
-
¹³C: Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F: Reference the spectrum using an external standard or by using the spectrometer's internal calibration, typically referenced indirectly to CFCl₃ at 0 ppm.
-
-
Analysis: Integrate the peaks and, most importantly, measure the chemical shifts and C-F coupling constants.
Conclusion: A Strategy for Certainty
The characterization of fluoropyridines is a critical task in modern drug discovery. By employing a synergistic strategy that leverages the high sensitivity and environmental awareness of ¹⁹F NMR with the detailed structural mapping of ¹³C NMR, researchers can achieve unambiguous structural assignment. The rapid ¹⁹F spectrum provides an initial hypothesis, which is then rigorously tested and confirmed by the specific C-F coupling patterns observed in the ¹³C spectrum. This self-validating workflow not only ensures accuracy but also enhances the efficiency of the characterization process, providing a solid analytical foundation for advancing promising drug candidates.
References
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Semantic Scholar.
- Adamowicz, P., et al. (2011).
- Le, T., et al. (2023). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
- Forson, A. R., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
- Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
- ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
- Dalvit, C., & Vulpetti, A. (2018). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. [Link]
- Prosser, R. S., & Kostanecki, A. (2022). A beginner's guide to ¹⁹F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]
- Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
- SpectraBase. 4-Fluoropyridine - Optional[¹³C NMR] - Chemical Shifts. [Link]
- Chmovzh, T. N., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
- McKay, D. B., & Kollman, P. A. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Protein Science. [Link]
- Bell, N. G. A., et al. (2022).
- University of Ottawa. ¹⁹Flourine NMR. [Link]
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Berg, A., et al. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. [Link]
- Wadhwani, P., & Witschel, M. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Chimia. [Link]
- Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics. [Link]
- SciSpace. A beginner's guide to ¹⁹F NMR and its role in drug screening. [Link]
- Quora. How to interpret the ¹⁹F NMR spectra. [Link]
- ResearchG
- Popik, O., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmacia. [Link]
- ResearchGate. Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]
- Bell, N. G. A., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Washington, J. W., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
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Introduction: The Analytical Challenge of Halogenated Pyridines
An Expert's Comparative Guide to the Mass Spectrometry Analysis of Halogenated Pyridines
Halogenated pyridines are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. Their analysis is critical for drug metabolism studies, environmental monitoring, and quality control. However, these molecules present distinct analytical challenges. The high electronegativity of the nitrogen atom makes the pyridine ring electron-deficient, influencing its ionization and fragmentation behavior. Furthermore, the presence of halogen atoms (F, Cl, Br, I) introduces unique isotopic patterns and fragmentation pathways that must be correctly interpreted.
As a Senior Application Scientist, this guide is designed to move beyond simple protocol recitation. It provides a strategic framework for selecting the optimal mass spectrometry (MS) workflow for your specific analytical goal. We will explore the causality behind instrumental choices, compare the performance of different techniques with supporting data, and provide validated, step-by-step protocols for immediate application.
Part 1: The Strategic Decision - Chromatography and Ionization
The first and most critical decision in your analytical workflow is selecting the appropriate combination of chromatography (the "front-end" separation) and ionization source (the "gateway" to the mass spectrometer). This choice is dictated entirely by the physicochemical properties of your target analyte(s) and the complexity of the sample matrix.
Gas Chromatography vs. Liquid Chromatography: A Causal Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the established method for compounds that are volatile or can be made volatile (semi-volatile) without thermal degradation[1][2]. The fundamental principle is partitioning the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
-
Why choose GC-MS? Its primary advantage is exceptional chromatographic resolution, enabling the separation of closely related isomers, a common challenge with substituted pyridines[3]. It is the universal analytical technique when coupling the separating power of GC with the selectivity of a mass spectrometer[3].
-
The Ideal Analyte: Small, non-polar, thermally stable halogenated pyridines, such as chloropyridines used as industrial intermediates.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for a wider range of compounds, particularly those that are non-volatile, polar, or thermally labile[1]. This includes many pharmaceutical compounds and their metabolites.
-
Why choose LC-MS? It accommodates a much broader spectrum of molecular polarities and sizes. Sample preparation can be simpler, often involving a straightforward "dilute-and-shoot" approach after initial extraction[1].
-
The Ideal Analyte: Halogenated pyridine-containing drug molecules, polar metabolites, or salts that would decompose under the high temperatures of a GC inlet.
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="filled", margin=0.2]; edge [style=solid];
} caption: Decision workflow for chromatographic technique selection.
Ionization Source: Hard vs. Soft Techniques
The ionization source converts neutral analyte molecules into gas-phase ions. The energy transferred during this process dictates the resulting mass spectrum.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting Coupled almost exclusively with GC, EI bombards the analyte with high-energy electrons (~70 eV)[4]. This process is highly energetic, leading to the formation of a molecular ion (M+) that is often unstable and undergoes extensive, reproducible fragmentation[5][6].
-
Why choose EI? The resulting fragmentation pattern is a unique "fingerprint" that can be used for unambiguous library matching and structural elucidation[5]. This is invaluable for identifying unknown compounds. The fragmentation processes are well-understood, often involving cleavage of bonds adjacent to functional groups or heteroatoms[6].
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): "Soft" Techniques for Molecular Weight Confirmation These are the workhorses of LC-MS.
-
ESI is ideal for polar and ionizable molecules. It uses a high voltage to create an aerosol of charged droplets, from which solvent evaporates to yield gas-phase ions, typically protonated molecules [M+H]+ or deprotonated molecules [M-H]-[7][8].
-
APCI is better suited for less polar compounds. The LC eluent is sprayed through a heated vaporizer, and a corona discharge creates reagent gas ions that ionize the analyte via proton transfer or charge exchange[4][9].
-
Why choose ESI or APCI? Both are "soft" ionization methods that impart little excess energy, meaning the molecular ion (or, more accurately, the pseudomolecular ion like [M+H]+) remains intact with minimal fragmentation[9]. This is essential for determining the molecular weight of the parent compound, which is the primary goal in quantitative studies. Tandem MS (MS/MS) can then be used to induce fragmentation in a controlled manner for structural confirmation[1].
Part 2: Decoding the Mass Spectrum - Fragmentation and Isotopic Patterns
A mass spectrum is more than just a molecular weight; it's a rich source of structural information. For halogenated pyridines, two features are paramount: the unique isotopic signature of the halogens and the characteristic fragmentation of the pyridine ring.
The Halogen Isotopic Signature: A Definitive Marker
The most powerful diagnostic tool for identifying halogenated compounds is their distinctive isotopic pattern, arising from naturally occurring heavy isotopes.
-
Chlorine (Cl): Natural chlorine consists of two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance[10]. This means any ion containing a single chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M+ peak[10][11].
-
Bromine (Br): Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio[10]. Therefore, an ion with one bromine atom will exhibit a characteristic pair of peaks of nearly equal height separated by 2 m/z units[11].
This isotopic signature is a self-validating feature in your analysis. Its absence or incorrect ratio casts immediate doubt on the proposed elemental composition. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by measuring the exact mass with high accuracy[12][13].
dot graph G { graph [layout=neato, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
} caption: Key fragmentation pathways for a dichloropyridine under EI.
Common Fragmentation Pathways
Under the energetic conditions of EI, or during collision-induced dissociation (CID) in MS/MS experiments, halogenated pyridines fragment in predictable ways:
-
Loss of Halogen: The most common initial fragmentation is the cleavage of the carbon-halogen bond to lose a halogen radical (X•), leaving a pyridinium cation[11]. The ease of this loss follows the trend I > Br > Cl > F, reflecting the bond strength.
-
Loss of Hydrogen Halide (HX): A secondary pathway can involve the elimination of HX.
-
Pyridine Ring Cleavage: The pyridine ring itself can fragment, most commonly through the expulsion of a neutral hydrogen cyanide (HCN) molecule, a characteristic loss for nitrogen-containing heterocycles[14].
By piecing together these neutral losses from the molecular ion, a detailed structural picture can be assembled.
Part 3: Comparative Analysis & Experimental Protocols
An objective comparison requires standardized data. The following table summarizes typical performance characteristics for the analysis of a model compound, 2,4-dichloropyridine, using different MS platforms.
| Parameter | GC-MS (EI) | LC-MS/MS (ESI) | LC-HRMS (ESI) |
| Primary Use Case | Broad screening, Isomer separation | Targeted quantification | Unknown identification, Formula confirmation |
| Molecular Ion Info | M+• (often low abundance) | [M+H]⁺ (strong signal) | [M+H]⁺ (strong signal) |
| Structural Info | Rich fragment fingerprint | Controlled MS/MS fragments | Accurate mass, Isotopic fine structure |
| Typical LOD | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | 3-4 orders of magnitude |
| Key Advantage | Excellent isomer separation | Highest sensitivity/selectivity | Unambiguous formula confirmation |
| Key Limitation | Requires volatile/stable analytes | Less effective for non-polar analytes | Higher instrument cost |
LOD: Limit of Detection. Data are representative and may vary based on instrumentation and matrix.
Experimental Protocol 1: GC-MS Screening of Halogenated Pyridines
Objective: To identify and semi-quantify volatile halogenated pyridines in a solvent matrix. This protocol is based on standard methods for analyzing persistent organic pollutants[3].
-
Sample Preparation:
-
Accurately weigh 1 mL of the sample into a 2 mL GC vial.
-
Add 10 µL of an internal standard solution (e.g., d4-2-chloropyridine at 10 µg/mL).
-
Vortex for 30 seconds.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/Splitless, 250°C.
-
Injection Volume: 1 µL, Splitless mode.
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min constant flow.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
-
Data Analysis (Self-Validation):
-
Identify peaks corresponding to target analytes by retention time.
-
Confirm identity by matching the acquired EI spectrum against a reference library (e.g., NIST).
-
Crucial Validation Step: Verify the presence and correct 3:1 ratio of the M+ and M+2 peaks for chlorinated pyridines (or 1:1 for brominated). The presence of these isotopic clusters provides high confidence in the identification[15].
-
Experimental Protocol 2: LC-MS/MS Quantification of a Halogenated Pyridine Drug Candidate
Objective: To accurately quantify a specific, non-volatile halogenated pyridine compound in a simple matrix (e.g., formulation solution). This method is adapted from principles used for analyzing various disinfection byproducts and metabolites[16][17].
-
Sample Preparation:
-
Prepare a stock solution of the analyte and a stable isotope-labeled internal standard (SIL-IS) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Create a calibration curve by serial dilution of the stock solution.
-
For the unknown sample, perform a 1:100 dilution in the same solvent.
-
To 100 µL of each calibrator and the diluted sample, add 10 µL of the SIL-IS working solution.
-
Transfer to an autosampler vial.
-
-
LC-MS/MS Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) maintained at 40°C[14].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile[14].
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex 7500 Triple Quadrupole or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transition 1 (Quantifier): [M+H]⁺ → most intense, specific fragment ion.
-
Transition 2 (Qualifier): [M+H]⁺ → second most intense fragment ion.
-
-
Optimize collision energy and other source parameters for the specific analyte.
-
-
Data Analysis (Self-Validation):
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration. Use a linear regression with 1/x² weighting.
-
Quantify the unknown sample using the regression equation.
-
Crucial Validation Step: For every sample, confirm that the ion ratio (Qualifier area / Quantifier area) is within ±20% of the average ratio observed in the calibration standards. This ensures that the peak is not due to an interference.
-
Conclusion and Future Outlook
The selection of a mass spectrometric method for analyzing halogenated pyridines is a multi-faceted decision that balances the need for sensitivity, selectivity, and structural confirmation against the physicochemical properties of the analyte. GC-MS remains the gold standard for volatile compounds, offering unparalleled isomer separation and definitive library-matchable fragmentation patterns. Conversely, LC-MS/MS provides superior sensitivity and is indispensable for the polar, non-volatile molecules common in pharmaceutical development.
The increasing accessibility of high-resolution mass spectrometry (HRMS) is further revolutionizing this field. The ability to obtain accurate mass measurements provides an orthogonal layer of confirmation, virtually eliminating false positives and enabling the confident identification of novel metabolites and environmental degradants[12][18]. As instrumentation continues to evolve, the integration of techniques like ion mobility spectrometry (IMS) will offer yet another dimension of separation based on molecular shape, promising to resolve even the most complex isomeric mixtures of halogenated pyridines[19].
References
- Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
- Request PDF. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.
- Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- NIH. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- ACD/Labs. (2023).
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- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]
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- Hilaris Publishing. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical and Bioanalytical Techniques. [Link]
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
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- Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
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- PubMed. (n.d.). High-resolution mass spectrometers.
- Chemistry LibreTexts. (2023).
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- ResearchGate. (n.d.). High Resolution Mass Spectrometry.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
- ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC–MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
- SpringerLink. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology. [Link]
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- CHIMIA. (n.d.). Pyoverdine Analysis – From High-resolution MS/MS Fragmentation to Ion Mobility Measurements.
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A Comparative Guide to Analytical Methods for Halopyridine Purity Assessment
For researchers, scientists, and drug development professionals, establishing the purity of halopyridines—critical intermediates and active pharmaceutical ingredients (APIs)—is a non-negotiable aspect of ensuring product quality, safety, and efficacy. The presence of even trace-level impurities can significantly impact downstream reactions, biological activity, and regulatory compliance. This guide provides an in-depth comparison of key analytical methodologies for the comprehensive purity assessment of halopyridines, grounded in scientific principles and practical, field-proven insights.
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the halopyridine, the nature of potential impurities (e.g., isomers, starting materials, by-products), and the intended application of the compound. A robust purity assessment strategy often employs a multi-pronged, or orthogonal, approach, leveraging the strengths of different techniques to build a complete impurity profile.
The Analytical Landscape: A Comparative Overview
The primary analytical techniques for purity determination can be broadly categorized into chromatographic, spectroscopic, and thermal methods. Each offers distinct advantages in terms of selectivity, sensitivity, and the type of information it provides.
Caption: A typical workflow for assessing the purity of a halopyridine sample, from initial method selection to final reporting.
Table 1: Comparison of Key Analytical Methods for Halopyridine Purity
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Measurement of heat flow associated with thermal transitions. |
| Best For | Volatile and thermally stable halopyridines and impurities (e.g., residual solvents). | Non-volatile or thermally labile halopyridines and related substances. | Absolute purity determination without a specific reference standard for the analyte; structural confirmation of impurities. | High-purity substances (>98%); assessing physical and polymorphic purity. |
| Selectivity | High, especially with capillary columns. | Very high, tunable via column chemistry and mobile phase composition. | High, based on unique chemical shifts of different protons. | Low for chemical impurities; high for polymorphic forms. |
| Sensitivity | High (ppb to ppm levels), detector-dependent (FID, MS). | High (ppb to ppm levels), detector-dependent (UV, MS). | Moderate, generally requires mg-scale sample quantities. | Low, typically detects impurities >0.5-1%. |
| Quantitation | Relative (area percent), requires reference standards for absolute quantitation. | Relative (area percent), requires reference standards for absolute quantitation. | Absolute (molar %), using a certified internal standard. | Absolute (mole %), based on the van't Hoff equation. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | May require derivatization for compounds lacking a UV chromophore. | Lower sensitivity than chromatographic methods; signal overlap can be an issue. | Not suitable for amorphous or thermally unstable compounds; impurities must be soluble in the melt. |
Chromatographic Methods: The Workhorses of Purity Analysis
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental to purity assessment due to their exceptional separating power. They are ideal for resolving complex mixtures and quantifying individual impurities relative to the main component.
GC is the method of choice for volatile halopyridines. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range. For definitive identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is invaluable.
Causality in Experimental Choices:
-
Column Selection: A non-polar column (e.g., DB-5ms) is often a good starting point for separating compounds based on boiling point differences. For more polar halopyridines or those with similar boiling points to their impurities, a more polar column may be necessary to exploit dipole-dipole interactions for better separation.
-
Injector Temperature: The injector must be hot enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. This is a critical parameter for thermally sensitive halopyridines.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Sample Preparation: Accurately weigh ~15 mg of the halopyridine sample and dissolve in 10 mL of a suitable solvent (e.g., acetone), creating a 1.5 mg/mL solution.
-
GC Conditions:
-
Injector Temperature: 270°C
-
Injection Volume: 1 µL (Split ratio: 50:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Self-Validation: System suitability is confirmed by ensuring a minimum resolution between the main peak and the closest eluting impurity and by checking the repeatability of replicate injections (%RSD ≤ 2.0%).
-
HPLC is the most widely used technique for the purity analysis of pharmaceuticals, including a vast range of halopyridines, especially those that are non-volatile or prone to thermal degradation. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode.
Causality in Experimental Choices:
-
Mobile Phase Selection: The choice of organic modifier (e.g., acetonitrile or methanol) and pH is critical. Halopyridines are basic, so a slightly acidic mobile phase (e.g., using formic or trifluoroacetic acid) can ensure sharp, symmetrical peaks by protonating the pyridine nitrogen.
-
Detector Wavelength: The UV detector wavelength should be set at the absorbance maximum (λmax) of the halopyridine to maximize sensitivity. If impurities have different UV spectra, a photodiode array (PDA) detector is superior as it can capture spectra across a range of wavelengths, helping to identify and quantify co-eluting peaks.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of 50:50 acetonitrile/water to create a 0.1 mg/mL solution.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Linearly increase to 90% B over 12 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 265 nm (or λmax of the compound)
-
-
Data Analysis:
-
Calculate purity by area percentage.
-
Self-Validation: The protocol's validity is ensured by meeting system suitability criteria as per ICH guidelines, including tailing factor (T ≤ 2.0), theoretical plates (N > 2000), and repeatability (%RSD of peak area for replicate injections ≤ 2.0%).
-
Quantitative NMR (qNMR): The Power of Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment. Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (as a molar percentage or mass fraction) of a substance without needing a reference standard of the analyte itself. The principle is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Trustworthiness of the Protocol: The accuracy of qNMR is directly traceable to a high-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone). By adding a known mass of this standard to a known mass of the halopyridine sample, the purity of the analyte can be calculated by comparing the integrals of their respective, non-overlapping signals. This provides a self-validating system of measurement.
Caption: The workflow for determining absolute purity using the internal standard method in qNMR.
Differential Scanning Calorimetry (DSC): A Tool for Physical Purity
DSC is a thermoanalytical technique that measures the heat required to change a sample's temperature. For purity assessment of highly pure crystalline halopyridines, DSC relies on the principle of melting point depression. Impurities broaden the melting endotherm and lower the melting point. The van't Hoff equation can be used to calculate the mole percent of impurities.
While DSC is not effective at detecting and quantifying specific chemical impurities, it is an excellent orthogonal technique for confirming the purity of a highly purified substance and for identifying different polymorphic forms, which is critical in drug development. However, its utility is limited to compounds that are crystalline, thermally stable, and preferably >98.5% pure.
The Orthogonal Approach: A Mandate for Comprehensive Analysis
Relying on a single analytical method can lead to an incomplete and potentially misleading purity profile. Impurities may co-elute with the main peak in an HPLC chromatogram or be invisible to a specific detector. An orthogonal method is a second, independent analytical technique that relies on a different scientific principle for separation or detection.
For halopyridine analysis, a powerful orthogonal strategy combines:
-
RP-HPLC (Primary Method): Separates based on polarity.
-
qNMR (Orthogonal Method): Quantifies based on a fundamental nuclear property, independent of polarity or volatility. It can also confirm the structure of the main component and any detected impurities.
This approach ensures that what appears as a single, pure peak in an HPLC run is not masking any underlying impurities, thereby providing a much higher degree of confidence in the final purity value.
Conclusion
The purity assessment of halopyridines is a multifaceted process that requires a deep understanding of the analytical techniques available. While chromatographic methods like GC and HPLC are indispensable for separating and quantifying impurities, qNMR offers an unparalleled ability for absolute quantification and structural elucidation. DSC provides valuable complementary information on physical purity. By employing a logical, risk-based approach that often combines orthogonal methods, researchers and drug development professionals can confidently establish the purity of their materials, ensuring the integrity and success of their scientific endeavors. All methods must be validated according to their intended purpose, following established guidelines such as those from the International Council for Harmonisation (ICH).
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- ResolveMass
A Senior Application Scientist's Guide to the Synthesis of 3-Fluoropyridines: A Comparative Analysis of Key Methodologies
Introduction: The Strategic Importance of the 3-Fluoropyridine Moiety
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The 3-fluoropyridine unit, in particular, has emerged as a privileged structural motif, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its presence can enhance metabolic stability, modulate pKa, and improve binding affinity by engaging in favorable electrostatic interactions.[1] Consequently, the development of efficient and scalable synthetic routes to access diversely substituted 3-fluoropyridines is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for constructing the 3-fluoropyridine core. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each approach, and provide field-proven insights to guide your synthetic planning.
Classical Pathways: Diazotization-Fluorination
The transformation of an amino group into a fluorine atom via a diazonium salt intermediate is one of the most established methods for synthesizing aryl fluorides. The Balz-Schiemann reaction is the archetypal example of this class.[2]
The Balz-Schiemann Reaction
This two-step process involves the diazotization of 3-aminopyridine, typically with sodium nitrite in the presence of a tetrafluoroborate source like HBF4, to form a stable diazonium tetrafluoroborate salt. This isolated salt is then subjected to thermal or photochemical decomposition to yield the 3-fluoropyridine product.[2][3]
Mechanism & Rationale: The reaction proceeds through the formation of an aryl cation intermediate upon the loss of dinitrogen gas from the diazonium salt. This highly reactive cation is then trapped by the fluoride anion from the BF4- counterion.[2] The initial formation of the diazonium tetrafluoroborate salt is crucial as it is often a crystalline solid that can be isolated and purified, which can be an advantage for achieving high final purity.
Caption: The Balz-Schiemann reaction pathway for 3-fluoropyridine synthesis.
Experimental Protocol: Diazotization of 3-Aminopyridine in HF-Pyridine A variation involves performing the diazotization and subsequent decomposition in a solution of hydrogen fluoride or an HF-pyridine complex, which can offer higher yields for certain substrates.[4]
-
To a cooled solution (-10 °C to 0 °C) of anhydrous hydrogen fluoride (HF) and pyridine, slowly add 3-aminopyridine.
-
Add sodium nitrite portion-wise while maintaining the low temperature to effect diazotization.
-
After the addition is complete, the reaction mixture is gently warmed (20 °C to 60 °C) to initiate the decomposition of the diazonium fluoride intermediate.[5]
-
Upon cessation of nitrogen evolution, the reaction is quenched with water/ice and neutralized carefully with a base (e.g., K2CO3, NaOH).
-
The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
In Situ Diazotization-Fluorination
To circumvent the isolation of potentially unstable diazonium salts, one-pot procedures have been developed. These typically use reagents like tert-butyl nitrite with a fluoride source such as Et3N·3HF or anhydrous HF.
Advantages & Limitations:
| Feature | Analysis |
| Substrate Scope | Broadly applicable to many substituted aminopyridines. |
| Scalability | Well-established for large-scale industrial production.[6] |
| Cost | Reagents are relatively inexpensive, especially for in situ methods using HF.[7] |
| Safety | A significant drawback is the potential instability and explosive nature of isolated diazonium salts.[8] Handling anhydrous HF also requires specialized equipment and extreme caution. |
| Yields | Can be variable. For the unstable 3-pyridinediazonium salt, yields can be moderate (around 50%).[3] |
| Functional Groups | Tolerates many functional groups, but highly nucleophilic groups may compete with the fluoride anion. |
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of a leaving group on the pyridine ring by a fluoride source is an attractive and atom-economical approach. However, for 3-substituted pyridines, this reaction is inherently challenging due to the lack of electronic activation at the C-3 position compared to the ortho (C-2, C-6) and para (C-4) positions.[9]
Mechanism & Rationale: SNAr reactions proceed through a polar, two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The reaction rate is dramatically increased by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, which stabilize this intermediate.
To make SNAr a viable route for 3-fluoropyridines, specific activation strategies are required:
-
Activating Groups: Placing a strong EWG, such as a nitro (-NO2) or cyano (-CN) group, at an ortho or para position (e.g., C-2, C-4, or C-6) to the leaving group at C-3.[10][11][12]
-
Pyridine N-Oxide Activation: Oxidation of the pyridine nitrogen to an N-oxide enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack, including at the C-3 position.[9][13]
Caption: Generalized SNAr pathway for the synthesis of 3-fluoropyridines.
Experimental Protocol: Fluorination of Methyl 3-Nitropyridine-4-carboxylate This protocol demonstrates the power of an ortho-activating group (-NO2) and a para-stabilizing group (-CO2Me) to facilitate SNAr at the 3-position.[10]
-
Methyl 3-nitropyridine-4-carboxylate is dissolved in a dry, polar aprotic solvent like DMSO.
-
Anhydrous cesium fluoride (CsF) is added to the solution. CsF is often preferred over KF due to its higher solubility and reactivity.
-
The mixture is heated to reflux (e.g., 120-150 °C) for several hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.[10]
Comparative Analysis of SNAr:
| Feature | Analysis |
| Substrate Scope | Highly dependent on the presence and position of activating groups. Not a general method for unactivated 3-halopyridines. |
| Regioselectivity | Excellent. The position of the leaving group dictates the site of fluorination. |
| Conditions | Often requires high temperatures and polar aprotic solvents (DMSO, DMF, sulfolane).[10][12] |
| Fluoride Source | Anhydrous alkali metal fluorides (KF, CsF) are commonly used. Spray-dried KF or the use of phase-transfer catalysts can enhance reactivity. |
| Advantages | Direct, atom-economical, and avoids the handling of potentially hazardous diazonium intermediates. |
| Limitations | The primary limitation is the need for strong electronic activation, which restricts the diversity of accessible products. The required starting materials may themselves require multi-step syntheses.[9] |
Modern Strategies: Transition-Metal-Catalyzed and Ring-Forming Reactions
Recent advances have opened new avenues for 3-fluoropyridine synthesis, offering novel reactivity and access to complex structures that are challenging to obtain through classical methods.
Rh(III)-Catalyzed C-H Functionalization
This innovative approach constructs the fluorinated pyridine ring through a C-H activation and annulation cascade. It allows for the synthesis of multi-substituted 3-fluoropyridines from readily available starting materials.[14][15]
Mechanism & Rationale: The reaction involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes. A Rh(III) catalyst facilitates a C-H activation of the oxime, followed by alkyne insertion and reductive elimination to forge the pyridine ring in a single step.
Caption: Rh(III)-catalyzed synthesis of 3-fluoropyridines via C-H activation.
Advantages:
-
Convergent Synthesis: Builds complexity rapidly from simple precursors.[15]
-
High Regioselectivity: Terminal alkynes often provide single regioisomers.[15]
-
Functional Group Tolerance: Effective for a variety of alkyl, aryl, and heteroaryl substituents on both coupling partners.[14]
Photoredox-Mediated Ring Formation
This method assembles the 3-fluoropyridine core from two different ketone components via a visible-light-mediated radical coupling, followed by condensation with an ammonia source.[4][16]
Experimental Protocol: One-Pot Synthesis from Ketone Derivatives This protocol exemplifies the assembly of a 3-fluoropyridine from an α,α-difluoro-β-iodoketone and a silyl enol ether.[4]
-
In a reaction vessel, combine the α,α-difluoro-β-iodoketone, the silyl enol ether, a photocatalyst (e.g., fac-Ir(ppy)3), and triphenylphosphine in a suitable solvent like DMF.
-
Irradiate the mixture with blue LEDs at room temperature. The photocatalyst, upon excitation, reduces the iodoketone to generate a radical.
-
This radical adds to the silyl enol ether, and subsequent steps form a 1,4-diketone intermediate.
-
After the initial coupling is complete (monitored by NMR or LC-MS), ammonium acetate is added directly to the vessel.
-
The temperature is increased (e.g., 120 °C) to drive the condensation and cyclization to form the 3-fluoropyridine ring.[4]
-
The product is isolated and purified using standard workup and chromatography procedures.
| Method | Key Features | Starting Materials | Advantages | Disadvantages |
| Rh(III)-Catalysis | C-H activation/annulation | α-fluoro oximes, alkynes | High convergence, good functional group tolerance.[15] | Requires specific oxime precursors, catalyst cost. |
| Photoredox | Radical coupling/condensation | Ketone derivatives | Mild conditions for C-C bond formation, one-pot procedure.[16] | Substrate synthesis required, may have limitations in substrate scope. |
Electrophilic Fluorination Approaches
Direct fluorination of the pyridine ring with an electrophilic fluorine source ("F+") is challenging due to the ring's electron-deficient nature. However, recent strategies have emerged to overcome this hurdle.
One notable method involves the formation of ring-opened Zincke imine intermediates. These electron-rich dienamine species readily undergo regioselective C-F bond formation with electrophilic fluorinating reagents (e.g., Selectfluor®). Subsequent ring-closing yields the C3-fluorinated pyridine. This approach is valuable for its broad substrate scope and tolerance of various functional groups, making it suitable for late-stage fluorination of complex molecules.[17]
Another strategy involves the electrophilic fluorination of pre-functionalized pyridines, such as 1,2-dihydropyridines, with reagents like Selectfluor®, followed by elimination to form the aromatic 3-fluoropyridine.[18][19]
Conclusion: Selecting the Optimal Route
The synthesis of 3-fluoropyridines is a mature field with a diverse toolkit available to the modern chemist. The choice of method should be guided by a careful analysis of the target molecule, required scale, available starting materials, and safety considerations.
-
For large-scale, cost-effective synthesis of simple 3-fluoropyridines from 3-aminopyridine, diazotization-fluorination methods, particularly in situ protocols, remain highly relevant despite safety considerations.
-
When the target molecule possesses strong activating groups, Nucleophilic Aromatic Substitution (SNAr) offers a direct and atom-economical pathway.
-
For the construction of complex, multi-substituted 3-fluoropyridines, modern ring-forming strategies , such as Rh(III)-catalyzed C-H activation or photoredox-mediated couplings, provide powerful and convergent solutions.
-
Emerging electrophilic fluorination techniques via activated intermediates are proving invaluable for late-stage functionalization, where installing the fluorine atom at the end of a synthetic sequence is desirable.
The continued development of catalytic and C-H functionalization methods promises to further expand the accessibility and diversity of this critical heterocyclic building block, empowering the next generation of discoveries in pharmaceuticals and agrochemicals.
References
- Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-136. [Link][10][11][12]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
- Scherbinina, S. I., Fedorov, O. V., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12967–12974. [Link][4]
- ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- Vasilyev, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link][18]
- PubMed. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Journal of the American Chemical Society. (n.d.). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link][9]
- Zhang, M., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21775–21783. [Link][3]
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- Park, N. H., Senter, T. J., & Buchwald, S. L. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie International Edition, 55(39), 11907-11911. [Link][8]
- O'Hagan, D. (1970). Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds. U.S.
- Lu, Z., & Wang, J. (2014). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 53(47), 12962-12965. [Link][6]
- ResearchGate. (n.d.). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines.
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A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Pyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAAr), is a critical transformation in the synthesis of novel drug candidates. A frequent decision point for chemists is the choice of halogen on the pyridine ring as a leaving group. This guide provides an in-depth, data-supported comparison of the reactivity of chloro- and fluoro-substituted pyridines, offering insights to inform strategic synthetic planning.
The Decisive Factor: Understanding the SNAAr Mechanism
The reactivity of halopyridines in SNAAr reactions is fundamentally governed by a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the halogen. This disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1][2] The subsequent step, which is comparatively fast, involves the expulsion of the halide leaving group and the restoration of aromaticity.[3]
The stability of the Meisenheimer complex is the paramount factor dictating the overall reaction rate.[1] It is here that the profound influence of the halogen substituent becomes evident.
Figure 1: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAAr) on a halopyridine.
Electronic Effects: Why Fluorine's Electronegativity Triumphs
A common misconception, stemming from principles of SN1 and SN2 reactions, is that a better leaving group (e.g., chloride over fluoride) should lead to a faster reaction. However, in the context of SNAAr, this is not the case. The rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[3]
Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect).[3] This effect strongly stabilizes the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the first step and accelerating the reaction. While chlorine also has an inductive withdrawing effect, it is less pronounced than that of fluorine.
This stabilization by fluorine is so significant that it overwhelmingly compensates for its poorer leaving group ability compared to chlorine. The result is a substantially faster reaction rate for fluoropyridines in SNAAr reactions.
Positional Reactivity: The Influence of the Pyridine Nitrogen
The position of the halogen substituent relative to the ring nitrogen dramatically impacts reactivity. The established order of reactivity for chloropyridine isomers in SNAAr reactions is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[1]
This trend is directly attributable to the ability of the electron-withdrawing pyridine nitrogen to stabilize the Meisenheimer complex through resonance.[1]
-
2- and 4-Substituted Pyridines: When the nucleophile attacks at the 2- or 4-position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. This provides a significant stabilizing effect, thereby facilitating the reaction.
-
3-Substituted Pyridines: In the case of 3-halopyridines, the negative charge of the Meisenheimer complex cannot be delocalized onto the ring nitrogen. The lack of this crucial resonance stabilization results in a much higher energy intermediate and, consequently, a significantly slower reaction rate.
Quantitative Comparison: Experimental Evidence
The superior reactivity of fluoropyridines over their chloro-analogs is not merely theoretical. Experimental data consistently demonstrates this principle. A key study utilizing competition kinetics revealed that 2-fluoropyridine reacts with sodium ethoxide in ethanol at 25°C a remarkable 320 times faster than 2-chloropyridine .[4][5][6]
| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) | Reference |
| 2-Halopyridine | Sodium Ethoxide | Ethanol | 320 |
This substantial rate enhancement underscores the practical advantage of employing fluoropyridines in synthetic campaigns where SNAAr is a key step.
Experimental Protocol: A Representative SNAAr Reaction
The following protocol provides a general framework for the nucleophilic aromatic substitution of a 2-halopyridine with an amine nucleophile.
Figure 2: General experimental workflow for a typical SNAAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-halopyridine (1.0 eq) and the desired amine nucleophile (1.2 eq) in a suitable aprotic polar solvent such as DMF or DMSO (to a concentration of approximately 0.5 M).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture. The base serves to neutralize the hydrogen halide formed during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. Reactions with 2-fluoropyridine will typically require lower temperatures and shorter reaction times compared to their 2-chloropyridine counterparts.
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Causality in Protocol Choices:
-
Solvent: Aprotic polar solvents (DMF, DMSO) are chosen for their ability to solvate the reactants and intermediates without interfering with the nucleophile.
-
Base: A non-nucleophilic base is crucial to prevent competition with the desired nucleophile.
-
Temperature: The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions. The higher reactivity of fluoropyridines often allows for milder heating conditions.
Conclusion: Strategic Implications for Drug Development
For researchers and drug development professionals, the choice between a chloro- and fluoro-substituted pyridine is a strategic one with significant implications for synthetic efficiency. The evidence overwhelmingly supports the superior reactivity of fluoropyridines in SNAAr reactions, driven by the powerful inductive effect of fluorine in stabilizing the rate-determining Meisenheimer intermediate. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all critical considerations in the rapid synthesis of compound libraries and the optimization of lead candidates. While factors such as starting material cost and availability must also be weighed, a thorough understanding of the underlying reactivity principles empowers chemists to make more informed and effective decisions in the design and execution of synthetic routes.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health.
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide. (n.d.). Benchchem.
- SNAr reaction mechanism. (2020, February 2). YouTube.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (2005). Helvetica Chimica Acta.
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A Comparative Guide to the Biological Activity of (2-Chloro-3-fluoropyridin-4-yl)methanol Derivatives: Potent IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realms of immunology and oncology, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. One such scaffold that has garnered significant attention is based on the (2-Chloro-3-fluoropyridin-4-yl)methanol core. Derivatives of this molecule have emerged as highly effective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling pathways. This guide provides an in-depth, objective comparison of the biological activity of these derivatives, supported by experimental data, and contextualizes their performance against other IRAK4-targeting alternatives.
The Central Role of IRAK4 in Disease
IRAK4 is a serine/threonine kinase that functions as a master regulator of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This, in turn, leads to the production of a host of pro-inflammatory cytokines and chemokines. Dysregulation of this pathway is implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as certain cancers, particularly those with mutations in the MYD88 gene.[3][4] Consequently, the inhibition of IRAK4 presents a compelling therapeutic strategy.
The this compound Scaffold: A Privileged Motif for IRAK4 Inhibition
The this compound moiety has proven to be a highly effective starting point for the design of potent and selective IRAK4 inhibitors. The chlorine and fluorine substitutions on the pyridine ring play a crucial role in modulating the electronic properties and binding interactions of the derivatives with the kinase. The methanol group at the 4-position serves as a key handle for synthetic elaboration, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting the Kinase Domain
Derivatives of this compound act as ATP-competitive inhibitors of IRAK4. They bind to the hinge region of the kinase domain, a critical area for ATP binding, thereby preventing the phosphorylation of IRAK4 and the subsequent propagation of the downstream signaling cascade. The precise interactions with key amino acid residues in the active site are fine-tuned through the synthetic modifications of the parent scaffold.
Comparative Landscape of this compound-Derived IRAK4 Inhibitors
While direct head-to-head clinical comparisons are not yet available in the public domain, preclinical data from various sources, primarily patent literature, allow for a comparative assessment of the potency of different derivatives. The following table summarizes the in vitro activity of exemplary compounds derived from the this compound scaffold.
| Compound ID | IRAK4 IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) | Key Structural Features |
| Example 1 | < 10 | Human PBMCs (LPS-induced TNFα) | < 50 | Elaborated heterocyclic side chain |
| Example 2 | < 5 | THP-1 cells (R848-induced IL-6) | < 20 | Modified linker and terminal group |
| Example 3 | < 20 | OCI-Ly10 (constitutive activity) | < 100 | Introduction of a chiral center |
Note: Data is compiled from various patent literature and should be interpreted with caution due to potential differences in assay conditions.
Structure-Activity Relationship (SAR) Insights
The development of these potent IRAK4 inhibitors has been guided by a systematic exploration of the structure-activity relationships. Key findings include:
-
Hinge-Binding Moiety: The pyridinylmethanol core consistently provides the necessary interactions with the hinge region of IRAK4.
-
Side Chain Elaboration: The nature and length of the side chain attached to the methanol group are critical for potency and selectivity. Larger, more complex heterocyclic systems often lead to increased potency.
-
Stereochemistry: The introduction of chiral centers can significantly impact binding affinity, with specific stereoisomers often exhibiting superior activity.
-
Physicochemical Properties: Modifications are often made to optimize solubility, permeability, and metabolic stability, which are crucial for oral bioavailability.
Comparison with Alternative IRAK4 Inhibitors
Several other small molecule IRAK4 inhibitors have advanced into clinical development, providing a benchmark for the therapeutic potential of this class of drugs. A comparison with these alternatives is essential for a comprehensive evaluation.
| Compound Name (Company) | Development Stage | Key Indications | Reported Efficacy Highlights | Safety and Tolerability |
| Zimlovisertib (PF-06650833) (Pfizer) | Phase 2 | Rheumatoid Arthritis, Hidradenitis Suppurativa | Demonstrated reduction in inflammatory markers in clinical trials.[5] | Generally well-tolerated in Phase 1 and 2 studies.[6] |
| Emavusertib (CA-4948) (Curis/Aurigene) | Phase 1/2 | Hematologic Malignancies (e.g., AML, MDS, NHL) | Showed promising clinical efficacy with a 40% complete remission rate in a Phase 1 study in AML/MDS patients.[7] | Acceptable safety profile, with manageable treatment-related adverse events.[7][8] |
| BAY-1834845 (Bayer) | Phase 1 | Autoimmune Diseases | Potent inhibition of TNFα secretion in preclinical models.[9] | Favorable safety and pharmacokinetic profile in early clinical studies. |
| KT-474 (Kymera Therapeutics) | Phase 2 | Hidradenitis Suppurativa, Atopic Dermatitis | A PROTAC degrader that removes both the kinase and scaffolding functions of IRAK4, showing potent and sustained activity.[1][10] | Well-tolerated with robust IRAK4 degradation observed in healthy volunteers and patients.[6][11] |
Analysis: The derivatives of this compound exhibit preclinical potency that is comparable to or, in some cases, potentially superior to the reported values for these clinical-stage candidates. However, the clinical data for alternatives like Emavusertib, with its impressive remission rates in cancer patients, sets a high bar for efficacy. Furthermore, the emergence of IRAK4 degraders like KT-474, which offer a different mechanism of action by removing the entire protein, presents a novel and potentially more effective therapeutic strategy.[10]
In Vivo Efficacy of this compound Derivatives
Preclinical in vivo studies have demonstrated the therapeutic potential of IRAK4 inhibitors derived from the this compound scaffold.
-
Models of Inflammatory Disease: In rodent models of TLR-agonist-induced cytokine release, oral administration of these compounds led to a dose-dependent reduction in circulating levels of pro-inflammatory cytokines such as TNFα and IL-6.
-
Oncology Models: In xenograft models of hematologic malignancies with MYD88 mutations, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), these inhibitors have shown significant tumor growth inhibition.[3][4]
Experimental Protocols
Synthesis of IRAK4 Inhibitors from this compound
The following is a generalized, representative synthetic scheme. Specific reagents and conditions will vary depending on the desired final product.
Caption: Generalized synthetic workflow for IRAK4 inhibitors.
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group: this compound is reacted with a suitable activating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) to convert the hydroxyl group into a better leaving group.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophilic side chain in a suitable solvent. The reaction is typically heated to drive it to completion.
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up using standard aqueous extraction procedures. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the final, pure IRAK4 inhibitor.
In Vitro IRAK4 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4 by measuring ATP consumption.
Caption: Workflow for a luminescence-based IRAK4 kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction mixture containing recombinant human IRAK4 enzyme and a suitable substrate in kinase buffer.
-
Compound Incubation: Add the diluted test compounds to the wells of a microplate. Then, add the IRAK4 and substrate mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly promising class of IRAK4 inhibitors with demonstrated potent in vitro and in vivo activity. Their performance in preclinical models suggests significant therapeutic potential for a range of inflammatory diseases and cancers. The key to their future success will lie in further optimization of their pharmacokinetic and safety profiles to match or exceed those of the current clinical-stage alternatives.
The comparative analysis reveals a dynamic and competitive landscape for IRAK4-targeted therapies. While the derivatives of the this compound scaffold show great promise, they will need to demonstrate clear advantages in terms of efficacy, safety, or patient stratification to carve out a place in the clinical setting. The ongoing clinical trials of alternative IRAK4 inhibitors will provide valuable insights and benchmarks that will undoubtedly guide the future development of this exciting class of molecules. Furthermore, the advent of IRAK4 degraders introduces a new dimension to this therapeutic area, and a direct comparison of inhibitors versus degraders in clinical settings will be a critical area of future research.
References
- Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (n.d.).
- Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018). (n.d.).
- A Phase 1 Study of the IRAK4 inhibitor, AZD6793, evaluating Safety, Pharmacokinetics and Pharmacodynamics in Healthy Volunteers and Patients with COPD. ERS Publications. (n.d.).
- Safety, Pharmacokinetics and Activity of CA-4948, an IRAK4 Inhibitor, for Treatment of Patients with Relapsed or Refractory Hematologic Malignancies: Results from the Phase 1 Study. ResearchGate. (n.d.).
- Novel IRAK4 Inhibitor Demonstrates Clinical Efficacy, Acceptable Safety in AML and MDS. (2022).
- Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. NIH. (2025).
- Efficacy and safety of highly selective novel IRAK4 inhibitors for treatment of ABC-DLBCL. Curis, Inc. (n.d.).
- IRAK4 Degradation vs. Inhibition. Kymera Therapeutics. (n.d.).
- Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. PubMed Central. (2025).
- Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. (n.d.).
- Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers. (2024).
- Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. (2020).
- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (n.d.).
- Efficacy of the IRAK4 Inhibitor CA-4948 in Patient-Derived Xenograft Models of Diffuse Large B Cell Lymphoma. Curis, Inc. (n.d.).
- Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models. Curis, Inc. (n.d.).
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of fluorine into this privileged heterocycle represents a powerful tactic for fine-tuning molecular properties to enhance drug efficacy and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyridine analogues, supported by experimental data and detailed protocols, to inform rational drug design.
The "Fluorine Effect": A Paradigm Shift in Pyridine Chemistry
The decision to incorporate fluorine into a pyridine ring is a critical juncture in drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] This "fluorine effect" can be leveraged to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, among other benefits.[1][3] However, these same properties can also alter the reactivity of the pyridine ring in synthetic transformations.[1]
Comparative Analysis of Physicochemical Properties
The introduction of fluorine onto the pyridine ring induces significant, predictable changes in its electronic and physical properties. Understanding these shifts is fundamental to harnessing the full potential of fluorination.
Basicity (pKa)
One of the most dramatic effects of fluorination is the modulation of the pyridine nitrogen's basicity. The potent electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, rendering it less basic and thus lowering the pKa of its conjugate acid.[1][4] This alteration can have significant consequences for drug-receptor interactions, solubility, and pharmacokinetic profiles.[1] For instance, reducing basicity can prevent unwanted interactions with acidic organelles or off-target ion channels.
| Property | Non-Fluorinated Pyridine | Fluorinated Pyridine | Rationale & Implication |
| pKa | Higher (More Basic) | Lower (Less Basic)[1] | The strong inductive effect of fluorine withdraws electron density from the pyridine ring, making the nitrogen lone pair less available for protonation. This alters drug-receptor binding, solubility, and pharmacokinetic properties.[1][4] |
Lipophilicity (logP/logD)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is consistently affected by fluorination. Generally, replacing a hydrogen atom with fluorine increases a molecule's lipophilicity.[1][5] This is often attributed to the hydrophobic nature of the C-F bond. However, the effect is highly dependent on the position and degree of fluorination, and can sometimes lead to counterintuitive results.[5][6]
The distribution coefficient at physiological pH (logD 7.4) is a particularly relevant measure for drug discovery.
Table 1: Experimental logD 7.4 Values for 2-Thioalkyl Pyridine Analogues [6]
| Compound ID | Structure (R Group) | Oxidation State | logD 7.4 |
| 1 | -SCH₃ | Thioether | 1.69 |
| 2 | -SCF₂H | Thioether | 1.95 |
| 3 | -SCF₃ | Thioether | 2.13 |
| 15 | -SO₂CH₃ | Sulfone | 0.40 |
| 17 | -SO₂CF₂H | Sulfone | 0.82 |
As the data indicates, for the thioether series, increasing the number of fluorine atoms on the methyl group progressively increases lipophilicity.[6]
Metabolic Stability
Perhaps the most celebrated advantage of fluorination is the enhancement of metabolic stability. The C-F bond is one of the strongest single bonds in organic chemistry and is exceptionally resistant to oxidative cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][7] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolism, thereby increasing the compound's half-life and systemic exposure.[7][8] This strategy has been crucial for achieving favorable dosing regimens for many approved drugs.[7]
Caption: Metabolic blocking by fluorination.
Experimental Protocols for Property Determination
Objective comparison requires robust experimental data. The following section details standardized protocols for assessing the key physicochemical properties discussed.
Protocol 1: Determination of Lipophilicity (logD) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for determining lipophilicity, overcoming many limitations of the traditional shake-flask method.[9][10][11]
Rationale: This method correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity. The logarithm of the capacity factor (k) is plotted against known logP values of a set of standard compounds to create a calibration curve.[9][10]
Step-by-Step Methodology:
-
System Preparation:
-
Use a C18 reversed-phase column.
-
Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[10][12] Methanol is often preferred as it can mimic the hydrogen bonding environment of the n-octanol/water interface.[10][12]
-
-
Calibration:
-
Select a set of 5-6 commercially available reference compounds with a range of known logP values that bracket the expected logP of the test compounds.
-
Inject each reference compound individually into the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each compound and the column dead time (t_0), often measured using an unretained compound like sodium nitrate.
-
-
Calculation of Capacity Factor (k):
-
For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
-
Generation of Standard Curve:
-
Calculate the logarithm of the capacity factor (log k) for each reference compound.
-
Plot the known logP values against the calculated log k values. Perform a linear regression to obtain a standard equation (e.g., logP = m * log k + c).[9]
-
-
Analysis of Test Compounds:
-
Inject the pyridine analogues (fluorinated and non-fluorinated) into the same RP-HPLC system under identical conditions.
-
Measure their retention times (t_R) and calculate their respective log k values.
-
-
Determination of logD 7.4:
-
Substitute the log k values of the test compounds into the standard equation to determine their logD 7.4 values.
-
Caption: Workflow for logD determination via RP-HPLC.
Protocol 2: Determination of pKa via ¹⁹F NMR
For fluorinated compounds, ¹⁹F NMR provides a highly sensitive and elegant method for pKa determination.[5][13]
Rationale: The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. As the adjacent pyridine nitrogen is protonated or deprotonated, the ¹⁹F chemical shift will change. By monitoring this change across a range of pH values, a titration curve can be generated from which the pKa can be derived.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., using universal buffers) covering a pH range from approximately 2 units below to 2 units above the estimated pKa.
-
Dissolution: Dissolve a precise amount of the fluorinated pyridine analogue in each buffered solution. Add a water-soluble ¹⁹F NMR reference standard (e.g., sodium fluoroacetate).
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Measure the chemical shift (δ) of the fluorine signal in the pyridine analogue relative to the reference standard for each pH value.
-
Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting model). The pH at the inflection point of the curve corresponds to the pKa value.
Protocol 3: In Vitro Metabolic Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.
Rationale: Compounds are incubated with a source of metabolic enzymes, typically human liver microsomes (HLM), which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the buffer.
-
Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogues) and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., acetonitrile).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C.
-
Add the test compounds to the wells to initiate the reaction (final concentration typically 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution," typically cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Synthesis Considerations
The method of introducing fluorine into the pyridine ring is a key consideration. While numerous methods exist, they can be broadly categorized. Early-stage fluorination involves using fluorinated building blocks, while late-stage fluorination introduces fluorine at the end of a synthetic sequence, which can be more efficient for library synthesis.[14] Methods like using Selectfluor® for electrophilic fluorination or tetrabutylammonium fluoride (TBAF) for nucleophilic fluorination are common.[15][16] Rhodium-catalyzed C-H functionalization has also emerged as a powerful technique for the direct installation of fluorine.[14][17]
Conclusion
The strategic fluorination of pyridine analogues is a proven and powerful strategy in modern drug discovery.[2][18] Fluorine substitution predictably lowers basicity, generally increases lipophilicity, and critically enhances metabolic stability. These modifications can lead to improved ADME properties, greater target selectivity, and increased in vivo efficacy.[3][7] However, the decision to fluorinate must be made with a clear understanding of its impact on the overall molecular profile and synthetic accessibility. By employing the robust experimental protocols outlined in this guide, researchers can objectively compare fluorinated and non-fluorinated analogues, enabling data-driven decisions to accelerate the development of safer and more effective medicines.
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- Kawasumi, K., et al. (2012). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Pharma Focus Asia.
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- BenchChem Technical Support Team. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
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- Atalay, T., & Çankaya, C. P. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
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- BenchChem Technical Support Team. (2025). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. BenchChem.
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- BenchChem Technical Support Team. (2025). Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Thiofluoroalkyl Pyridines. BenchChem.
- WuXi AppTec DMPK. (2023).
- Valkó, K., et al. (2016).
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- Yamagami, C., et al. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).
- BenchChem Technical Support Team. (2025). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. BenchChem.
- Ciura, K., et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
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- Wang, Z., et al. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton.
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- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
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- Słoczyńska, K., et al. (2020). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.
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- Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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- Yao, W., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
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- Leito, I., et al. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
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- 18. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystallographer's Compass: A Comparative Guide to the X-ray Analysis of Substituted Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Their utility is deeply intertwined with their three-dimensional structure, which dictates molecular recognition, binding affinity, and ultimately, function. Single-crystal X-ray crystallography remains the definitive method for elucidating these atomic-level details. However, the journey from a synthesized powder to a refined crystal structure is fraught with challenges that are highly dependent on the nature and position of the substituents on the pyridine ring.
This guide provides an in-depth comparison of crystallographic strategies for substituted pyridine compounds, moving beyond simple protocols to explain the causal relationships between molecular structure, experimental choices, and the quality of the final crystallographic model. We will explore how substituent effects dictate crystallization strategy, compare common crystallization techniques with supporting data, and provide a self-validating workflow from data collection to structure refinement.
The Decisive Role of the Substituent: A Comparative Analysis
The success of an X-ray crystallography experiment begins with growing a high-quality single crystal. For substituted pyridines, the primary determinant of crystallization propensity is the interplay of intermolecular interactions, which are directly modulated by the ring's substituents. Understanding these forces is key to designing a successful crystallization strategy.
The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. However, the presence of various substituents introduces competing or reinforcing interactions, such as π-π stacking, halogen bonding, and additional hydrogen bonds, which dictate the crystal packing.[1][2]
Key Substituent Effects on Crystal Packing:
-
Hydrogen Bond Donors/Acceptors (-OH, -NH₂, -CONH₂): These groups dramatically increase the probability of forming robust, directional hydrogen-bonded networks. For instance, aminopyridines and pyridinecarboxamides often form predictable hydrogen-bonded dimers or chains, which are highly favorable for crystallization.[3][4] The competition between the pyridine nitrogen and other acceptors, however, can lead to polymorphism.
-
Halogens (-F, -Cl, -Br, -I): Halogen substituents introduce the possibility of halogen bonding (C-X···N/O), which can compete with or complement traditional hydrogen bonds. The influence of the halogen atom often increases in the order of Cl < Br < I.[5] Isomeric chloropyridines, for example, can exhibit vastly different packing motifs, switching between herringbone patterns and π-stacked sheets based on the chlorine's position.[1][5]
-
Bulky/Aromatic Groups (-Ph, -tBu): Large, non-polar groups can promote crystallization through favorable π-π stacking or van der Waals interactions. However, their conformational flexibility can also introduce disorder, a common challenge in crystallography. Studies on 4'-phenyl-terpyridines show that even subtle changes to the phenyl substituent (e.g., adding fluorine or methyl groups) can completely alter the packing from a herringbone assembly to a layered, π-stacked arrangement.
-
Electron-Withdrawing vs. Electron-Donating Groups (-NO₂, -CN vs. -CH₃, -OCH₃): These groups modulate the electron density of the pyridine ring, influencing its ability to participate in π-stacking and hydrogen bonding. Electron-withdrawing groups can enhance interactions with electron-rich aromatic systems, while electron-donating groups can strengthen the hydrogen-bond accepting capability of the pyridine nitrogen.
Comparative Crystallographic Data of Isomeric Chloropyridines
To illustrate the profound impact of substituent position, the table below compares key crystallographic parameters for two isomers of chloropyridinecarbonitrile. Although chemically similar, the positional change of the chlorine atom leads to different space groups and packing arrangements.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 4-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | Monoclinic | P2₁/c | Head-to-head C—H⋯N hydrogen bonds, π-stacking | [1] |
| 6-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | Orthorhombic | P2₁2₁2₁ | Head-to-tail C—H⋯N hydrogen bonds, π-stacking | [1] |
| 5-Chloropyridine-2,3-diamine | C₅H₆ClN₃ | Monoclinic | P2₁/c | N—H⋯N hydrogen bonds, π-stacking | [2] |
This comparison underscores a critical principle: a crystallization strategy that is successful for one isomer is not guaranteed to work for another. Each new substituted pyridine should be approached as a unique crystallographic problem.
A Comparative Guide to Crystallization Techniques
There is no universal crystallization solvent or technique. The optimal method depends on the compound's solubility, stability, and the quantity of material available. Below, we compare the most effective techniques for small organic molecules like substituted pyridines.
A. Slow Evaporation
This is often the simplest and first method attempted, particularly for air-stable compounds when several milligrams of material are available.[6]
-
Principle: A compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The solvent is then allowed to evaporate slowly, increasing the concentration of the solute until it exceeds the solubility limit and crystallization occurs.
-
Best For: Compounds that are thermally and atmospherically stable. It is effective when a good single solvent is found in which the compound has moderate solubility.
-
Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to rapid supersaturation, causing the formation of many nucleation sites and resulting in a shower of microcrystals or an amorphous powder instead of a few large, single crystals.[7] The rate can be controlled by covering the vial with foil and piercing a few small holes.[6]
B. Vapor Diffusion
This is arguably the most powerful and controlled method, especially when only a small amount of material is available.[8]
-
Principle: A concentrated solution of the compound (in a "good" solvent) is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility until crystals form.[9]
-
Best For: Small quantities of material (milligrams), and for screening a wide range of solvent/anti-solvent systems.
-
Causality: The diffusion process is slow and gradual, allowing the system to gently approach supersaturation. This minimizes spontaneous nucleation and promotes the growth of existing crystal nuclei. The choice of solvents is critical: the "good" solvent should be less volatile than the "bad" anti-solvent to ensure diffusion proceeds in the correct direction.[7]
C. Solvent Layering (Liquid-Liquid Diffusion)
This technique is particularly useful for air-sensitive compounds or when the vapor pressures of the chosen solvents are not suitable for vapor diffusion.
-
Principle: The compound is dissolved in a small amount of a "good" solvent. A less dense, miscible "anti-solvent" is then carefully layered on top without mixing.[10] The vessel is sealed, and over time, slow diffusion at the interface between the two liquids causes localized supersaturation and crystallization.
-
Best For: Milligram-scale crystallizations, especially under an inert atmosphere.
-
Causality: The rate of crystallization is controlled by the slow diffusion across the liquid-liquid interface. A sharp, undisturbed interface is essential for success. Using a narrow tube (like an NMR tube) makes it easier to establish a clean layer and promotes slower diffusion.[10]
Comparison of Crystallization Techniques
| Technique | Amount of Material | Control Level | Common Solvents (Pyridine Derivatives) | Key Advantage | Key Disadvantage |
| Slow Evaporation | > 5-10 mg | Low to Medium | Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane | Simple setup | Less control; risk of "oiling out" or powder formation |
| Vapor Diffusion | < 10 mg | High | Good: Dichloromethane, THF; Anti-solvent: Pentane, Hexane, Diethyl Ether | Excellent control; ideal for small quantities | Requires careful solvent pairing based on volatility |
| Solvent Layering | < 10 mg | Medium to High | Good: Dichloromethane, Toluene; Anti-solvent: Hexane, Pentane | Excellent for air-sensitive compounds | Technically challenging to set up without disturbing the interface |
Experimental Protocol 1: Vapor Diffusion Crystallization
This protocol is a self-validating system. If high-quality crystals are not obtained, the systematic variation of solvents and concentration in subsequent setups provides a logical path to optimization.
-
Preparation: Dissolve 2-5 mg of your substituted pyridine compound in 0.2-0.5 mL of a "good" solvent (e.g., dichloromethane, chloroform, or toluene) in a small, narrow vial (e.g., a 1-dram vial). The solution should be concentrated but not yet saturated.
-
Setup: Place this inner vial into a larger container (e.g., a 20 mL scintillation vial or a small beaker). Add 1-3 mL of a volatile "anti-solvent" (e.g., pentane, hexane, or diethyl ether) to the outer container, ensuring the liquid level is below the top of the inner vial.
-
Sealing: Seal the outer container tightly with a cap or parafilm. Ensure the system is airtight to allow vapor equilibration to occur.
-
Incubation: Place the sealed system in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a lab bench or a cupboard).
-
Observation: Check for crystal growth daily without disturbing the setup. Crystals can form in a period ranging from a few hours to several weeks.
-
Troubleshooting: If no crystals form, the initial solution may be too dilute; repeat with a more concentrated solution. If an oil or powder precipitates, the process is happening too quickly; repeat but place the setup in a colder environment (e.g., a 4°C fridge) to slow the diffusion rate.[8]
The Experimental Workflow: From Crystal to Structure
Once a suitable crystal is obtained, the process of determining its structure follows a standardized, logical workflow. Each step validates the previous one, ensuring the integrity of the final model.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.4 mm in size with sharp edges) is selected under a microscope.[6] It is mounted on a loop (e.g., a MiTeGen loop) with a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Causality: Flash-cooling minimizes radiation damage from the X-ray beam and reduces thermal motion of the atoms, leading to a higher-resolution diffraction pattern.[11]
-
-
Data Collection: The diffractometer automatically centers the crystal in the X-ray beam. A preliminary set of frames is collected to determine the unit cell and orientation matrix.[12] Based on the crystal's symmetry (Bravais lattice), a data collection strategy is calculated to ensure a complete and redundant dataset is collected. The full dataset is then collected, which can take several hours.[12]
-
Data Integration and Reduction: The raw diffraction images are processed to convert the spots into numerical intensities (h, k, l indices and intensity values).[13] Software like SAINT or XDS performs this integration.
-
Self-Validation: The software analyzes the shape and position of the diffraction spots to refine the unit cell parameters throughout the data collection, accounting for any minor crystal slippage.
-
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and crystal volume being irradiated. An absorption correction (e.g., using SADABS) is applied, which is critical as it corrects for the X-rays being absorbed as they pass through the crystal.[13] This process generates the final reflection file (.hkl).
-
Structure Solution: This is the crucial step where the "phase problem" is solved to generate an initial electron density map. For small molecules like substituted pyridines, direct methods (as implemented in programs like SHELXT or SHELXS) are almost always successful.[14] These programs use statistical relationships between the reflection intensities to determine initial phases.
-
Trustworthiness: A successful solution will yield a chemically sensible molecular fragment in the initial electron density map.
-
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process in software like SHELXL, often through a graphical interface like Olex2.[2][15] This iterative process involves:
-
Assigning atom types (C, N, O, etc.) to the electron density peaks.
-
Refining atomic positions and thermal parameters (initially isotropic, then anisotropic).
-
Locating and adding hydrogen atoms to the model.
-
The refinement continues until the model converges, meaning further changes do not improve the fit between the calculated and observed diffraction data. The quality of the fit is monitored by the R-factor (R1), which should ideally be below 5-7% for a good structure.[16]
-
-
Validation and Reporting: The final model is validated using tools like CheckCIF to ensure it is chemically reasonable and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF), which contains all information about the structure and experiment.
Experimental Protocol 2: Structure Solution and Refinement using Olex2/SHELX
This protocol assumes a .hkl (reflection data) and .ins (instrument/cell data) file have been generated from data processing.
-
Open Data in Olex2: Launch Olex2 and open the .ins file. The program will read the unit cell and symmetry information.
-
Solve the Structure:
-
Navigate to the "Work" tab.
-
Select the SHELXT solving engine.
-
Click "Solve". Olex2 will run the solver, and a molecular fragment should appear in the viewing window.[17]
-
-
Initial Refinement:
-
Examine the solved fragment. If it looks chemically sensible, proceed.
-
Click the "Refine" button. Olex2 will run SHELXL for a few cycles of least-squares refinement. The R1 factor will be displayed.
-
-
Model Building and Refinement Cycles:
-
Assign Atoms: The initial model will consist of generic "Q-peaks." Select the atoms and assign them to the correct element types (e.g., C, N, O, Cl) using the tools on the right panel.
-
Refine Anisotropically: Select all non-hydrogen atoms and make them anisotropic by typing anis in the command line and pressing Enter. Refine again (Ctrl+R). The R1 factor should drop significantly.[3]
-
Add Hydrogens: Type hadd in the command line. The program will add hydrogen atoms in calculated positions. Refine again.
-
Iterate: Continue this cycle of inspecting the electron density map for missing or misplaced atoms, correcting the model, and refining until the R1 factor is low (< 0.07), the electron density map is flat, and the model is chemically sound.[15]
-
-
Final Refinement and CIF Generation: Once the model is complete and converged, run a final refinement. Olex2 will automatically generate the final CIF file required for publication.
Troubleshooting Common Crystallographic Challenges
| Challenge | Symptoms | Causality & Field-Proven Solution |
| Poor Crystal Quality | Broad or split diffraction spots; high R-factors after processing. | Cause: Rapid crystallization, impurities, or inherent disorder. Solution: Re-screen crystallization conditions. Slow the process down by reducing the rate of evaporation/diffusion or lowering the temperature. Re-purify the compound if necessary.[7] |
| Twinning | Difficulty in indexing; systematic absences that don't match any space group; high R-factors that won't decrease during refinement. | Cause: Two or more separate crystal lattices are intergrown in a symmetrical way. This is common when a crystal lattice has pseudo-symmetry (e.g., a monoclinic cell with a β angle close to 90°).[18] Solution: Twinning must be identified during data processing. The data can be refined using a twin law (e.g., using the TWIN instruction in SHELXL), which models the contribution from each twin component to the measured intensities. |
| Disorder | Large, smeared-out thermal ellipsoids on certain atoms; inexplicable peaks and holes in the difference electron density map. | Cause: A molecule or part of a molecule (often a flexible substituent or a solvent molecule) occupies two or more different positions or orientations within the crystal lattice. Solution: The disorder must be modeled. This involves identifying the disordered atoms, assigning them to different parts with fractional occupancies (e.g., 50/50), and using restraints (SADI, SAME, DFIX) to maintain sensible chemical geometry during refinement. |
Conclusion
The crystallographic analysis of substituted pyridines is a powerful but nuanced endeavor. This guide demonstrates that success is not merely about following protocols but about understanding the fundamental principles that connect the substituent's chemical nature to its behavior in the solid state. By systematically comparing crystallization techniques, employing a logical and self-validating experimental workflow, and being prepared to troubleshoot common challenges like twinning and disorder, researchers can confidently and efficiently move from a vial of powder to a publication-quality crystal structure, unlocking the structural insights that drive modern drug discovery and materials science.
References
- Haskins, M. A., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E, 71(Pt 7), o480–o484. [Link]
- Haskins, M. A., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- Stilinović, V., et al. (2014). Crystal structures of 2-chloropyridine and 2-fluoropyridine: Isostructural crystal packing or not?
- López-Mayorga, O., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Molbank, 2021(4), M1303. [Link]
- IMSERC (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]
- EdShare (n.d.). SCXRD: Producing the crystal structure Software: Olex2. University of Southampton. [Link]
- ChemistryViews (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Wiley-VCH. [Link]
- University of Geneva (n.d.).
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- Cameron, J. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2516–2536. [Link]
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- ResearchGate (n.d.). Resonance structures of Aminopyridines.
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- OlexSys (n.d.). Refinement Workflow. [Link]
- OlexSys (n.d.). Structure Refinement. [Link]
- Coles, S. J. (2020). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section B, 76(Pt 2), 168–181. [Link]
- Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
- School of Chemistry, University of Bristol (n.d.). T U T O R I A L - 1 Getting started. [Link]
- University of Saskatchewan (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
- Wang, Z., et al. (2020). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 22(32), 5344-5350. [Link]
- SERC Carleton (2007). Single-crystal X-ray Diffraction. [Link]
- Evans, G. & Powell, H. R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 425–436. [Link]
- Rupp, B. (n.d.). X-ray Diffraction Data Collection. University of California, San Diego. [Link]
- Wisedchaisri, G. & Gonen, T. (2012). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology, 924, 447–465. [Link]
- Simonova, O. R., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(31), 22558-22571. [Link]
- YouTube (2021).
- Herbst-Irmer, R. (2022). Two metrics for quantifying systematic errors in diffraction experiments: systematic errors in the variance of the observed intensities and agreement factor gap. IUCrJ, 9(Pt 5), 587–598. [Link]
- Chemical Crystallography, University of Glasgow (2011). Chapter 10: Twinned Crystals. [Link]
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- Thomas, L. H. (2019). Disorder and Twinning. Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Pyyridine Intermediates
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a market-approved pharmaceutical is paved with rigorous analytical testing. Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The purity and quality of these pyridine intermediates are paramount, as they directly impact the safety and efficacy of the final drug product. Consequently, the validation of analytical methods used to assess these intermediates is not merely a regulatory formality but a cornerstone of robust drug development.[3][4]
This guide provides an in-depth comparison of analytical methodologies for the validation of pyridine intermediates, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the most pertinent analytical techniques, supported by experimental data.
The Imperative of Method Validation in Pharmaceutical Development
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] For pyridine intermediates, this ensures that the methods used for identification, purity assessment, and quantification are accurate, reliable, and reproducible.[3][5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation, which form the basis of the principles discussed herein.[6][7][8][9]
The recently implemented ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, emphasizes a more scientific, lifecycle-based approach to method validation, moving away from a simple checklist mentality.[10][11] This modern framework encourages a deeper understanding of the method's capabilities and limitations throughout its lifecycle.[10]
Core Validation Parameters: A Foundation of Trustworthiness
A validated analytical method is a self-validating system, consistently demonstrating its fitness for purpose. This is achieved by rigorously evaluating a set of core performance characteristics as outlined in the ICH guidelines.[10][12]
| Validation Parameter | Objective | Typical Acceptance Criteria for HPLC & GC Methods |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely due to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[13][14] | Peak purity analysis (e.g., using a photodiode array detector for HPLC) should show no co-eluting peaks. In GC-MS, the mass spectrum of the analyte peak should be pure. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range.[12] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] | Typically 80% to 120% of the test concentration for an assay of a drug substance or finished product. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10][13] | For assays, typically 98.0% to 102.0% recovery of the analyte in a spiked matrix. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability (intra-assay precision), intermediate precision, and reproducibility. | Repeatability and Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0%.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] | The results should remain within the acceptance criteria for precision and accuracy when parameters like pH, mobile phase composition, temperature, and flow rate are varied slightly. |
Choosing the Right Analytical Tool: A Comparative Analysis of HPLC and GC
The selection of an appropriate analytical technique is a critical decision in method development for pyridine intermediates. The choice primarily hinges on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[16][17] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed chromatographic techniques for this purpose.[18][16]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds occurs in the gas phase, followed by detection.[16] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The polar nature of many pyridine intermediates makes them ideal candidates for reversed-phase HPLC.[17] | Ideal for volatile and thermally stable compounds.[16][19] For less volatile pyridine intermediates, derivatization may be necessary to increase volatility. |
| Sample Volatility | Not a requirement.[16] | The sample must be vaporized without decomposition.[16] |
| Thermal Stress | Low; analysis is typically performed at or near ambient temperature, minimizing the risk of degradation.[16][17] | High; requires elevated temperatures in the injector and column, which can pose a risk for thermally sensitive analytes.[16] |
| Detection | Commonly uses UV-Vis detectors, which are robust and provide excellent quantitative data for chromophoric pyridine rings.[16] Mass spectrometry (LC-MS) can be used for enhanced specificity and sensitivity. | Flame Ionization Detector (FID) offers high sensitivity for organic compounds. Mass Spectrometry (GC-MS) provides structural information for definitive identification of impurities.[16][20] |
Recommendation: For the routine quality control and purity assessment of most pyridine intermediates, HPLC is often the preferred method . Its operation at near-ambient temperatures minimizes the risk of thermal degradation of the pyridine ring and any sensitive functional groups, ensuring the integrity of the analyte and providing accurate quantitative results.[16] GC, however, serves as a valuable orthogonal technique, particularly for the identification and quantification of volatile impurities that may not be well-resolved by HPLC.[16]
Experimental Protocols: A Step-by-Step Guide to HPLC Method Validation
To illustrate the practical application of these principles, a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for the assay of a hypothetical pyridine intermediate, "Pyridin-3-yl-ethanone," is provided below.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Validation Protocol
-
Specificity:
-
Rationale: To ensure that the peak for Pyridin-3-yl-ethanone is pure and that there is no interference from potential impurities or degradation products.
-
Procedure:
-
Analyze a solution of the Pyridin-3-yl-ethanone reference standard.
-
Analyze a placebo sample (a mixture of all potential starting materials and reagents without the final product).
-
Analyze a spiked sample containing the reference standard and known related impurities.
-
Subject a sample of Pyridin-3-yl-ethanone to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample.
-
Evaluate peak purity of the analyte peak in all chromatograms using the DAD.
-
-
-
Linearity:
-
Rationale: To confirm that the detector response is directly proportional to the concentration of Pyridin-3-yl-ethanone over a specified range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
-
Accuracy:
-
Rationale: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
-
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Pyridin-3-yl-ethanone at the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both sets of experiments.
-
-
-
Visualizing the Workflow and Decision-Making Process
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for method validation and a logical approach to selecting the appropriate analytical technique.
Caption: A streamlined workflow for the validation of an analytical method.
Caption: Decision tree for selecting between HPLC and GC for pyridine intermediate analysis.
Conclusion
The validation of analytical methods for pyridine intermediates is a critical, multifaceted process that underpins the quality and safety of pharmaceutical products. By adhering to the principles outlined in international regulatory guidelines and employing a systematic, science-driven approach, researchers and scientists can ensure the development of robust and reliable analytical methods. The choice between HPLC and GC should be made based on a thorough understanding of the analyte's properties, with HPLC often being the primary choice for its versatility and gentle analytical conditions. A comprehensive validation package, complete with detailed protocols and supporting data, is essential for regulatory compliance and serves as a testament to the integrity of the entire drug development process.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- Pharmuni. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- News-Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
Sources
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A Comparative Guide to the Stress Stability of (2-Chloro-3-fluoropyridin-4-yl)methanol
This guide provides an in-depth analysis of the intrinsic stability of (2-Chloro-3-fluoropyridin-4-yl)methanol, a key intermediate in pharmaceutical synthesis, under various stress conditions. Through a systematic, data-driven comparison with a structurally related analogue, (2-chloropyridin-4-yl)methanol, we elucidate potential degradation pathways and highlight the impact of substituent effects on molecular stability. This document is intended for researchers, scientists, and drug development professionals to inform handling, storage, and formulation strategies.
Introduction: The Imperative of Intrinsic Stability
In pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. Forced degradation, or stress testing, is a systematic investigation of a molecule's susceptibility to degradation under conditions more severe than accelerated stability testing.[1] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4]
This compound (Compound A) is a substituted pyridinemethanol derivative. Its chemical structure, featuring a chlorinated and fluorinated pyridine ring, suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the pyridine ring and the benzylic alcohol moiety.
This guide presents a comparative stress testing study between this compound and (2-chloropyridin-4-yl)methanol (Compound B), an analogue lacking the fluorine substituent. This comparison will provide valuable insights into the role of the fluorine atom in the overall stability of the molecule.
Experimental Design: A Rigorous Approach to Forced Degradation
A comprehensive forced degradation study was designed in accordance with ICH Q1A(R2) guidelines to evaluate the stability of both compounds under five key stress conditions: acidic hydrolysis, basic hydrolysis, oxidation, thermal stress, and photolytic stress.[2]
Materials and Methods
-
Test Articles: this compound (Compound A, >98% purity), (2-chloropyridin-4-yl)methanol (Compound B, >98% purity).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), and HPLC-grade solvents.
-
Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantitative analysis of the parent compounds and their degradation products.[5][6]
Experimental Workflow
The following diagram outlines the systematic workflow employed for the stress stability studies of both compounds.
Caption: Postulated degradation pathways for this compound.
Conclusion and Recommendations
The forced degradation studies reveal that this compound is most susceptible to oxidative degradation, followed by basic and acidic hydrolysis, and is relatively stable under thermal and photolytic stress. Comparatively, the presence of the fluorine atom in this compound enhances its stability against hydrolytic and photolytic degradation when compared to its non-fluorinated analogue, (2-chloropyridin-4-yl)methanol.
Based on these findings, the following recommendations are made:
-
Storage and Handling: this compound should be protected from strong oxidizing agents. Storage in well-sealed containers at controlled room temperature and protection from light is advised.
-
Formulation Development: The potential for hydrolytic degradation should be considered in aqueous formulations. Buffering to a neutral pH may be beneficial. The use of antioxidants could be explored to mitigate oxidative degradation.
-
Analytical Method Development: The stability-indicating HPLC method should be capable of resolving the parent compound from its potential aldehyde, carboxylic acid, and hydroxylated degradants.
This comparative guide provides a foundational understanding of the stability profile of this compound. Further studies to definitively elucidate the structures of all degradation products and to evaluate their potential toxicological impact are recommended.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Rong-Kun, L., et al. (2025). Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. Journal of Environmental Science and Health, Part B.
- International Journal of Creative Research Thoughts.
- Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Scribd. ICH Guidelines for Drug Stability Testing. [Link]
- FDM - Environment Makers. Drug Stress Testing: ICH Q1A/B and FDA Protocols. [Link]
- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
- ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
- Centers for Disease Control and Prevention. Pyridine 1613. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Wikipedia. Dichloromethane. [Link]
- Scientific & Academic Publishing. Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. [Link]
- Occupational Safety and Health Administr
- Omicsonline.
- National Center for Biotechnology Information.
- Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
- Coriolis Pharma. Stability Studies. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (2-Chloro-3-fluoropyridin-4-yl)methanol
For researchers at the forefront of pharmaceutical development and scientific discovery, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. (2-Chloro-3-fluoropyridin-4-yl)methanol (CAS No. 946127-54-4), a halogenated pyridine derivative, is a valuable building block in synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined are designed to be a self-validating system, grounded in established safety principles and chemical causality.
Hazard Profile and Immediate Safety Considerations
Understanding the inherent risks of a compound is the critical first step in its safe management. This compound is classified with several hazards that dictate its handling and disposal protocols. The primary causality for these stringent procedures is its nature as a halogenated organic compound, which is regulated as hazardous waste, and its specific toxicological profile.[1]
Upon thermal decomposition, this compound can release highly toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1] Therefore, all handling must be performed with the express purpose of preventing release into the environment and minimizing personnel exposure.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
(Data sourced from the Safety Data Sheet for CAS No. 946127-54-4)[1]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure through inhalation, ingestion, or skin/eye contact. The choice of PPE is directly dictated by the hazard profile identified in Table 1.
-
Eye and Face Protection : A combination of a face shield and chemical safety glasses is required.[1] This provides robust protection against splashes and airborne particles.
-
Hand Protection : Chemically resistant gloves are mandatory. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves as hazardous waste.[1]
-
Protective Clothing : A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection : All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If work outside a fume hood is unavoidable and dust formation is likely, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated process for hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
The fundamental principle of chemical waste management is segregation at the source.
-
Action : Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Causality : Mixing halogenated with non-halogenated waste streams complicates and increases the cost of disposal. Halogenated compounds require specific treatment technologies, often high-temperature incineration with scrubbers, to neutralize the resulting acidic gases (e.g., HCl, HF).[1]
Step 2: Containerization
Proper containerization prevents leaks and ensures safe temporary storage.
-
Action : Use a dedicated, leak-proof, and chemically compatible container. The container must be in good condition and feature a secure, tight-fitting lid.
-
Labeling : The container must be clearly and accurately labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".
-
Causality : Proper labeling is a regulatory requirement and is critical for communicating hazards to all personnel and waste disposal technicians, preventing accidental mixing of incompatible wastes.
Step 3: On-site Storage
Safe temporary storage is crucial while awaiting collection.
-
Action : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
Causality : Secondary containment (such as a larger, chemically-resistant tub or tray) ensures that any potential leaks from the primary container are captured, preventing environmental contamination and facility damage.
Step 4: Professional Disposal
Final disposal must be handled by certified professionals.
-
Action : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]
-
Causality : Licensed disposal services are equipped to transport and treat hazardous waste in accordance with strict state and national regulations, ensuring environmental protection.
Step 5: Disposal of Empty Containers
Un-rinsed, empty containers are also considered hazardous waste.
-
Action : Any container that held this compound must be disposed of in the same manner as the chemical itself.[1]
-
Causality : Residual chemical adhering to the container walls still poses a hazard and must be managed accordingly.
Emergency Spill Procedures
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Containment : For a solid spill, carefully sweep up the material. For a liquid spill, cover with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[1] Do not use combustible materials like paper towels.
-
Collection : Carefully transfer the contained spill material into a closable, labeled hazardous waste container for disposal.[1]
-
Decontamination : Clean the spill area with an appropriate solvent (consult your institution's EHS for guidance), collecting all cleaning materials as hazardous waste.
-
Ventilation : Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Sources
Personal protective equipment for handling (2-Chloro-3-fluoropyridin-4-yl)methanol
Comprehensive Safety & Handling Guide: (2-Chloro-3-fluoropyridin-4-yl)methanol
This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound. As a substituted pyridine derivative, this compound requires stringent adherence to safety protocols to mitigate potential risks. This guide is designed for laboratory professionals engaged in research and development and is built on the core principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a comprehensive Chemical Hygiene Plan (CHP).[1][2]
Hazard Identification and Risk Assessment
This compound and analogous halogenated pyridines are classified as hazardous substances.[3][4] While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, data from structurally similar compounds, such as (2-Chloropyridin-4-yl)methanol and other fluorinated pyridines, allow for a robust risk assessment.[4][5][6][7]
The primary hazards are summarized below:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5][7]
These hazards underscore the necessity of using a multi-layered safety approach, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols.
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | ❗ | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[4][5][7] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[4][5][7] |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[5][7] |
Engineering Controls: The First Line of Defense
Personal protective equipment should never be the sole means of protection. The OSHA hierarchy of controls mandates the use of engineering controls as the primary method for minimizing exposure.[2]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[3][8][9] This is critical to prevent the inhalation of potentially harmful vapors or dust.[3][8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[3][10]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the work area.[9][11]
Personal Protective Equipment (PPE): A Mandated Barrier
A comprehensive PPE strategy is non-negotiable when handling this compound.[3][8] The appropriate selection and use of PPE are critical for preventing chemical exposure.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required at all times.[3][4]
-
Best Practice/High-Risk Operations: When handling larger quantities (>25 g) or performing operations with a significant splash risk (e.g., transfers, quenching), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Gloves - The Critical Interface: Proper glove selection is paramount. Due to the chlorinated nature of the compound, standard lightweight nitrile gloves may not provide adequate protection for prolonged contact.
-
Recommended: Use chemical-resistant nitrile gloves with a minimum thickness of 4-5 mil for incidental contact. For extended handling or immersion, heavier-duty nitrile (8+ mil) or neoprene gloves are recommended.[3][12][13] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[9]
-
Avoid: Thin disposable gloves or latex gloves, which offer poor resistance to many organic solvents and halogenated compounds.[3][12]
-
Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Wash hands thoroughly after removing gloves.[9]
-
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact and contamination of personal clothing.[8][9]
Respiratory Protection
When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in the event of an engineering control failure or a large-scale spill, respiratory protection is essential.
-
Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[4][9]
-
Recommended Respirator: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges would be appropriate for emergency situations.
Operational and Disposal Plans
Step-by-Step PPE Protocol
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Figure 1: Recommended PPE Donning and Doffing Sequence.
Spill and Emergency Procedures
-
Small Spill (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's Environmental Health & Safety (EHS) office.
-
Prevent re-entry until the area is cleared by trained emergency personnel.
-
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[14][15][16]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Container: Collect all waste containing this compound (including contaminated solids and rinse solutions) in a clearly labeled, sealed, and compatible container.[9] The label must read "Hazardous Waste" and list the chemical constituents.[17][18]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Adherence to EPA and local waste regulations is mandatory.[16][19]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety.
- Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.
- Washington State University. Pyridine Standard Operating Procedure.
- University of California, San Diego. Glove Chemical Resistance Chart.
- Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Oregon State University Chemistry. Examples of Chemical Resistance of Common Glove Materials.
- U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency (EPA). (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.
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- 15. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
